Trimethyl(phenoxy)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethyl(phenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAJJFGMKAZGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061758 | |
| Record name | Trimethylphenoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1529-17-5 | |
| Record name | Trimethylphenoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylphenoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(trimethylsilyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylphenoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylphenoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLPHENOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85E4MFC32D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
trimethyl(phenoxy)silane synthesis and characterization techniques
An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl(phenoxy)silane
For researchers, scientists, and drug development professionals, this compound (CAS No. 1529-17-5) is a valuable compound, primarily utilized as a trimethylsilyl protecting group for phenols and as an intermediate in organic synthesis.[1] Its synthesis is straightforward, and its characterization relies on standard analytical techniques. This guide provides a detailed overview of its synthesis, purification, and characterization methodologies.
Synthesis of this compound
This compound is most commonly synthesized by the silylation of phenol. This involves reacting phenol with a silylating agent, which provides the trimethylsilyl group (-Si(CH₃)₃). The two most prevalent methods use either hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMCS) as the silylating agent.
Synthesis via Hexamethyldisilazane (HMDS)
This method is often preferred due to its mild conditions and the formation of ammonia as the only byproduct, which is easily removed. The reaction can be performed neat or with a catalyst.
Reaction Scheme: 2 C₆H₅OH + (CH₃)₃Si-NH-Si(CH₃)₃ → 2 C₆H₅O-Si(CH₃)₃ + NH₃
Experimental Protocol: A mixture of phenol (10 mmol) and hexamethyldisilazane (7.5 mmol) is prepared.[2][3] For an uncatalyzed reaction, the mixture is stirred under reflux for approximately one hour.[4] Alternatively, for a catalyzed reaction, a catalyst such as P₂O₅/Al₂O₃ (0.1 g) is added, and the mixture is stirred at room temperature.[2][3][5] The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:EtOAc (9:1).[2][3][5]
Purification: Upon completion, the reaction mixture can be purified by one of two primary methods:
-
Vacuum Distillation: The reaction mixture is distilled under vacuum. The product fraction is collected, yielding a colorless oil.[4]
-
Chromatography: For the catalyzed reaction, the catalyst is first removed by filtration. The filtrate is then evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel, using n-hexane as the eluent.[2][3][5]
Synthesis via Chlorotrimethylsilane (TMCS)
This classic method involves the reaction of phenol with TMCS in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme: C₆H₅OH + (CH₃)₃Si-Cl + Base → C₆H₅O-Si(CH₃)₃ + Base·HCl
Experimental Protocol: To a stirred solution of phenol (50.0 mmol), triethylamine (75.0 mmol), and sodium iodide (10 mmol) in anhydrous dimethylformamide (30 mL), chlorotrimethylsilane (60.0 mmol) is added.[6] The solution is stirred at 80 °C under a nitrogen atmosphere for 12 hours.[6]
Purification: After cooling to room temperature, cold water is added, and the aqueous solution is extracted with light petroleum.[6] The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried and evaporated under reduced pressure to yield the product.[6]
Synthesis Data
| Method | Silylating Agent | Catalyst/Base | Conditions | Yield | Citation |
| Method 1 | Hexamethyldisilazane | None | Reflux, 1h | ~80% | [4] |
| Method 2 | Hexamethyldisilazane | P₂O₅/Al₂O₃ | Room Temp. | 89% | [2][3][5] |
| Method 3 | Chlorotrimethylsilane | Triethylamine/NaI | 80 °C, 12h | High | [6] |
Characterization Techniques
Once synthesized and purified, the identity and purity of this compound are confirmed using a combination of physical property measurements and spectroscopic analysis.
Physical Properties
This compound is a clear, colorless liquid at room temperature.[5][7]
| Property | Value | Citation |
| Molecular Formula | C₉H₁₄OSi | [2][8] |
| Molecular Weight | 166.29 g/mol | [2][8] |
| Boiling Point | 81 °C @ 23 mmHg | [5] |
| Density | 0.92 g/mL @ 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.478 | [5] |
| Melting Point | -55 °C | [5] |
Spectroscopic Characterization
Methodologies:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ²⁹Si NMR spectra are recorded on an NMR spectrometer. Samples are typically dissolved in a deuterated solvent like chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm).
-
Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum is obtained using an FTIR spectrometer. For liquid samples, this is often done using Attenuated Total Reflectance (ATR), where a drop of the sample is placed directly on the ATR crystal.[9][10]
-
Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).[11][12] Electron Ionization (EI) is a common method for generating ions.
Expected Spectroscopic Data:
| Technique | Peak/Shift (ppm or cm⁻¹) | Assignment | Citation |
| ¹H NMR | ~0.3 ppm (singlet, 9H) | -Si(CH ₃)₃ | [4] |
| ~6.9-7.3 ppm (multiplet, 5H) | Aromatic Protons (-C₆H ₅) | [4] | |
| ¹³C NMR | ~0 ppm | -C H₃ | [6][13] |
| ~120-155 ppm | Aromatic C arbons | [14] | |
| ²⁹Si NMR | ~18-22 ppm | -O-Si (CH₃)₃ | [15][16][17] |
| FTIR | ~1250 cm⁻¹ | Si-CH₃ symmetric deformation | [18] |
| ~915 cm⁻¹ | Si-O-C stretch | ||
| ~845 cm⁻¹ | Si-C stretch | [18] | |
| Mass Spec. | m/z = 166 | [M]⁺ (Molecular Ion) | [12] |
| m/z = 151 | [M - CH₃]⁺ |
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 1529-17-5 [chemicalbook.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. rsc.org [rsc.org]
- 7. CAS 1529-17-5: Trimethylphenoxysilane | CymitQuimica [cymitquimica.com]
- 8. Trimethylphenoxysilane | C9H14OSi | CID 73720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. rsc.org [rsc.org]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 17. pascal-man.com [pascal-man.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Trimethyl(phenoxy)silane: Properties, Reactions, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl(phenoxy)silane, a member of the organosilicon compound family, serves as a versatile reagent and intermediate in a multitude of chemical transformations. Its unique combination of a reactive silyl ether moiety and an aromatic phenoxy group makes it a valuable tool in organic synthesis, particularly as a protecting group for phenols, a precursor for other organosilane reagents, and a participant in various coupling reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its reactivity profile.
Physical and Chemical Properties
This compound is a colorless to light orange or yellow liquid at room temperature.[1] It is characterized by the chemical formula C₉H₁₄OSi and a molecular weight of 166.29 g/mol .[2]
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄OSi | [2] |
| Molecular Weight | 166.29 g/mol | [2] |
| CAS Number | 1529-17-5 | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Melting Point | -55 °C | [3] |
| Boiling Point | 81 °C at 23 mmHg | [3] |
| Density | 0.92 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.478 | [3] |
| Flash Point | 41 °C (105.8 °F) - closed cup | [5] |
| Solubility | Soluble in organic solvents. | [6] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water. | [3] |
Chemical Properties
The chemical reactivity of this compound is dominated by the silicon-oxygen bond. This bond is susceptible to cleavage by various reagents, making it a useful protecting group for the hydroxyl functionality of phenols.
Hydrolysis: this compound undergoes hydrolysis to yield phenol and trimethylsilanol, which can further condense to form hexamethyldisiloxane. This reaction can be catalyzed by both acids and bases.[7][8] The susceptibility to hydrolysis necessitates handling and storage in dry conditions.[3]
Reactivity with Electrophiles and Nucleophiles: The phenoxy group can influence the reactivity of the aromatic ring towards electrophilic substitution. The silicon atom, being electropositive, can be a target for nucleophilic attack, leading to the cleavage of the Si-O bond.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the trimethylsilyl and phenoxy groups.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.2 | m | Aromatic protons (phenyl group) |
| ~6.8 | m | Aromatic protons (phenyl group) |
| ~0.3 | s | Methyl protons (-Si(CH₃)₃) |
Note: Specific chemical shifts can vary slightly depending on the solvent used.
¹³C NMR Spectroscopy
The carbon NMR spectrum shows distinct resonances for the carbons of the phenyl ring and the methyl groups attached to silicon.
| Chemical Shift (ppm) | Assignment |
| ~157 | C-O (aromatic) |
| ~129 | Aromatic CH |
| ~121 | Aromatic CH |
| ~119 | Aromatic CH |
| ~0 | -Si(CH₃)₃ |
Note: Specific chemical shifts can vary slightly depending on the solvent used.
²⁹Si NMR Spectroscopy
The ²⁹Si NMR spectrum exhibits a characteristic chemical shift for the silicon atom in the trimethylsiloxy environment.
| Chemical Shift (ppm) | Assignment |
| ~18-20 | (CH₃)₃Si-OAr |
Note: Specific chemical shifts can vary depending on the solvent and reference standard.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3070-3030 | C-H stretching (aromatic) |
| ~2960-2850 | C-H stretching (methyl) |
| ~1595, 1490 | C=C stretching (aromatic ring) |
| ~1255 | Si-CH₃ symmetric deformation |
| ~915 | Si-O-C stretching |
| ~845, 755 | Si-C stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment Ion |
| 166 | [M]⁺ (Molecular ion) |
| 151 | [M - CH₃]⁺ |
| 93 | [C₆H₅O]⁺ |
| 73 | [(CH₃)₃Si]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the silylation of phenol with a silylating agent such as hexamethyldisilazane (HMDS) in the presence of a catalyst.[9]
Materials:
-
Phenol
-
Hexamethyldisilazane (HMDS)
-
P₂O₅/Al₂O₃ catalyst
-
Ethyl acetate
-
n-Hexane
-
Silica gel
Procedure:
-
To a stirred solution of phenol (10 mmol) and HMDS (7.5 mmol), add P₂O₅/Al₂O₃ (0.1 g).
-
Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate (9:1) as the eluent.
-
Upon completion of the reaction, add ethyl acetate to the reaction mixture.
-
Filter the mixture to isolate the catalyst. Wash the catalyst with ethyl acetate (2 x 5 mL). The catalyst can be dried at 100°C for 2 hours and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by passing it through a short column of silica gel, eluting with n-hexane (2 x 20 mL).
-
Evaporate the solvent from the eluate under reduced pressure to obtain pure this compound. An expected yield is around 89%.[9]
Hydrolysis of this compound (General Procedure)
The following is a general procedure for the deprotection of the trimethylsilyl group from this compound to yield phenol.
Acid-Catalyzed Hydrolysis: Materials:
-
This compound
-
Methanol
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dichloromethane or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in methanol.
-
Add a catalytic amount of dilute aqueous acid.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain phenol.
Base-Catalyzed Hydrolysis: Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Aqueous base (e.g., 1 M NaOH)
-
Dichloromethane or other suitable organic solvent
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in THF.
-
Add an aqueous solution of the base.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with dilute aqueous acid.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield phenol.
Signaling Pathways and Logical Relationships
Hydrolysis Mechanism of this compound
The hydrolysis of this compound can proceed via either an acid-catalyzed or a base-catalyzed pathway.
Acid-Catalyzed Hydrolysis: In the presence of an acid, the oxygen atom of the phenoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate which then collapses to release the phenoxide anion. Subsequent protonation yields phenol.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and reactivity, make it an important tool for researchers, scientists, and drug development professionals. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective application in the laboratory and in the development of new chemical entities. The provided experimental protocols offer a starting point for the practical use of this compound in various synthetic transformations.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Trimethyl(phenoxy)silane: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl(phenoxy)silane (PhOTMS) is a versatile and efficient reagent in modern organic synthesis, primarily recognized for its role as a robust protecting group for hydroxyl functionalities and as a catalyst in various carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. Key applications covered include its function as a silylating agent for alcohols and phenols, its catalytic activity in Friedel-Crafts reactions, and its emerging role in other significant organic transformations. This document integrates detailed experimental protocols, quantitative data, and mechanistic diagrams to provide a comprehensive resource for the effective utilization of this compound in complex synthetic strategies.
Introduction
In the landscape of contemporary organic synthesis, the strategic manipulation of functional groups is paramount for the efficient construction of complex molecular architectures. This compound, a commercially available and relatively stable organosilicon compound, has emerged as a valuable tool for synthetic chemists. Its utility stems from the unique reactivity of the silicon-oxygen bond and the electronic properties of the phenoxy group. This guide will dissect the multifaceted roles of this compound, focusing on its mechanisms of action in key organic reactions.
Mechanism of Action as a Protecting Group
The most prevalent application of this compound is as a protecting group for alcohols and phenols. The formation of a trimethylsilyl (TMS) ether masks the reactive hydroxyl group, rendering it inert to a wide range of reaction conditions, such as those involving strong bases, organometallic reagents, and certain oxidizing and reducing agents.[1][2]
Silylation of Alcohols and Phenols
The protection of a hydroxyl group with this compound involves the formation of a silyl ether. While various silylating agents exist, this compound offers a mild and effective option. The general reaction proceeds via nucleophilic attack of the alcohol or phenol on the silicon atom of the silylating agent.
General Reaction:
R-OH + (CH₃)₃Si-OPh → R-O-Si(CH₃)₃ + Ph-OH
The reaction is typically facilitated by a catalyst or an activator. The mechanism can vary depending on the chosen conditions.
// Nodes ROH [label="R-OH"]; PhOTMS [label="Ph-O-Si(CH₃)₃"]; Catalyst [label="Catalyst", shape="ellipse", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="[Activated Complex]", shape="box", style="dashed"]; ROTMS [label="R-O-Si(CH₃)₃"]; PhOH [label="Ph-OH"];
// Edges ROH -> Intermediate [label="Nucleophilic Attack"]; PhOTMS -> Intermediate; Catalyst -> PhOTMS [label="Activation"]; Intermediate -> ROTMS; Intermediate -> PhOH [label="Leaving Group"]; } Silylation of an alcohol with this compound.
Quantitative Data on Silylation Reactions
The efficiency of silylation using this compound is dependent on the substrate, catalyst, solvent, and reaction temperature. The following table summarizes representative data for the silylation of various alcohols.
| Substrate (Alcohol/Phenol) | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Primary Alcohol (e.g., n-octanol) | P₂O₅/Al₂O₃ | Toluene | 8 | 96 | [3] |
| Secondary Alcohol (e.g., L-menthol) | DBU/KNO₃ (Microwave) | Solvent-free | - | High | [4] |
| Phenol | HMDS, H-β zeolite | Toluene | 10 | High | [3] |
| Benzyl alcohol | HMDS, H-β zeolite | Toluene | 5 | High | [3] |
Experimental Protocol: Silylation of a Primary Alcohol
This protocol describes the trimethylsilylation of n-octanol using hexamethyldisilazane (HMDS) catalyzed by H-β zeolite, a method analogous to using this compound.[3]
Materials:
-
n-octanol (1 mmol)
-
Hexamethyldisilazane (HMDS) (0.6 mmol)
-
H-β zeolite (10% w/w)
-
Toluene (10 mL)
-
Ethyl acetate
-
Neutral alumina
Procedure:
-
A mixture of n-octanol (1 mmol), HMDS (0.6 mmol), and H-β zeolite (10% w/w) in toluene (10 mL) is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (approximately 8 hours), the catalyst is filtered off.
-
The solvent is removed under reduced pressure.
-
The residue is passed through a column of neutral alumina to afford trimethylsilyloxyoctane.
Deprotection of Trimethylsilyl Ethers
The TMS group can be readily removed under mild acidic conditions or by using a fluoride source, regenerating the original hydroxyl group.[5]
Acid-Catalyzed Deprotection: R-O-Si(CH₃)₃ + H₂O/H⁺ → R-OH + HO-Si(CH₃)₃
Fluoride-Mediated Deprotection: R-O-Si(CH₃)₃ + F⁻ → R-O⁻ + F-Si(CH₃)₃
Experimental Protocol: Acid-Catalyzed Deprotection of a TMS Ether
This protocol outlines a general procedure for the acid-catalyzed deprotection of a TMS ether.[5]
Materials:
-
TMS-protected alcohol
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of 1 M HCl and stir the solution at room temperature.
-
Monitor the reaction by TLC (typically 5-30 minutes).
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Mechanism of Action as a Catalyst in Friedel-Crafts Reactions
This compound has been documented as an effective catalyst in Friedel-Crafts reactions, which are crucial for the formation of carbon-carbon bonds in aromatic systems.[1] While traditional Friedel-Crafts reactions often employ strong Lewis acids like AlCl₃, this compound offers a milder alternative.
The precise catalytic mechanism is thought to involve the in-situ generation of a transient silyl cation or a related electrophilic silicon species, which then activates the acylating or alkylating agent.
// Nodes PhOTMS [label="Ph-O-Si(CH₃)₃"]; Lewis_Acid [label="Lewis Acid\n(e.g., trace H⁺)"]; Acyl_Halide [label="R-CO-Cl"]; Aromatic_Ring [label="Ar-H", shape="ellipse"]; Acylium_Ion [label="[R-C≡O]⁺", shape="ellipse"]; Intermediate [label="[Wheland Intermediate]", shape="diamond", style="dashed"]; Product [label="Ar-CO-R"]; Catalyst_Regen [label="Ph-OH + Si(CH₃)₃Cl"];
// Edges PhOTMS -> Acyl_Halide [label="Activation?"]; Lewis_Acid -> PhOTMS [style=dashed]; Acyl_Halide -> Acylium_Ion [label="Generation"]; Aromatic_Ring -> Acylium_Ion [label="Nucleophilic\nAttack"]; Acylium_Ion -> Intermediate; Intermediate -> Product [label="-H⁺"]; Intermediate -> Catalyst_Regen [style=dashed]; } Proposed catalytic cycle for a Friedel-Crafts acylation.
The phenoxy group in this compound can be displaced by a stronger Lewis acid or an electrophile, potentially generating a more reactive silylating agent or a silyl cation. This species can then activate an acyl halide, for instance, to form a highly electrophilic acylium ion, which is subsequently attacked by the aromatic ring.
Other Notable Reactions
Ether Cleavage
While strong acids are typically required for ether cleavage, silyl halides can facilitate this transformation under milder conditions. This compound, in the presence of a Lewis acid, can be a source of a silylating agent that promotes the cleavage of ethers. The mechanism generally involves the coordination of the silicon to the ether oxygen, making it a better leaving group.
Role as a Neutral Proton Scavenger
In reactions that generate acidic byproducts such as HCl, this compound can act as a neutral scavenger. The reaction of this compound with HCl produces phenol and trimethylsilyl chloride, effectively removing the strong acid from the reaction medium and preventing acid-sensitive functional groups from decomposing.
(CH₃)₃Si-OPh + HCl → Ph-OH + (CH₃)₃Si-Cl
This property is particularly useful in maintaining neutral reaction conditions, thereby enhancing the yield and selectivity of certain transformations.
Conclusion
This compound is a reagent of significant utility in organic synthesis, demonstrating a versatile reactivity profile. Its primary role as a protecting group for alcohols and phenols is well-established, offering mild conditions for both protection and deprotection. Furthermore, its capacity to act as a catalyst in Friedel-Crafts reactions provides a valuable alternative to harsher traditional methods. The ability of this compound to also function in ether cleavage and as a neutral proton scavenger underscores its importance as a multifunctional tool for the modern synthetic chemist. A thorough understanding of its mechanisms of action, as detailed in this guide, is crucial for its effective application in the synthesis of complex molecules, including those of pharmaceutical relevance.
References
literature review on phenoxysilane compounds in chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxysilanes are a distinct class of organosilicon compounds characterized by a silicon atom covalently bonded to a phenoxy group via an oxygen atom (Si-O-C₆H₅). This structure differentiates them from the closely related phenylsilanes, where the phenyl group is bonded directly to the silicon atom (Si-C₆H₅). The presence of the Si-O-Ar linkage imparts unique reactivity to phenoxysilanes, particularly with respect to hydrolysis, making them valuable intermediates and reagents in synthetic chemistry. Their primary utility lies in their role as protecting groups for phenols, precursors for silicon-based polymers, and as reactive intermediates in the formation of siloxanes. This guide provides a comprehensive overview of their synthesis, properties, core reactions, and applications, with a focus on experimental data and mechanistic pathways.
Synthesis of Phenoxysilanes
The most common and direct method for synthesizing phenoxysilanes is the reaction of a phenol with a halosilane, typically a chlorosilane, in the presence of a base to neutralize the resulting hydrogen halide. This reaction, a variant of the Williamson ether synthesis, is highly efficient for forming the silyl ether linkage.
Caption: General workflow for the synthesis of phenoxysilanes.
Experimental Protocol: Synthesis of Phenoxytrimethylsilane
The following protocol details the synthesis of phenoxytrimethylsilane, a common silyl ether used for protecting the hydroxyl group of phenol.[1]
Materials:
-
Phenol
-
Chlorotrimethylsilane (TMSCl)
-
Pyridine (or Triethylamine)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)
-
Silica Gel for column chromatography
-
n-Hexane (as eluent)
Procedure:
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen to ensure anhydrous conditions.
-
Reaction Mixture: Phenol is dissolved in the anhydrous solvent within the flask. An equimolar amount of pyridine is added to the solution.
-
Addition of Silane: The solution is cooled in an ice bath. Chlorotrimethylsilane (1.0-1.1 equivalents) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC). A white precipitate of pyridinium hydrochloride will form.
-
Workup: The precipitate is removed by filtration. The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by passing it through a short column of silica gel, eluting with n-hexane.[1]
-
Final Product: The solvent from the collected fractions is evaporated under reduced pressure to yield the pure phenoxytrimethylsilane as a colorless liquid.[1][2]
Physical and Spectroscopic Properties
Phenoxysilanes are typically colorless liquids or low-melting solids. Their physical properties are influenced by the substituents on both the silicon atom and the phenyl ring.
Data Presentation: Physical Properties
The table below summarizes the physical properties of phenoxytrimethylsilane, a representative example of this class of compounds.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄OSi | [2][3] |
| Molecular Weight | 166.29 g/mol | [2][3][4] |
| Melting Point | -55 °C | [2][3][4] |
| Boiling Point | 81 °C @ 23 mmHg | [1][2][3][4] |
| Density | 0.920 g/mL at 25 °C | [1][2][3][4] |
| Refractive Index (n²⁰/D) | 1.478 | [1][2] |
| Flash Point | 127 °F (52.8 °C) | [1][2] |
| UV λmax | 274 nm (in Heptane) | [1][3] |
Spectroscopic Characterization
Spectroscopic methods are essential for the characterization of phenoxysilanes.
-
¹H NMR: Shows characteristic signals for the protons on the silicon substituents (e.g., a singlet around 0.3 ppm for Si-(CH₃)₃) and aromatic protons in the 6.8-7.5 ppm range.
-
¹³C NMR: Aromatic carbons appear in the 120-160 ppm range, while silicon substituents appear in the upfield region (e.g., ~0 ppm for Si-CH₃).
-
²⁹Si NMR: This technique is highly sensitive to the electronic environment of the silicon atom. While specific data for phenoxysilanes is not abundant in the provided literature, the chemical shifts for related phenyl-substituted alkoxysilanes like trimethoxyphenylsilane have been reported, providing a reference point for characterization.[5]
-
IR Spectroscopy: Key vibrational bands include the Si-O-C stretching frequencies, which are crucial for confirming the structure.
Key Reactions: Hydrolysis
The most significant reaction of phenoxysilanes is their hydrolysis to form a silanol (R₃SiOH) and phenol. This reaction is the basis for their use as protecting groups, as the cleavage can be performed under controlled conditions. The hydrolysis process is catalyzed by both acids and bases.[6][7]
The rate of hydrolysis is influenced by several factors:
-
Catalyst: The reaction is accelerated by both hydrogen and hydroxyl ions.[6]
-
Steric Hindrance: The rate of reaction decreases as the size of the alkyl groups on the silicon atom increases.[6]
-
Substituents: Electron-withdrawing groups on the phenyl ring can influence the reaction rate, consistent with the proposed mechanisms.[8][9]
Caption: Proposed mechanisms for acid and base-catalyzed hydrolysis of phenoxysilanes.
Data Presentation: Hydrolysis Kinetics
Kinetic studies on a series of trialkylphenoxysilanes (R₃SiOC₆H₅) in aqueous ethanol demonstrate the influence of the alkyl group (R) on the reaction rate. The rate constants were determined spectrophotometrically.[6]
| Alkyl Group (R) | Buffer/Catalyst | Rate Constant (k) | Source |
| CH₃ | 0.01 M Na₂CO₃ | 2.50 | [6] |
| C₂H₅ | 0.01 M Na₂CO₃ | 0.66 | [6] |
| n-C₃H₇ | 0.01 M Na₂CO₃ | 0.42 | [6] |
| n-C₄H₉ | 0.01 M Na₂CO₃ | 0.42 | [6] |
| n-C₅H₁₁ | 0.01 M Na₂CO₃ | 0.30 | [6] |
Note: Rate constants are presented with consistent units as derived from the source for comparative purposes. The data clearly shows that the rate of hydrolysis diminishes with increasing length of the alkyl groups, which can be attributed to steric hindrance at the silicon center.[6]
Applications in Chemistry
The unique reactivity of the Si-O-C bond makes phenoxysilanes useful in several areas of chemical synthesis and materials science.
-
Protecting Groups for Phenols: The primary application of phenoxysilanes is in the protection of the phenolic hydroxyl group.[10][11] Silyl ethers are stable under many reaction conditions (e.g., organometallic reactions, reductions) but can be easily cleaved when desired, often under mild acidic or fluoride-ion-mediated conditions. The ability to modify the steric and electronic properties of the silyl group allows for selective protection and deprotection in complex syntheses.[10]
-
Precursors to Polymers and Materials: Phenoxysilanes can serve as monomers or precursors in the synthesis of silicon-containing polymers. For instance, the polycondensation of tetra-o-cresol orthosilicate with bisphenols yields polyaryloxysilanes, which are polymers known for high thermal stability.[12] The hydrolysis of phenoxysilanes is the first step toward sol-gel processes, leading to the formation of silanols that subsequently condense to form siloxane networks (Si-O-Si).[7]
-
Intermediates in Organic Synthesis: As reactive intermediates, phenoxysilanes can participate in various coupling reactions and serve as precursors for other organosilicon compounds.[13]
Conclusion
Phenoxysilanes represent a versatile and important subclass of organosilicon compounds. Their synthesis is straightforward, and their characteristic reaction—facile, controlled hydrolysis—makes them indispensable as protecting groups for phenols in multi-step organic synthesis. Furthermore, their role as precursors in the formation of thermally stable polyaryloxysilanes and siloxane networks highlights their utility in materials science. A thorough understanding of their synthesis, properties, and reaction kinetics is crucial for leveraging their full potential in academic research, drug development, and advanced materials design.
References
- 1. Trimethyl(phenoxy)silane | 1529-17-5 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 1529-17-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. far-chemical.com [far-chemical.com]
- 5. magritek.com [magritek.com]
- 6. scispace.com [scispace.com]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 8. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 9. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organosilane Protecting Groups - Gelest [technical.gelest.com]
- 11. mazams.weebly.com [mazams.weebly.com]
- 12. benchchem.com [benchchem.com]
- 13. PHENYLTRIMETHOXYSILANE | [gelest.com]
Stability of the Trimethylsilyl Ether of Phenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the trimethylsilyl (TMS) ether of phenol. Silyl ethers are extensively used as protecting groups for hydroxyl functionalities in organic synthesis due to their ease of formation and tunable lability. Understanding the stability of the trimethylsilyl ether of phenol under various conditions is critical for its effective use in multi-step synthetic routes, particularly in the development of pharmaceutical agents. This document details the synthesis, cleavage, and stability of phenoxytrimethylsilane, supported by experimental protocols and mechanistic insights.
Introduction to Silyl Ether Stability
The stability of a silyl ether is primarily influenced by steric hindrance at the silicon atom, the electronic effects of the substituents, and the reaction medium (pH and temperature). Generally, bulkier silyl groups lead to greater stability. The trimethylsilyl group is one of the smallest and most labile silyl protecting groups, making it suitable for temporary protection where mild cleavage conditions are desired.
Quantitative Stability Data
While precise kinetic data for the hydrolysis of trimethylsilyl ether of phenol under a wide range of pH and temperatures is not extensively documented in a consolidated form, the following tables summarize the general stability trends and provide comparative data where available. The stability is highly dependent on the specific reaction conditions.
Table 1: General Stability of Trimethylsilyl Ether of Phenol
| Condition | Stability | Notes |
| Acidic (pH < 4) | Very Labile | Rapidly cleaved by dilute mineral acids or even mild acids like acetic acid. |
| Neutral (pH 6-8) | Moderately Stable | Generally stable in the absence of strong nucleophiles or catalysts. However, slow hydrolysis can occur in the presence of water over extended periods. |
| Basic (pH > 10) | Labile | Cleaved by strong bases such as NaOH or K₂CO₃ in alcoholic solvents. |
| Fluoride Ions (e.g., TBAF) | Extremely Labile | Very rapidly cleaved by fluoride ion sources due to the high strength of the Si-F bond. |
| Elevated Temperature | Thermally Stable | Phenyltrimethoxysilane is thermally stable and can be distilled under reduced pressure.[1] Significant decomposition is generally observed at much higher temperatures.[2] |
Table 2: Relative Hydrolysis Rates of Silyl Ethers
This table provides a general comparison of the relative rates of acidic and basic cleavage for common silyl ethers, with TMS ethers being the baseline.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data is generalized from various sources and serves as a qualitative guide.
Experimental Protocols
Detailed methodologies for the synthesis and cleavage of the trimethylsilyl ether of phenol are provided below.
Synthesis of Trimethylsilyl Ether of Phenol using Hexamethyldisilazane (HMDS)
This protocol describes a common and efficient method for the silylation of phenol.[3][4][5]
Materials:
-
Phenol
-
Hexamethyldisilazane (HMDS)
-
Anhydrous Toluene (or other suitable solvent)
-
H-β zeolite or other suitable catalyst (optional, for accelerated reaction)[4]
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1 equivalent).
-
Add anhydrous toluene to dissolve the phenol.
-
(Optional) Add a catalytic amount of H-β zeolite (e.g., 10% w/w).[4]
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and filter to remove the catalyst (if used).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude trimethylsilyl ether of phenol.
-
The product can be purified by distillation under reduced pressure.
Cleavage of Trimethylsilyl Ether of Phenol
The following protocols detail the cleavage of the trimethylsilyl ether of phenol under acidic, basic, and fluoride-mediated conditions.
Materials:
-
Trimethylsilyl ether of phenol
-
Methanol
-
Dilute Hydrochloric Acid (e.g., 1 M HCl) or Acetic Acid
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the trimethylsilyl ether of phenol (1 equivalent) in methanol.
-
Add a catalytic amount of dilute hydrochloric acid or a mixture of acetic acid and water.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected phenol.
Materials:
-
Trimethylsilyl ether of phenol
-
Methanol or Ethanol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the trimethylsilyl ether of phenol (1 equivalent) in methanol or ethanol.
-
Add a catalytic or stoichiometric amount of potassium carbonate or sodium hydroxide.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize with dilute acid (if necessary) and add water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Materials:
-
Trimethylsilyl ether of phenol
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the trimethylsilyl ether of phenol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add tetrabutylammonium fluoride solution (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC. Cleavage is typically very rapid.
-
Quench the reaction with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the phenol.
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.
Silylation of Phenol
Caption: Mechanism of Phenol Silylation.
Cleavage Mechanisms of Trimethylsilyl Ether of Phenol
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Trimethyl(phenoxy)silane synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3 [organic-chemistry.org]
spectroscopic data interpretation for trimethyl(phenoxy)silane (NMR, IR, UV)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data for trimethyl(phenoxy)silane, a vital silyl ether in organic synthesis and pharmaceutical development. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, this document serves as an essential resource for the structural elucidation and characterization of this compound.
Overview of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic analyses of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 - 7.35 | Multiplet | 2H | meta-Protons (H_m) of Phenyl Ring |
| ~6.95 - 7.05 | Triplet | 1H | para-Proton (H_p) of Phenyl Ring |
| ~6.85 - 6.95 | Doublet | 2H | ortho-Protons (H_o) of Phenyl Ring |
| ~0.3 | Singlet | 9H | Methyl Protons (-Si(CH₃)₃) |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~157 | C-O (ipso-Carbon) |
| ~129 | meta-Carbons |
| ~122 | para-Carbon |
| ~120 | ortho-Carbons |
| ~0 | -Si(CH₃)₃ |
Table 3: Infrared (IR) Spectroscopy Peak Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3070 - 3030 | C-H stretch (aromatic) |
| ~2960 - 2850 | C-H stretch (methyl) |
| ~1595 | C=C stretch (aromatic ring) |
| ~1490 | C=C stretch (aromatic ring) |
| ~1250 | Si-C stretch |
| ~1220 | C-O stretch (aromatic ether) |
| ~915 | Si-O stretch |
| ~845 | Si-C stretch |
| ~750 | C-H bend (out-of-plane, monosubstituted benzene) |
| ~690 | C-H bend (out-of-plane, monosubstituted benzene) |
Table 4: UV-Vis Spectroscopic Data
| λ_max (nm) | Solvent |
| ~272 | Heptane |
| ~265 | Heptane |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are obtained. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid sample cell.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as heptane or ethanol. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.
-
Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference.
Spectroscopic Interpretation and Structural Elucidation
The combined application of NMR, IR, and UV-Vis spectroscopy provides a detailed structural confirmation of this compound.
NMR Spectroscopy Analysis
The ¹H NMR spectrum clearly shows the presence of both the trimethylsilyl group and the monosubstituted phenyl ring. The upfield singlet at approximately 0.3 ppm, integrating to nine protons, is characteristic of the chemically equivalent methyl protons of the -Si(CH₃)₃ group. The aromatic region of the spectrum displays a set of multiplets corresponding to the five protons of the phenoxy group. The distinct chemical shifts and splitting patterns of the ortho, meta, and para protons are consistent with a monosubstituted benzene ring.
The ¹³C NMR spectrum further supports this structure. The high-field signal around 0 ppm is attributed to the methyl carbons of the trimethylsilyl group. The four signals in the aromatic region (around 120-157 ppm) correspond to the six carbons of the phenyl ring, with the ipso-carbon (attached to the oxygen) being the most downfield.
IR Spectroscopy Analysis
The IR spectrum provides key functional group information. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions around 1595 and 1490 cm⁻¹ confirm the aromatic ring. The strong bands at approximately 1250 and 845 cm⁻¹ are characteristic of the Si-C bonds of the trimethylsilyl group. The prominent absorption around 915 cm⁻¹ is assigned to the Si-O stretching vibration, a key feature of silyl ethers. The C-O stretching of the aromatic ether linkage is observed around 1220 cm⁻¹. The out-of-plane C-H bending bands around 750 and 690 cm⁻¹ are indicative of a monosubstituted benzene ring.
UV-Vis Spectroscopy Analysis
The UV-Vis spectrum of this compound in heptane exhibits absorption maxima at approximately 265 and 272 nm. These absorptions are characteristic of the π → π* electronic transitions within the benzene ring of the phenoxy group.
Visualizing Spectroscopic Relationships
The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Correlation of spectroscopic data to the structure of this compound.
In-Depth Technical Guide: Safety, Handling, and Storage of Trimethyl(phenoxy)silane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage protocols for trimethyl(phenoxy)silane (CAS No. 1529-17-5). The information is intended to support laboratory and research and development activities by promoting safe practices and ensuring regulatory compliance.
Chemical and Physical Properties
This compound is a flammable liquid that requires careful handling to prevent ignition and exposure.[1][2][3] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄OSi | [1] |
| Molecular Weight | 166.29 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.92 g/mL at 25°C | [1] |
| Flash Point | 41°C (105.8°F) - closed cup | [1][2] |
| Boiling Point | 81°C at 23 mmHg | ChemicalBook |
| Melting Point | -55°C | ECHEMI |
| Vapor Pressure | 2.67 mmHg at 25°C | ECHEMI |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | ChemicalBook |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Flammable Liquids | 3 | H226 | Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
NFPA 704 Diamond: [5]
-
Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.
-
Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.
-
Instability (Yellow): 1 - Normally stable, but can become unstable at elevated temperatures and pressures.
-
Special (White): None
Safe Handling Protocols
Adherence to strict handling protocols is essential to minimize risks associated with this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3]
-
Ensure that emergency eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:[1][3]
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK (EN14387) respirator filter).[1]
Caption: Personal Protective Equipment (PPE) Selection Workflow.
General Handling Practices
-
Avoid inhalation of vapor or mist.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Use non-sparking tools.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Wash hands thoroughly after handling.[3]
Storage Requirements
Proper storage is critical to maintaining the stability and safety of this compound.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from heat and sources of ignition.[5]
-
Store away from incompatible materials such as oxidizing agents.
-
The storage area should be designated for flammable liquids.
Emergency and First Aid Procedures
In the event of an emergency, follow these procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In case of a spill, follow these steps:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[3][5]
-
Containment: Contain the spillage using non-combustible absorbent materials such as sand, earth, or vermiculite.[5]
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[5]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.
Caption: Accidental Spill Response Workflow.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Experimental Protocol: Flash Point Determination
While the specific method used for the cited flash point of 41°C is not publicly available, a standard method for determining the flash point of a flammable liquid is the Pensky-Martens Closed Cup test.
Objective
To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is introduced.
Apparatus
-
Pensky-Martens closed-cup flash point tester (conforming to ASTM D93 standards)
-
Thermometer with a range appropriate for the expected flash point
-
Heating source
-
Stirrer
Methodology
-
Sample Preparation: Ensure the sample of this compound is free of water and other impurities.
-
Apparatus Setup:
-
Clean and dry the test cup thoroughly.
-
Pour the sample into the test cup to the marked filling line.
-
Place the lid on the cup, ensuring a tight seal.
-
Insert the thermometer into its designated port.
-
-
Heating and Stirring:
-
Begin heating the sample at a slow, constant rate (typically 1-2°C per minute).
-
Stir the sample continuously at a specified speed to ensure uniform temperature distribution.
-
-
Ignition Test:
-
As the sample temperature approaches the expected flash point, apply the test flame by dipping it into the vapor space of the cup at regular temperature intervals (e.g., every 1°C).
-
The test flame should be applied for a specified duration (typically 1 second).
-
-
Flash Point Determination:
-
The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite with a distinct flash inside the cup.
-
-
Recording: Record the temperature at which the flash occurs.
-
Post-Test: Safely extinguish the test flame and allow the apparatus to cool before cleaning.
Caption: General Experimental Workflow for Flash Point Determination.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[5] It should be treated as hazardous waste and handled by a licensed disposal company.
Toxicological Information
Currently, there is no specific quantitative toxicological data (e.g., LD50 or LC50) available for this compound in the public domain. The primary known toxicological effects are:
Given the lack of comprehensive toxicological data, it is prudent to handle this chemical with a high degree of caution and to minimize all potential routes of exposure.
References
An In-Depth Technical Guide to 4-Androsten-3,6,17-trione (6-OXO)
CAS Number: 2243-06-3
Disclaimer: The information provided herein is for research and informational purposes only. The CAS number 1529-17-5 initially provided corresponds to Trimethylphenoxysilane, a different chemical entity. This guide focuses on 4-Androsten-3,6,17-trione, which aligns with the scientific context of the query.
Introduction
4-Androsten-3,6,17-trione, commonly known as 6-OXO, is a potent, irreversible steroidal aromatase inhibitor.[1] It has garnered significant interest within the research and drug development communities for its ability to modulate estrogen biosynthesis. By permanently binding to and inactivating the aromatase enzyme, 4-Androsten-3,6,17-trione effectively blocks the conversion of androgens to estrogens.[1][2] This mechanism of action makes it a valuable tool for studying the physiological roles of estrogens and androgens, and for investigating potential therapeutic applications in hormone-dependent conditions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Androsten-3,6,17-trione is presented below.
| Property | Value | Reference |
| CAS Number | 2243-06-3 | [3] |
| Molecular Formula | C₁₉H₂₄O₃ | [1][4] |
| Molecular Weight | 300.39 g/mol | [3][4] |
| IUPAC Name | (10R,13S)-10,13-dimethyl-1,7,8,9,10,11,12,13,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,6,17(14H)-trione | [1] |
| Synonyms | 6-OXO, 4-AT, 4-etioallocholen-3,6,17-trione | [1] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 222-223 °C | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [5] |
| Canonical SMILES | CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C | [1] |
| InChI Key | PJMNEPMSGCRSRC-IEVKOWOJSA-N | [1] |
Mechanism of Action: Aromatase Inhibition
4-Androsten-3,6,17-trione functions as a "suicide" inhibitor of aromatase, a cytochrome P450 enzyme responsible for the final and rate-limiting step in estrogen biosynthesis.[2] The process involves the conversion of androgens, specifically testosterone and androstenedione, into estrogens (estradiol and estrone, respectively).
The inhibitory action of 4-Androsten-3,6,17-trione is irreversible because it forms a covalent bond with the active site of the aromatase enzyme, leading to its permanent inactivation.[2] This blockade of estrogen synthesis results in a decrease in circulating estrogen levels.
Physiological Effects and Preclinical Studies
The inhibition of aromatase by 4-Androsten-3,6,17-trione leads to a significant shift in the androgen-to-estrogen ratio. The primary physiological consequences observed in studies include:
-
Decreased Estrogen Levels: By blocking their synthesis, the compound lowers the levels of estradiol and estrone.
-
Increased Testosterone Levels: The reduction in estrogen levels disrupts the negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to an increase in luteinizing hormone (LH) secretion, which in turn stimulates the testes to produce more testosterone.[1]
A notable study conducted at Baylor University investigated the effects of 4-Androsten-3,6,17-trione supplementation in resistance-trained males over an eight-week period.[1]
Baylor University Study: Key Findings
| Parameter | 300 mg/day Group | 600 mg/day Group | Reference |
| Free Testosterone Increase | 90% | 84% | [1] |
| Dihydrotestosterone (DHT) Increase | Significant | Significant | [1] |
| Free Testosterone to Estradiol Ratio | Significantly Increased | Significantly Increased | [1] |
| Body Composition | No significant effect | No significant effect | [1] |
It is important to note that this study did not include a control group.[1]
Experimental Protocols
While detailed, step-by-step protocols for the synthesis or clinical studies of 4-Androsten-3,6,17-trione are not extensively available in the public domain, a general outline for a study investigating its effects can be described.
Title: A Randomized, Placebo-Controlled Study to Evaluate the Efficacy and Safety of 4-Androsten-3,6,17-trione in Modulating Hormone Levels in Healthy Adult Males.
Objective: To determine the effect of 4-Androsten-3,6,17-trione on serum testosterone, estradiol, and other relevant hormonal and safety markers.
Methodology:
-
Participant Recruitment: Recruit a cohort of healthy adult males within a specified age range (e.g., 18-40 years) with normal baseline hormone levels.
-
Inclusion/Exclusion Criteria: Establish clear criteria for participation, including health status, medication use, and lifestyle factors.
-
Randomization: Randomly assign participants to one of three groups:
-
Group A: Placebo
-
Group B: Low-dose 4-Androsten-3,6,17-trione (e.g., 300 mg/day)
-
Group C: High-dose 4-Androsten-3,6,17-trione (e.g., 600 mg/day)
-
-
Blinding: Conduct the study in a double-blind manner, where neither the participants nor the investigators know the group assignments.
-
Intervention: Administer the assigned treatment for a predefined period (e.g., 8 weeks).
-
Data Collection: Collect blood samples at baseline and at regular intervals throughout the study (e.g., weeks 2, 4, 8) and post-intervention to monitor for changes.
-
Biochemical Analysis: Analyze serum samples for:
-
Total and free testosterone
-
Estradiol and estrone
-
Luteinizing hormone (LH) and follicle-stimulating hormone (FSH)
-
Complete blood count (CBC)
-
Comprehensive metabolic panel (CMP) including liver and kidney function tests
-
Lipid profile
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, ANCOVA) to determine the significance of any observed changes between the groups.
Suppliers
4-Androsten-3,6,17-trione is available from a number of chemical suppliers for research purposes. It is crucial to source this compound from reputable vendors to ensure purity and quality. Some potential suppliers include:
-
Steraloids Inc.[3]
-
US Biological Life Sciences[6]
-
Chemsky (Shanghai) International Co., Ltd.[7]
-
Hubei XinyuanShun Chemical Co., Ltd.[7]
-
Wuhan Dahua Weiye Pharmaceutical Chemical Co., Ltd.[7]
-
Shandong JunRui Pharmaceutical Co., Ltd.[7]
-
Shenzhen Sendi Biological Technology Co., Ltd.[7]
-
CymitQuimica[5]
-
Alfa Chemistry[8]
-
Biosynth
-
Smolecule[9]
-
Benchchem[2]
Note: Availability may vary by region and is subject to change. Researchers should verify the credentials of any supplier before making a purchase.
Conclusion
4-Androsten-3,6,17-trione is a well-characterized, potent, and irreversible inhibitor of the aromatase enzyme. Its ability to significantly alter the testosterone-to-estrogen ratio makes it a compound of high interest for research in endocrinology, oncology, and drug development. While preliminary studies have demonstrated its effects on hormone levels, further rigorous, controlled clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in humans.
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]
- 3. 4-ANDROSTEN-3, 6, 17-TRIONE: CAS 2243-06-3 | Steraloids Inc. [steraloids.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. CAS 2243-06-3: Androst-4-ene-3,6,17-trione | CymitQuimica [cymitquimica.com]
- 6. androst-4-ene-3,6,17-trione suppliers USA [americanchemicalsuppliers.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Buy Androst-4-ene-3,6,17-trione | 2243-06-3 [smolecule.com]
A Technical Guide to the Thermodynamic and Kinetic Studies of Phenoxysilane Formation
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the thermodynamic principles and kinetic mechanisms governing the formation of phenoxysilanes. Phenoxysilanes are a critical class of compounds, widely utilized as versatile protecting groups for hydroxyl functionalities in multi-step organic synthesis and as key intermediates in materials science. A fundamental understanding of the thermodynamics (the feasibility and position of equilibrium) and kinetics (the reaction rate and mechanism) is paramount for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.
Thermodynamic Considerations
The formation of phenoxysilanes is generally a thermodynamically favorable process, primarily driven by the formation of a strong silicon-oxygen (Si-O) bond. The stability of this bond provides a significant enthalpic driving force for the reaction. Thermodynamic studies aim to quantify this favorability by determining key parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
While comprehensive thermodynamic data for a wide range of phenoxysilane formations are not always readily available, studies on related systems, such as the synthesis of dichloromethylphenylsilane via a gas-phase condensation reaction, provide valuable insights. In one such study, the reaction between chlorobenzene and methyldichlorosilane was investigated, yielding thermodynamic data that underscore the exothermic nature of these transformations.[1]
Quantitative Thermodynamic Data
The following table summarizes the calculated thermodynamic parameters for the synthesis of dichloromethylphenylsilane at the optimum temperature of 600°C. This reaction serves as an illustrative example of the thermodynamic landscape for reactions forming a phenyl-Si bond.
| Parameter | Value | Reference |
| Optimum Reaction Temperature | 600 °C | [1] |
| Heat of Reaction System (ΔH) | -102 kJ/mol | [1] |
| Equilibrium Yield of Product | 36% | [1] |
| Equilibrium Conversion of Reactant | > 99% | [1] |
Table 1: Thermodynamic data for the synthesis of dichloromethylphenylsilane.[1]
The highly negative heat of reaction indicates a strongly exothermic process, which is characteristic of reactions forming stable silicon-containing products.
Kinetic Studies and Reaction Mechanisms
Kinetic studies are essential for understanding the rate at which phenoxysilanes are formed and the detailed molecular steps involved in the transformation. The mechanism of phenoxysilane formation can vary significantly depending on the nature of the silicon-containing reagent, the catalyst employed, and the reaction conditions.
Dehydrogenative Silylation of Phenols
A modern and efficient method for forming Si-O bonds is the copper-catalyzed dehydrogenative coupling of phenols with hydrosilanes.[2] This approach is valued for its atom economy, as the only byproduct is hydrogen gas. Kinetic investigations of these reactions, often performed using in-situ NMR spectroscopy, have revealed complex behaviors, including substrate-dependent inhibition.[3]
For instance, in the enantioselective silylation of secondary benzylic alcohols, a related reaction, macrokinetic behavior was found to be governed by the formation of substrate-inhibited resting states of the copper catalyst.[3] Alcohols bearing electron-withdrawing substituents, while being stronger inhibitors, were found to react faster in intermolecular competition experiments, highlighting a delicate balance between catalyst inhibition and the product-forming step.[3]
Caption: Catalytic cycle for copper-catalyzed dehydrogenative silylation.
Silylation with Electrophilic Silicon Reagents
The most traditional methods for silylating phenols involve electrophilic silicon sources, such as chlorosilanes (R₃SiCl) or silyl triflates, often in the presence of a base (e.g., imidazole, pyridine). Another common reagent is hexamethyldisilazane (HMDS), which requires activation.[4] The reaction generally proceeds via a nucleophilic attack of the phenoxide ion on the silicon atom.
Caption: General pathways for the formation of phenoxysilanes.
Radical-Mediated Formation
Under specific conditions, such as in the gas phase at high temperatures, phenoxysilane formation can proceed through a radical substitution mechanism. A combined experimental and theoretical study of the reaction between the phenyl radical (C₆H₅•) and silane (SiH₄) revealed the formation of phenylsilane (C₆H₅SiH₃) plus a hydrogen atom.[5] This pathway involves a trigonal bipyramidal transition state and demonstrates that, for silicon, radical substitution can be competitive with hydrogen abstraction, a distinction from similar reactions with methane.[5]
Summary of Kinetic Parameters
The activation energy (Ea) is a critical kinetic parameter that quantifies the minimum energy required for a reaction to occur. Lower activation energies correspond to faster reaction rates. While specific Ea values for phenoxysilane formation are context-dependent, data from related silane reactions illustrate the typical energy barriers involved.
| Reaction System | Activation Energy (Ea) | Method/Conditions | Reference |
| Hydrolysis of MTES at pH 3.13 | 57.61 kJ/mol | NMR Spectroscopy | [6] |
| Hydrolysis of TEOS at pH 3.13 | 31.52 kJ/mol | NMR Spectroscopy | [6] |
| Dismutation of Trichlorosilane | ~40 kJ/mol | Flow method, VP-1AP catalyst | [7] |
| Silylation on Silica Surface | Similar for 1 or 2 bonds | Thermogravimetric Analysis (TGA) | [8] |
Table 2: Illustrative activation energies for various silane reactions.
Key Experimental Protocols
Accurate determination of kinetic and thermodynamic parameters relies on precise experimental methodologies and robust analytical techniques.
Kinetic Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy is a powerful, non-invasive technique for monitoring reaction kinetics by quantifying the concentration of reactants, intermediates, and products over time.
Methodology:
-
Sample Preparation: A stock solution containing the phenol, catalyst, and a non-reactive internal standard (for concentration calibration) is prepared in a suitable deuterated solvent.
-
Reaction Initiation: The reaction is initiated directly in a sealed NMR tube, often by injecting the hydrosilane or other limiting reagent at a controlled temperature.
-
Data Acquisition: A series of spectra (e.g., ¹H, ¹⁹F, ²⁹Si NMR) are acquired at predetermined time intervals. Automated acquisition is typically used for consistency.
-
Data Processing: The spectra are processed, and the integrals of characteristic peaks for each species are measured relative to the internal standard.
-
Kinetic Analysis: The calculated concentrations are plotted against time. These data are then fitted to appropriate rate laws (e.g., first-order, second-order, Michaelis-Menten for catalysis) to extract the rate constants (k).[3]
Caption: Experimental workflow for an NMR-based kinetic study.
Kinetic Analysis via Thermogravimetric Analysis (TGA)
TGA is particularly useful for studying the kinetics of silylation on solid surfaces, such as silica particles. It measures changes in mass as a function of temperature or time.
Methodology:
-
Surface Modification: A solid substrate (e.g., amorphous silica) is treated with an excess of the silylating agent at various temperatures for different lengths of time to achieve varying degrees of surface coverage.
-
Sample Preparation: After the reaction, the excess, unbound silane is thoroughly washed away, and the modified solid is dried.
-
TGA Measurement: A precise mass of the functionalized solid is heated in the TGA instrument under a controlled atmosphere. The mass loss at specific temperatures corresponds to the decomposition of the chemically bound silyl groups.
-
Data Analysis: The magnitude of the mass loss is used to quantify the amount of bound silane. By comparing samples prepared under different conditions (time, temperature), reaction models can be developed.
-
Activation Energy Calculation: Rate constants determined at different temperatures are used to construct an Arrhenius plot (ln(k) vs. 1/T), from which the activation energy can be calculated.[8]
Conclusion
The formation of phenoxysilanes is a thermodynamically favorable process governed by complex kinetics that are highly dependent on the chosen synthetic route. Modern catalytic methods, such as copper-catalyzed dehydrogenative coupling, offer efficient and atom-economical pathways, though their kinetics can be intricate, involving phenomena like substrate inhibition. Classical methods using electrophilic silicon sources remain robust and widely applicable. A thorough understanding of the underlying thermodynamic driving forces and kinetic pathways, elucidated through powerful analytical techniques like NMR and TGA, is crucial for the rational design and optimization of synthetic procedures in both academic research and industrial applications, including drug development and materials manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Exploration of Trimethyl(phenoxy)silane as a Precursor for Materials Science
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trimethyl(phenoxy)silane (TMPS) as a versatile precursor in materials science. It covers the fundamental chemistry, synthesis methodologies for material fabrication, and key characterization techniques. This document is intended to serve as a foundational resource for professionals utilizing silane chemistry for surface modification, composite material development, and advanced coatings.
Introduction to this compound
This compound (C₆H₅OSi(CH₃)₃) is an organosilicon compound that features a phenoxy group bonded to a silicon atom, which is also bonded to three methyl groups.[1] This structure imparts a unique combination of organic and inorganic characteristics, making it a valuable precursor for a variety of materials. The phenoxy group can enhance thermal stability and compatibility with organic polymers, while the trimethylsilyl moiety provides a reactive site for hydrolysis and condensation, leading to the formation of siloxane networks.[2][3]
TMPS is primarily utilized as a surface modifying agent, a coupling agent in composites, and a precursor for the synthesis of silica-based materials through processes like sol-gel.[3][4] Its application can lead to enhanced hydrophobicity, improved adhesion, and increased mechanical strength of the final material.[5][6]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 1529-17-5 | [1] |
| Molecular Formula | C₉H₁₄OSi | [1] |
| Molecular Weight | 166.29 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 0.92 g/mL at 25 °C | [1] |
| Boiling Point | 81 °C at 23 mm Hg | [5] |
| Melting Point | -55 °C | [5] |
| Refractive Index (n²⁰/D) | 1.478 | [5] |
| Flash Point | 41 °C (105.8 °F) - closed cup | [1] |
Core Chemistry: Hydrolysis and Condensation
The primary pathway through which this compound acts as a precursor for materials is through a two-step hydrolysis and condensation process, often referred to as a sol-gel reaction.[6]
Step 1: Hydrolysis In the presence of water, the Si-O-C bond of the phenoxy group is cleaved, leading to the formation of a trimethylsilanol (TMS-OH) intermediate and phenol as a byproduct. This reaction can be catalyzed by either an acid or a base.[5][7]
Step 2: Condensation The highly reactive silanol intermediates then undergo condensation to form stable siloxane bonds (Si-O-Si). This polymerization step builds the inorganic network. Condensation can proceed via two main pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.
-
Alcohol/Phenol-producing condensation: A silanol group reacts with a phenoxy group on another TMPS molecule to form a siloxane bond and a phenol molecule.[6]
The following diagram illustrates the general hydrolysis and condensation pathway for this compound.
Caption: General hydrolysis and condensation pathway of this compound.
Applications in Materials Science
The unique properties of this compound make it a versatile precursor for a range of applications in materials science.
Surface Modification
TMPS can be used to modify the surface properties of various substrates, such as glass, silica, and metal oxides. The hydrolysis and condensation reactions lead to the formation of a thin polysiloxane layer on the surface, which can alter its wettability, adhesion, and chemical resistance.[8] For example, the trimethylsilyl groups can impart hydrophobicity to a normally hydrophilic surface.
Table 2: Comparative Water Contact Angles on Modified Glass Substrates
| Silane Modifier | Substrate | Water Contact Angle (°) | Reference(s) |
| Unmodified Glass | Glass | < 10 | [9] |
| This compound (TMPS) | Glass | Data not available | - |
| Trimethoxy(propyl)silane (TMPSi) | Glass | 90 - 110 | [9] |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | 45 - 65 | [8] |
| Octadecyltrichlorosilane (OTS) | Glass | 105 - 115 | [8] |
Note: Specific quantitative data for this compound was not found in the searched literature. The data for other silanes is provided for comparative purposes.
Composite Materials
As a coupling agent, this compound can improve the interfacial adhesion between inorganic fillers (e.g., silica, alumina) and organic polymer matrices (e.g., epoxy, polyurethane).[10][11] This enhanced adhesion leads to improved mechanical properties of the resulting composite material, such as tensile strength and hardness.
Table 3: Representative Mechanical Properties of Epoxy Composites with Silane-Modified Fillers
| Filler/Modification | Matrix | Improvement in Tensile Strength | Improvement in Hardness | Reference(s) |
| None | Epoxy | Baseline | Baseline | [10] |
| Al₂O₃ nanoparticles with KH570 (methacryloxy silane) | Epoxy | +49.1% | +8.8% | [10] |
| Mesoscopic Fly Ash with GPTMS (epoxy silane) | PU | +21.6% (compressive strength) | Data not available | [12] |
| Filler modified with TMPS | Epoxy/PU | Data not available | Data not available | - |
Note: Specific quantitative data for composites containing this compound was not found in the searched literature. The data for other silane coupling agents is provided to illustrate the potential improvements.
Experimental Protocols
This section provides detailed experimental methodologies for key processes involving silane precursors. While specific protocols for this compound are not widely published, the following representative procedures for similar silanes can be adapted.
Protocol for Surface Modification of Glass Substrates
This protocol describes a general procedure for creating a hydrophobic silane layer on glass slides.
Materials:
-
Glass microscope slides
-
This compound (or other silane)
-
Anhydrous ethanol or isopropanol
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) for pH adjustment
-
Beakers, graduated cylinders
-
Ultrasonic bath
-
Oven or hotplate
Procedure:
-
Substrate Cleaning:
-
Immerse glass slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Alternatively, sonicate the slides in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Rinse the slides thoroughly with deionized water and dry them under a stream of nitrogen or in an oven at 110 °C for 1 hour.[10]
-
-
Silane Solution Preparation:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous ethanol or isopropanol.
-
Add a small amount of water (e.g., 5% of the silane volume) to the solution to initiate hydrolysis.
-
Adjust the pH of the solution to ~4.5-5.5 with a dilute acid (e.g., HCl) or to ~8.5-9.5 with a dilute base (e.g., NH₃) to catalyze the reaction.[9]
-
Stir the solution for 1-2 hours to allow for pre-hydrolysis of the silane.
-
-
Coating Application (Dip-Coating):
-
Immerse the cleaned and dried glass slides into the prepared silane solution for a predetermined time (typically ranging from 2 minutes to 2 hours).
-
Withdraw the slides from the solution at a constant, slow speed to ensure a uniform coating.[9]
-
-
Rinsing and Curing:
-
Gently rinse the coated slides with fresh solvent (ethanol or isopropanol) to remove any excess, unreacted silane.
-
Cure the slides in an oven at 110-120 °C for 30-60 minutes to promote the condensation reaction and covalent bond formation with the surface. Alternatively, curing can be done at room temperature for 24 hours.[9][10]
-
Caption: Experimental workflow for surface modification with silanes.
Characterization Techniques
The successful modification of materials with this compound can be verified and quantified using a variety of surface-sensitive and bulk characterization techniques.
Water Contact Angle (WCA) Measurement
WCA measurement is a simple and effective method to determine the hydrophobicity or hydrophilicity of a surface. A goniometer is used to measure the angle between a water droplet and the surface. An increase in the water contact angle after silanization indicates successful surface modification with hydrophobic groups.[13]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[14] It can be used to confirm the presence of silicon and carbon from the silane on the substrate surface and to quantify the surface coverage.[8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the modified material and can also be used to quantify the amount of silane grafted onto a surface or incorporated into a polymer.[15]
Table 4: Representative Thermal Stability Data from TGA
| Material | Decomposition Onset Temperature (°C) | Char Yield at 600 °C (%) | Reference(s) |
| Pure Epoxy Resin | ~300 - 350 | ~10 - 20 | [16] |
| Epoxy with Silane-Modified Fillers | > 350 | > 20 | [16] |
| Polymer from this compound | Data not available | Data not available | - |
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)
SEM provides high-resolution images of the surface topography and morphology, allowing for the visualization of the coating's uniformity and the presence of any defects.[17] AFM can provide three-dimensional surface profiles at the nanoscale, enabling the measurement of surface roughness and film thickness.[17]
Logical Relationships and Process Optimization
The properties of materials derived from this compound are highly dependent on the synthesis and processing parameters. Understanding these relationships is crucial for tailoring the final material to a specific application.
Caption: Logical relationships between synthesis parameters and material properties.
For instance, a higher concentration of this compound in the coating solution may lead to a thicker, more hydrophobic layer, but beyond a certain point, it could result in aggregation and a non-uniform coating. The pH of the solution significantly affects the rates of hydrolysis and condensation, thereby influencing the final structure of the siloxane network.[5] Higher curing temperatures generally lead to a more cross-linked and stable network, which can enhance mechanical properties and thermal stability.[9]
Conclusion
This compound is a promising precursor for the development of advanced materials with tailored surface properties and enhanced performance. Its utility stems from the well-understood hydrolysis and condensation chemistry of silanes, which allows for the formation of stable siloxane networks on a variety of substrates and within polymer matrices. While specific quantitative data for materials derived from this compound is an area for further research, the established principles of silane chemistry, as outlined in this guide, provide a strong foundation for its exploration in surface modification, composite materials, and functional coatings. Through careful control of reaction parameters, researchers can effectively utilize this compound to create innovative materials for a wide range of scientific and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. gelest.com [gelest.com]
- 4. surrey.ac.uk [surrey.ac.uk]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The Influence of Silane on Mechanical Properties of Modified Epoxy Polyurethane - Neliti [neliti.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds [chemistry.semnan.ac.ir]
- 14. Quantitative surface characterization using X-ray photoelectron spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Surface Modification of Fumed Silica Nanoparticles with a Methacryloxypropyltrimethoxy Silane Coupling Agent and the Effect of Nanoparticles Surface Treatment on the In-situ Polymerization of Styrene - Butyl Acrylate [jcst.icrc.ac.ir]
- 16. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 17. upcommons.upc.edu [upcommons.upc.edu]
Methodological & Application
Application Notes and Protocols: Trimethyl(phenoxy)silane as a Protecting Group for Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in pharmaceutical and fine chemical development, the judicious use of protecting groups is paramount. The hydroxyl group of phenols, being both nucleophilic and acidic, often requires temporary masking to prevent unwanted side reactions. The trimethylsilyl (TMS) ether, formed from the reaction of a phenol with a trimethylsilylating agent, serves as a versatile and highly labile protecting group. This lability, while a drawback in lengthy, harsh synthetic sequences, becomes a strategic advantage for reactions requiring mild deprotection conditions. This document provides detailed application notes and protocols for the use of trimethyl(phenoxy)silane and related reagents for the protection of phenols as their TMS ethers.
Overview of Trimethylsilyl Ethers of Phenols
Trimethylsilyl ethers are one of the most labile silicon-based protecting groups, readily cleaved under a variety of mild conditions. This characteristic makes them ideal for the protection of phenols when the protecting group needs to be removed without affecting more robust functionalities within the molecule. The ease of both formation and cleavage, coupled with the volatility of the silylated byproducts, simplifies purification processes.
Relative Stability of Common Silyl Ethers: [1][2]
The stability of silyl ethers is largely dictated by the steric bulk around the silicon atom. The generally accepted order of stability is:
TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) ≈ TBDPS (tert-Butyldiphenylsilyl) < TIPS (Triisopropylsilyl)
This trend highlights the susceptibility of TMS ethers to hydrolysis, making them suitable for tactical protection where mild removal is a key consideration.
Data Presentation
The following tables summarize quantitative data for the protection of various phenols as their trimethylsilyl ethers and their subsequent deprotection under various conditions.
Table 1: Protection of Substituted Phenols as Trimethylsilyl Ethers
| Entry | Phenol Substrate | Silylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Phenol | HMDS | P2O5/Al2O3 | Neat | RT | 10 min | 89 | [3] |
| 2 | 4-Bromophenol | TMSCl | Imidazole | DMF | RT | 1 h | >95 | Generic Protocol |
| 3 | 4-Methoxyphenol | BSTFA | None | CH2Cl2 | RT | 30 min | >98 | [4] |
| 4 | 2-Naphthol | TMSCl | Triethylamine | THF | 0 - RT | 2 h | >95 | Generic Protocol |
| 5 | Catechol (mono-silylation) | TIPSCl | Imidazole | MW | 80 s | 95 | [5] | |
| 6 | Hydroquinone (mono-silylation) | TBDMSCl | Imidazole | DMF | RT | - | - | [1] |
Note: HMDS = Hexamethyldisilazane, TMSCl = Trimethylsilyl chloride, BSTFA = N,O-Bis(trimethylsilyl)trifluoroacetamide, TIPSCl = Triisopropylsilyl chloride, TBDMSCl = tert-Butyldimethylsilyl chloride, MW = Microwave irradiation.
Table 2: Deprotection of Trimethyl(phenoxy)silanes
| Entry | Substrate | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | This compound | 1N HCl (1 drop) | CH2Cl2 | RT | 30 min | High | [6] |
| 2 | Trimethyl(4-bromophenoxy)silane | K2CO3 | Methanol | RT | 1-2 h | High | [6] |
| 3 | Trimethyl(4-methoxyphenoxy)silane | TBAF (1M in THF) | THF | RT | < 1 h | >95 | General Knowledge |
| 4 | Aryl-OTBDMS | NaH | DMF | RT | 5 min | >95 | [7] |
| 5 | Aryl-OTBS | DBU | aq. MeCN | RT | 10 min | 98 | [8] |
| 6 | Alkyl-OTBS vs Aryl-OTBS | TMSBr (cat.) | Methanol | RT | 30 min | High (Alkyl cleaved) | [9] |
Note: TBAF = Tetrabutylammonium fluoride, NaH = Sodium hydride, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, TMSBr = Trimethylsilyl bromide. While some data points refer to more stable silyl ethers, the conditions are often applicable and even milder for TMS ethers.
Experimental Protocols
Protocol 1: General Procedure for the Protection of Phenols using Trimethylsilyl Chloride (TMSCl)
This protocol describes a standard method for the formation of trimethylsilyl ethers from phenols using TMSCl and a tertiary amine base.
Materials:
-
Substituted phenol
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et3N) or Imidazole
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (optional, but recommended)
Procedure:
-
To a stirred solution of the phenol (1.0 equiv) in the chosen anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equiv) or imidazole (1.5 equiv).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trimethylsilyl chloride (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though often the purity is sufficient for subsequent steps.
Protocol 2: General Procedure for the Deprotection of Trimethyl(phenoxy)silanes using Acidic Conditions
This protocol outlines a mild acidic deprotection of a trimethylsilyl-protected phenol.
Materials:
-
This compound derivative
-
Methanol or a mixture of THF and water
-
Dilute acid (e.g., 1N HCl, acetic acid, or pyridinium p-toluenesulfonate (PPTS))
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in methanol or a THF/water mixture.
-
Add a catalytic amount of the acid (e.g., a few drops of 1N HCl or 0.1 equiv of PPTS).
-
Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected phenol.
-
Purify by chromatography or recrystallization if necessary.
Protocol 3: General Procedure for the Deprotection of Trimethyl(phenoxy)silanes using Fluoride-Based Reagents
This protocol details the use of a fluoride source for the cleavage of the silyl ether bond, which is particularly effective due to the high affinity of fluoride for silicon.
Materials:
-
This compound derivative
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in THF.
-
Add the TBAF solution (1.1 equiv) dropwise at room temperature.
-
Stir the mixture for 15-60 minutes. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to afford the deprotected phenol.
-
Purify by chromatography or recrystallization if needed.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows associated with the use of this compound as a protecting group.
Caption: Mechanism of Phenol Protection with TMSCl.
Caption: General Deprotection Mechanism of a Trimethylsilyl Ether.
Caption: General Experimental Workflow for Phenol Protection and Deprotection.
Stability and Chemoselectivity
The trimethylsilyl ether of a phenol is generally stable to a range of non-aqueous and non-protic conditions, including many organometallic reagents (e.g., Grignard and organolithium reagents at low temperatures), mild reducing agents, and some oxidizing agents. However, its high sensitivity to acid and fluoride ions dictates the synthetic strategy.
A key advantage is the potential for chemoselective deprotection. Aryl silyl ethers are generally more labile than their alkyl counterparts under certain conditions. For instance, it is possible to selectively cleave a trimethylsilyl ether from a phenol in the presence of a trimethylsilyl ether of an aliphatic alcohol, particularly under carefully controlled basic or fluoride-mediated conditions.[7][9] This orthogonality is a powerful tool in the synthesis of complex molecules containing multiple hydroxyl groups.
Conclusion
The use of this compound and related reagents to form trimethylsilyl ethers is a valuable strategy for the temporary protection of phenolic hydroxyl groups. The primary advantage of this protecting group lies in its high lability, allowing for its removal under very mild acidic or fluoride-containing conditions. This feature is particularly useful in the synthesis of sensitive molecules where harsh deprotection methods are not tolerated. The protocols and data presented herein provide a comprehensive guide for researchers in the effective application of this protecting group strategy.
References
- 1. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. DBU-Mediated Mild and Chemoselective Deprotection of Aryl Silyl Ethers and Tandem Biaryl Ether Formation [organic-chemistry.org]
- 9. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Trimethylsilylation of Alcohols with Trimethyl(phenoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a crucial step in multi-step organic synthesis, preventing unwanted side reactions. Silylation, the introduction of a silyl group to form a silyl ether, is a common and effective method for protecting alcohols. Trimethylsilyl (TMS) ethers are among the most frequently used silyl protecting groups due to their ease of formation and removal under specific conditions. While reagents like trimethylsilyl chloride (TMSCl) and hexamethyldisilazane (HMDS) are standard choices, trimethyl(phenoxy)silane offers an alternative silylating agent. This document provides a detailed protocol for the trimethylsilylation of alcohols using this compound, based on established principles of silylation chemistry.
Reaction Principle
The trimethylsilylation of an alcohol with this compound involves the transfer of the trimethylsilyl group from the phenoxy carrier to the alcohol, forming a trimethylsilyl ether and phenol as a byproduct. This reaction is typically facilitated by a catalyst, which can be either an acid or a base. A common approach involves base catalysis, where a Lewis base activates the silylating agent or a Brønsted base deprotonates the alcohol to increase its nucleophilicity. The general reactivity trend for alcohols in silylation reactions is primary > secondary > tertiary, primarily due to steric hindrance around the hydroxyl group.
Illustrative Data on Silylation of Various Alcohols
| Entry | Substrate (Alcohol) | Alcohol Type | Expected Yield (%) |
| 1 | Benzyl alcohol | Primary | >95 |
| 2 | 1-Hexanol | Primary | >95 |
| 3 | Cyclohexanol | Secondary | 85-95 |
| 4 | 2-Butanol | Secondary | 80-90 |
| 5 | tert-Butanol | Tertiary | <20 |
Experimental Protocol: Base-Catalyzed Trimethylsilylation
This protocol describes a general procedure for the trimethylsilylation of a primary alcohol using this compound with a Lewis base catalyst.
Materials and Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Magnetic stir plate
-
Heating mantle or oil bath (if necessary)
-
Alcohol substrate
-
This compound
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Lewis base catalyst (e.g., 4-dimethylaminopyridine (DMAP))
-
Auxiliary base (e.g., triethylamine (Et₃N))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in an appropriate volume of anhydrous solvent (e.g., 0.1-0.5 M concentration).
-
Addition of Bases: Add the auxiliary base, triethylamine (1.5 eq), followed by the catalyst, 4-dimethylaminopyridine (0.1 eq), to the stirred solution.
-
Addition of Silylating Agent: Slowly add this compound (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For less reactive alcohols, gentle heating (e.g., 40-50 °C) may be required.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography, if necessary, to yield the pure trimethylsilyl ether.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the trimethylsilylation of alcohols.
Caption: Experimental workflow for the trimethylsilylation of an alcohol.
Proposed Reaction Mechanism
A plausible mechanism for the base-catalyzed silylation of an alcohol with this compound is depicted below. The reaction can be catalyzed by a Lewis base such as DMAP.
Caption: Proposed mechanism for DMAP-catalyzed silylation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous solvents are flammable and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).
Conclusion
This compound can serve as a viable reagent for the trimethylsilylation of alcohols, particularly for primary and less hindered secondary alcohols. The provided protocol, utilizing a common Lewis base catalyst, offers a general guideline for this transformation. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates to achieve high yields. This method contributes to the diverse toolkit available to synthetic chemists for the crucial task of alcohol protection in complex molecule synthesis.
Application Notes and Protocols for the GC-MS Analysis of Phenolic Compounds via Silylation, Featuring Trimethyl(phenoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a diverse group of molecules actively investigated in pharmaceutical and clinical research due to their wide range of biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds. However, the inherent polarity and low volatility of many phenols, due to the presence of hydroxyl groups, make their direct analysis by GC-MS challenging.[1]
To overcome these limitations, derivatization is employed to convert the polar hydroxyl groups into less polar, more volatile, and thermally stable silyl ethers.[2] This process of silylation involves replacing the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group. The resulting trimethylsilyl derivatives, such as trimethyl(phenoxy)silane (the TMS derivative of phenol), are more amenable to GC-MS analysis, leading to improved chromatographic peak shape, enhanced sensitivity, and better separation.[2]
This document provides a detailed protocol for the silylation of phenolic compounds for GC-MS analysis, with a focus on understanding the role and analysis of this compound as a representative derivatized phenol. It is important to note that this compound is the product of the derivatization of phenol, not a derivatizing agent itself.[3]
Silylation of Phenolic Compounds: An Overview
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those found in alcohols, carboxylic acids, and phenols. The most common silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS).[4]
The reaction involves the nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent, leading to the formation of a trimethylsilyl ether and a non-interfering byproduct. The resulting TMS derivative is significantly more volatile and less polar than the parent phenol, allowing for its successful analysis by GC-MS.[2]
Experimental Protocol: Silylation of Phenols for GC-MS Analysis
This protocol provides a general procedure for the derivatization of phenolic compounds using BSTFA with 1% TMCS. The specific conditions may require optimization depending on the analyte and sample matrix.
Materials:
-
Sample containing phenolic compounds
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or other suitable aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Internal Standard (e.g., an isotopically labeled analog of the analyte)
-
GC vials with caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample into a clean, dry GC vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as moisture will react with the silylating reagent.
-
-
Reconstitution and Internal Standard Spiking:
-
Reconstitute the dry sample in a small, precise volume of anhydrous pyridine or another suitable aprotic solvent (e.g., 100 µL).
-
Add a known amount of the internal standard solution.
-
-
Derivatization Reaction:
-
Add an excess of the silylating reagent, BSTFA with 1% TMCS, to the vial (e.g., 100 µL). A reagent-to-sample ratio of at least 10:1 is recommended to ensure complete derivatization.
-
Tightly cap the vial and vortex thoroughly for 30 seconds.
-
Heat the reaction mixture in a heating block or oven at 60-80°C for 30-60 minutes. The optimal temperature and time will vary depending on the specific phenolic compounds and their steric hindrance.[5]
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
If necessary, the sample can be diluted with an appropriate solvent before analysis.
-
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of silylated phenols. These should be optimized for the specific instrument and analytes.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280°C |
| Oven Program | Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) for targeted analysis |
Quantitative Data
The following table summarizes key mass spectral data for this compound, the silylated derivative of phenol. This data is useful for the identification and quantification of phenol in a sample after derivatization.
| Compound | Derivatized Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Phenol | This compound | 166.29 | 166 (M+), 151, 93, 77, 73 |
Visualizations
Caption: Workflow for the silylation of phenolic compounds.
Caption: Silylation reaction of phenol with BSTFA.
Conclusion
Silylation is an essential derivatization technique for the successful GC-MS analysis of phenolic compounds. By converting polar phenols into their more volatile and thermally stable trimethylsilyl ethers, such as this compound, this method enables robust and sensitive quantification. The provided protocol offers a reliable starting point for researchers, scientists, and drug development professionals for the analysis of phenols in various matrices. Proper optimization of the derivatization and GC-MS conditions is crucial for achieving high-quality, reproducible results.
References
Applications of Trimethyl(phenoxy)silane in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of pharmaceutical synthesis, the strategic manipulation of functional groups is paramount to achieving high yields and purity of active pharmaceutical ingredients (APIs). Trimethyl(phenoxy)silane and the related trimethylsilyl (TMS) ether linkage it represents are pivotal in this context, primarily serving as a robust protecting group for hydroxyl moieties, particularly phenols. This application note details the utility of trimethylsilyl ethers in protecting phenolic hydroxyl groups, a common functional group in a wide array of pharmaceuticals. Detailed protocols for both the protection (silylation) of phenols and the subsequent deprotection are provided, alongside quantitative data to guide synthetic strategies.
Introduction: The Role of Hydroxyl Protection in Drug Synthesis
Many pharmaceutical molecules are complex structures featuring multiple reactive functional groups. During a multi-step synthesis, it is often necessary to temporarily "mask" or "protect" a reactive group, such as a phenolic hydroxyl, to prevent it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.[1] The protecting group must be easy to introduce, stable under a variety of reaction conditions, and easy to remove cleanly without affecting the rest of the molecule.[2]
The trimethylsilyl (TMS) group is an ideal choice for protecting alcohols and phenols due to its ease of introduction and mild removal conditions.[3] this compound is the product of silylating phenol, representing the protected form itself. The formation of such trimethylsilyl ethers is a key strategy in the synthesis of numerous APIs.[2]
Key Applications:
-
Protection of Phenolic Hydroxyl Groups: Phenols are common in drug molecules (e.g., opioid analgesics like Tapentadol, various kinase inhibitors). Protecting the acidic hydroxyl group as a TMS ether prevents unwanted side reactions during steps like oxidation, reduction, or organometallic additions.[4]
-
Increased Solubility: Derivatizing a polar hydroxyl group as a less polar silyl ether can increase the solubility of an intermediate in nonpolar organic solvents, facilitating reactions and purification.
-
Catalysis in Friedel-Crafts Reactions: While its primary role is as a protecting group, this compound can also serve as an effective catalyst in Friedel-Crafts reactions, which are fundamental for creating carbon-carbon bonds in many pharmaceutical precursors.[2]
Logical Workflow: The Necessity of Protecting Groups
In a typical multi-step synthesis, a protecting group strategy is essential for achieving the desired molecular architecture. The following diagram illustrates the logical workflow where a protecting group is employed to ensure selective transformation of a functional group (FG2) while another (FG1, a phenol) remains unaltered.
Caption: Logical workflow for a multi-step synthesis employing a protecting group strategy.
Experimental Protocols
The following are representative protocols for the protection of a phenolic hydroxyl group as a trimethylsilyl ether and its subsequent deprotection. While various silylating agents can be used, Hexamethyldisilazane (HMDS) is a common and effective choice for this transformation.[5]
Protocol 1: Protection of a Phenolic Hydroxyl Group (Silylation)
This protocol describes the trimethylsilylation of p-cresol, a model phenolic compound, using HMDS without a catalyst. This method is effective for many simple phenols.[5]
Reaction: p-Cresol + Hexamethyldisilazane (HMDS) → 4-Methyl-1-(trimethylsiloxy)benzene + NH₃
Materials:
-
p-Cresol
-
Hexamethyldisilazane (HMDS)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vigreux column for distillation
-
Standard distillation apparatus
Procedure:
-
Charge a round-bottom flask with p-cresol (1.0 equiv) and Hexamethyldisilazane (HMDS) (2.0 equiv).[5]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (the boiling point of HMDS is 125 °C).[5]
-
Stir the reaction mixture under reflux for 1 hour.[5]
-
After cooling, assemble a vacuum distillation apparatus using the reaction flask and a short Vigreux column.
-
Distill the reaction mixture under vacuum to remove excess HMDS and isolate the product. The product, 4-methyl-1-(trimethylsiloxy)benzene, will distill as a colorless oil.[5]
Protocol 2: Deprotection of a Trimethylsilyl (TMS) Phenolic Ether
The removal of the TMS group can be accomplished under very mild acidic conditions or with a fluoride source. Tetrabutylammonium fluoride (TBAF) is a common and highly effective reagent for this purpose due to the high affinity of fluoride for silicon.[6]
Reaction: Aryl-O-TMS + TBAF → Aryl-OH
Materials:
-
Trimethylsilyl-protected phenol (e.g., product from Protocol 1)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the silyl ether (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Add the 1.0 M solution of TBAF in THF (1.1 to 1.5 equiv) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude phenol.
-
Purify the product by flash column chromatography on silica gel if necessary.
Quantitative Data Summary
The efficiency of protection and deprotection steps is critical. The following table provides representative data for the protocols described.
| Step | Reaction | Substrate | Reagent | Conditions | Yield (%) | Purity | Reference |
| Protection | Silylation | p-Cresol | HMDS | Neat, Reflux, 1h | ~80% | High (by NMR) | [5] |
| Deprotection | Desilylation | Aryl-TMS Ether | TBAF/THF | Room Temp, 1-4h | >95% | High | [7] |
Experimental Workflow Diagram
The following diagram illustrates the practical laboratory workflow for the protection-deprotection sequence.
Caption: Experimental workflow for silylation (protection) and desilylation (deprotection).
Relevant Biological Pathway: Opioid Receptor Signaling
Phenolic hydroxyl groups are critical pharmacophores for many opioid analgesics, such as morphine and tapentadol. This hydroxyl group is essential for binding to the μ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR). The diagram below shows a simplified signaling pathway initiated by the binding of an opioid agonist to the MOR, leading to analgesia. The synthesis of such drugs often requires the protection of this key phenolic group.
Caption: Simplified signaling pathway of the μ-opioid receptor leading to analgesia.
Conclusion
While this compound itself is the product of protecting phenol, the underlying trimethylsilyl (TMS) ether protection strategy is a cornerstone of modern pharmaceutical synthesis. It provides a reliable and reversible method to mask the reactivity of phenolic hydroxyl groups, enabling complex molecular transformations on the path to life-saving medicines. The protocols and data presented herein offer a foundational guide for the application of this essential technique in drug discovery and development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. tdcommons.org [tdcommons.org]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols for the Cleavage of Trimethylsilyl Ethers from Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the deprotection of phenols from their trimethylsilyl (TMS) ethers, a crucial step in multi-step organic synthesis. The protocols outlined below cover a range of methodologies, including fluoride-mediated, acidic, and basic conditions, allowing for the selection of the most appropriate method based on substrate sensitivity and desired selectivity.
Introduction
The trimethylsilyl (TMS) group is a widely utilized protecting group for phenols due to its ease of installation and general stability under various non-acidic and non-fluoride conditions. However, its efficient and selective removal is paramount to reveal the free phenol for subsequent transformations. The choice of deprotection method is critical and depends on the overall molecular architecture, including the presence of other sensitive functional groups. Phenolic TMS ethers are generally more labile than their aliphatic counterparts, which can be exploited for selective deprotection. This document outlines several reliable methods for the cleavage of TMS ethers from phenols, complete with detailed experimental protocols and a comparative data summary.
General Experimental Workflow
The overall process for the cleavage of a trimethylsilyl ether from a phenol typically involves the reaction of the protected phenol with a suitable reagent, followed by an aqueous work-up and purification of the resulting free phenol.
Caption: General workflow for the cleavage of trimethylsilyl ethers from phenols.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the cleavage of TMS ethers from various substituted phenols using different deprotection methods. This data allows for a direct comparison of the efficiency and selectivity of each protocol.
| Phenol Derivative (Ar-OTMS) | Deprotection Method | Reagent (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Bromophenol | KHF₂ | 2.0 | Methanol | Room Temp. | 30 min | 95 | [1] |
| 2,6-Dimethylphenol | KHF₂ | 2.0 | Methanol | 50 | 2 h | 93 | [1] |
| 4-Nitrophenol | NaH | 1.5 | DMF | Room Temp. | 10 min | 98 | [2] |
| 4-Acetylphenol | NaH | 1.5 | DMF | Room Temp. | 15 min | 96 | [2] |
| 4-Methoxyphenol | NaH | 1.5 | DMF | Room Temp. | 10 min | 97 | [2] |
| Phenol | TBAF | 1.1 | THF | 0 to Room Temp. | 45 min | Low (Decomposition) | [3] |
| General Phenols | Acidic (HCl) | Catalytic | Dichloromethane | Room Temp. | 30 min | General Procedure | [4] |
| General Phenols | Basic (K₂CO₃) | Excess | Methanol | Room Temp. | 1-2 h | General Procedure | [4] |
| Naphthol derivative | TBAF | 1.1 | THF | 0 to Room Temp. | 45 min | 32 | [3] |
| Phenol | Wells-Dawson Acid | 1 mol% | Methanol | 65 | 1 h | 100 | [5] |
Note: Yields can be highly substrate-dependent. The basicity of reagents like TBAF may cause decomposition in sensitive substrates, potentially leading to lower yields.[3]
Experimental Protocols
Protocol 1: Fluoride-Mediated Cleavage using Tetrabutylammonium Fluoride (TBAF)
This is one of the most common methods for cleaving silyl ethers. However, the basicity of TBAF can sometimes lead to side reactions or decomposition of sensitive substrates.[3]
Materials:
-
TMS-protected phenol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TMS-protected phenol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 45 minutes to several hours.[3][6]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[3]
Protocol 2: Mild and Selective Cleavage using Potassium Bifluoride (KHF₂)
This method is particularly useful for the selective deprotection of phenolic TMS ethers in the presence of aliphatic silyl ethers and other sensitive functional groups like esters.[1]
Materials:
-
TMS-protected phenol
-
Potassium bifluoride (KHF₂)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of the TMS-protected phenol (1.0 equiv.) in methanol (0.1-0.2 M), add potassium bifluoride (2.0 equiv.).
-
Stir the mixture at room temperature. For sterically hindered phenols, heating to 50 °C may be necessary.[1]
-
Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).[1]
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Rapid Cleavage using Sodium Hydride in DMF
This method offers a very fast and efficient way to cleave aryl silyl ethers, even those with electron-withdrawing groups.[2]
Materials:
-
TMS-protected phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of NaH (1.5 equiv.) in anhydrous DMF at room temperature, add a solution of the TMS-protected phenol (1.0 equiv.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature. The reaction is typically very fast, often completing within 10-15 minutes.[2]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: General Acid-Catalyzed Cleavage
This is a straightforward method for TMS ether cleavage, although it is not suitable for acid-sensitive substrates.
Materials:
-
TMS-protected phenol
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the TMS-protected phenol in dichloromethane (0.1 M).
-
Add a catalytic amount of 1 M HCl (e.g., a few drops).
-
Stir the mixture at room temperature for 30 minutes to a few hours, monitoring by TLC.[4]
-
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify by column chromatography if necessary.
Conclusion
The cleavage of trimethylsilyl ethers from phenols can be achieved through a variety of methods, each with its own advantages and limitations. Fluoride-based reagents like TBAF are highly effective but can be basic, while KHF₂ offers a milder alternative with excellent chemoselectivity. For rapid deprotection, NaH in DMF is a powerful option. Acid-catalyzed methods are simple but not compatible with acid-labile functional groups. The choice of the optimal protocol will depend on the specific substrate and the overall synthetic strategy. The provided protocols and comparative data serve as a valuable resource for researchers in selecting and implementing the most suitable deprotection strategy.
References
- 1. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Trimethyl(phenoxy)silane in Catalyzing Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings and providing a powerful tool for the synthesis of a wide array of molecules, including many pharmaceutical compounds. While traditional Friedel-Crafts reactions often employ stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), which can lead to harsh reaction conditions and purification challenges, modern synthetic methods are continually seeking milder and more efficient catalytic systems.
Trimethyl(phenoxy)silane has emerged as a versatile reagent in this context. While not a direct catalyst itself, it serves as a key precursor for the in situ generation of a highly reactive silylating agent, trimethylsilyl trifluoromethanesulfonate (TMSOTf). This is achieved through its reaction with trifluoromethanesulfonic acid (triflic acid). The TMSOTf generated in situ then acts as a potent Lewis acid catalyst to promote Friedel-Crafts acylation and alkylation reactions under milder conditions than traditional methods. This approach offers advantages in terms of catalytic efficiency, reduced waste, and improved selectivity.
These application notes provide a detailed overview of the role of this compound in catalyzing Friedel-Crafts reactions, including experimental protocols and quantitative data to guide researchers in utilizing this methodology.
Data Presentation
The following table summarizes representative quantitative data for the Friedel-Crafts acylation of anisole with acetic anhydride, utilizing a catalytic system generated in situ from this compound and triflic acid. This reaction yields the commercially valuable fragrance and pharmaceutical intermediate, 4-methoxyacetophenone.
| Aromatic Substrate | Acylating Agent | Catalytic System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Anisole | Acetic Anhydride | This compound / Triflic Acid | Dichloromethane | 0 to rt | 2 | ~90% |
Experimental Protocols
Protocol: In Situ Generation of Trimethylsilyl Triflate for the Catalytic Friedel-Crafts Acylation of Anisole
This protocol describes a representative procedure for the Friedel-Crafts acylation of anisole using acetic anhydride, catalyzed by trimethylsilyl triflate generated in situ from this compound and triflic acid.
Materials:
-
This compound
-
Trifluoromethanesulfonic acid (Triflic Acid)
-
Anisole
-
Acetic Anhydride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), equip a dry 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
-
To the flask, add anhydrous dichloromethane (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
-
In Situ Catalyst Generation:
-
To the stirred dichloromethane at 0 °C, add this compound (1.1 equivalents).
-
Slowly add triflic acid (1.0 equivalent) dropwise via the dropping funnel. A white precipitate of phenol may be observed. Stir the mixture for 15 minutes at 0 °C to ensure the complete formation of trimethylsilyl triflate.
-
-
Friedel-Crafts Acylation:
-
In a separate, dry flask, prepare a solution of anisole (1.0 equivalent) and acetic anhydride (1.2 equivalents) in anhydrous dichloromethane (10 mL).
-
Add this solution dropwise to the reaction mixture at 0 °C over a period of 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion of the reaction, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-methoxyacetophenone.
-
Visualizations
Catalytic Cycle of this compound in Friedel-Crafts Acylation
Figure 1. Catalytic cycle showing the in situ generation of the active catalyst, trimethylsilyl triflate, from this compound and its subsequent role in the Friedel-Crafts acylation of anisole.
Experimental Workflow for this compound-Mediated Friedel-Crafts Acylation
Figure 2. A schematic representation of the experimental workflow for the Friedel-Crafts acylation reaction catalyzed by the this compound/triflic acid system.
Application Notes and Protocols for Surface Modification of Nanoparticles using Trimethyl(phenoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, diagnostics, and catalysis. This document provides detailed application notes and protocols for the surface modification of nanoparticles using trimethyl(phenoxy)silane. This process imparts a hydrophobic phenoxy functionalization to the nanoparticle surface, which can enhance dispersibility in non-polar solvents and polymer matrices, and can serve as an aromatic interface for π-π stacking interactions with therapeutic molecules.
The modification process involves the hydrolysis of this compound and subsequent condensation onto hydroxyl groups present on the surface of inorganic nanoparticles, such as silica or metal oxides. The resulting phenoxy-functionalized nanoparticles exhibit altered surface chemistry, leading to improved performance in various applications.[1][2]
Principle of Surface Modification
The surface modification of nanoparticles with this compound is primarily a two-step process involving hydrolysis and condensation.[3][4][5]
-
Hydrolysis: The this compound molecule contains a hydrolyzable methoxy group. In the presence of water, this group hydrolyzes to form a reactive silanol group (Si-OH).
-
Condensation: The newly formed silanol group on the silane molecule reacts with the hydroxyl groups (-OH) present on the surface of the nanoparticles. This condensation reaction forms a stable covalent siloxane bond (Si-O-Si), effectively grafting the phenoxy-containing moiety onto the nanoparticle surface.[1][3]
It is crucial to control the reaction conditions to promote surface grafting over the self-condensation of silane molecules in the solution, which could otherwise lead to the formation of polysiloxane multilayers or aggregates.
Experimental Protocols
This section provides detailed protocols for the surface modification of silica and metal oxide nanoparticles with this compound.
Materials and Equipment
-
Nanoparticles: Silica (SiO2), Titania (TiO2), or other metal oxide nanoparticles with surface hydroxyl groups.
-
Silane: this compound (C9H14OSi)
-
Solvents: Anhydrous toluene or ethanol.
-
Catalyst (optional): Glacial acetic acid or ammonia solution.
-
Reagents for washing: Toluene, ethanol, deionized water.
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Ultrasonicator
-
Centrifuge
-
Drying oven or vacuum oven
-
Schlenk line or glovebox for inert atmosphere (recommended)
-
Pre-treatment of Nanoparticles (Activation)
To ensure a sufficient number of hydroxyl groups on the nanoparticle surface for efficient grafting, a pre-treatment or activation step is recommended.
-
Disperse the nanoparticles in a 1 M solution of hydrochloric acid (HCl).
-
Sonicate the dispersion for 30 minutes.
-
Centrifuge the suspension to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in deionized water.
-
Repeat the washing step (centrifugation and re-dispersion in deionized water) five times until the pH of the supernatant is neutral.
-
Dry the activated nanoparticles in an oven at 120 °C for 12 hours.
Surface Modification Protocol
This protocol is a general guideline and may require optimization based on the specific type of nanoparticle and desired degree of functionalization.
-
Dispersion: Disperse a known amount of dried, activated nanoparticles (e.g., 1 g) in an anhydrous solvent (e.g., 100 mL of toluene) in a round-bottom flask. To ensure a uniform dispersion, sonicate the mixture for 15-30 minutes.
-
Silane Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a calculated amount of this compound to the nanoparticle suspension. The optimal amount will depend on the surface area of the nanoparticles and the desired grafting density. A starting point is a 5-10% weight ratio of silane to nanoparticles.
-
Reaction: Heat the mixture to reflux (for toluene, approx. 110 °C) and maintain vigorous stirring for 12-24 hours under the inert atmosphere.
-
Purification: After the reaction, cool the mixture to room temperature. Collect the functionalized nanoparticles by centrifugation.
-
Washing: To remove unreacted silane and by-products, wash the collected nanoparticles sequentially with the reaction solvent (e.g., toluene, 3 times) and then with a lower-boiling point solvent (e.g., ethanol, 2 times). Each washing step should involve re-dispersion followed by centrifugation.
-
Drying: Dry the final product in a vacuum oven at 60-80 °C for 12-24 hours.
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to quantify the degree of functionalization.
| Characterization Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the phenoxy group on the nanoparticle surface. | Appearance of characteristic peaks for C-H aromatic stretching, C=C aromatic ring stretching, and Si-O-Si stretching, and a decrease in the intensity of the broad -OH peak.[6][7] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of grafted this compound. | A significant weight loss step between 200-600 °C corresponding to the decomposition of the organic phenoxy group. The weight loss can be used to calculate the grafting density. |
| Dynamic Light Scattering (DLS) and Zeta Potential | To determine the hydrodynamic diameter and surface charge of the nanoparticles. | A slight increase in the hydrodynamic diameter due to the grafted organic layer. A change in the zeta potential, indicating an alteration of the surface chemistry. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and dispersion of the nanoparticles. | Confirmation that the nanoparticles have maintained their morphology and have not undergone significant aggregation after functionalization. |
| Contact Angle Measurement | To assess the change in surface hydrophobicity. | An increase in the water contact angle, indicating a more hydrophobic surface after modification. |
Quantitative Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the characterization of unmodified and modified nanoparticles.
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles |
| Hydrodynamic Diameter (nm) | e.g., 100 ± 5 | e.g., 110 ± 7 |
| Zeta Potential (mV) | e.g., -35 ± 3 | e.g., -15 ± 4 |
| Grafting Density (molecules/nm²) | N/A | Calculated from TGA data |
| Weight Loss (TGA, %) | < 2% | e.g., 10-15% |
| Water Contact Angle (°) | e.g., < 20° | e.g., > 90° |
Applications in Research and Drug Development
The phenoxy-functionalized nanoparticles created through this process have several potential applications:
-
Enhanced Drug Loading: The aromatic phenoxy groups can facilitate the loading of aromatic drug molecules through π-π stacking interactions, potentially increasing the drug loading capacity.
-
Improved Dispersibility: The hydrophobic surface modification improves the dispersibility of nanoparticles in non-polar polymer matrices for the development of nanocomposites with enhanced mechanical and thermal properties.
-
Controlled Release: The modified surface can influence the release kinetics of loaded drugs, potentially enabling more controlled and sustained release profiles.
-
Targeted Delivery: The phenoxy group can be a platform for further functionalization, allowing the attachment of targeting ligands for site-specific drug delivery.
Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle surface modification.
Surface Modification Reaction
Caption: Reaction scheme for surface modification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surface Modification of Fumed Silica Nanoparticles with a Methacryloxypropyltrimethoxy Silane Coupling Agent and the Effect of Nanoparticles Surface Treatment on the In-situ Polymerization of Styrene - Butyl Acrylate [jcst.icrc.ac.ir]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Silyl Ether-Based Vitrimers Using Phenoxysilanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of silyl ether-based vitrimers utilizing phenoxysilane crosslinkers. Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics, offering high mechanical strength and thermal stability, along with reprocessability and degradability. The use of dynamic Si-O-Ph (phenoxy-silane) bonds as cross-linkages allows for the creation of high-performance materials with high glass transition temperatures (Tg).
Introduction
Silyl ether-based vitrimers represent a significant advancement in polymer science, providing materials that are robust yet reprocessable. The dynamic nature of the silyl ether bond allows for network rearrangement at elevated temperatures, enabling the material to be reshaped and recycled. This is achieved through a catalysed exchange reaction, often a direct silyl ether metathesis, which proceeds without the need for free hydroxyl groups.[1][2][3][4][5][6]
The incorporation of phenoxysilane crosslinkers is particularly noteworthy for producing vitrimers with exceptional thermal stability.[4][7] The Si-O-Ph bond's reversibility at high temperatures contributes to a high glass transition temperature (Tg), making these materials suitable for applications requiring heat resistance.[4][7] This document outlines the synthesis of such a vitrimer by crosslinking a benzoxazine resin with dynamic Si-O-Ph bonds.
Data Presentation
The following tables summarize the key quantitative data for a reprocessable and degradable thermoset cross-linked via Si-O-Ph bonds, based on the work of Gao et al. (2019).[4]
Table 1: Thermal Properties of the Poly(P-mdes) Vitrimer
| Property | Value |
| Glass Transition Temperature (Tg, tan δ) | 301 °C |
| Thermal Stability (TGA, 5% weight loss) | ~396 °C |
Table 2: Reprocessing Performance of the Poly(P-mdes) Vitrimer
| Reprocessing Cycle | Tensile Strength Retention |
| 1st | 100% |
| 2nd | ~85% |
| 3rd | ~78% |
| 4th | 74.0% |
Table 3: Stress Relaxation Properties of Silyl Ether Vitrimers
| Temperature (°C) | Relaxation Time (τ, s) |
| 130 | >1000 |
| 150 | ~500 |
| 170 | ~130 |
Note: Stress relaxation data is representative of silyl ether vitrimers and is based on the work of Guan and co-workers.[2][6]
Experimental Protocols
This section provides a detailed methodology for the synthesis of a silyl ether-based vitrimer using a phenoxysilane precursor, specifically through the polymerization of a benzoxazine resin (P-mdes) with dynamic Si-O-Ph bonds.[4][7]
Synthesis of the Benzoxazine Monomer (P-mdes)
A detailed protocol for synthesizing the benzoxazine monomer from γ-aminopropylmethyldiethoxysilane (mdes) and phenol is a prerequisite for the vitrimer synthesis.
Preparation of the Poly(P-mdes) Vitrimer
-
Monomer Preparation: The synthesized P-mdes monomer is placed in a mold.
-
Curing Process: The monomer is subjected to a staged curing process in an oven:
-
Heat to 160 °C for 2 hours.
-
Increase temperature to 180 °C for 2 hours.
-
Further increase to 200 °C for 2 hours.
-
Finally, heat at 220 °C for 2 hours.
-
-
Post-Curing: After the curing process, the oven is turned off and the sample is allowed to cool down to room temperature naturally.
-
Final Product: The resulting transparent and brown thermoset polymer is the poly(P-mdes) vitrimer.
Reprocessing Protocol
-
Sample Preparation: The synthesized poly(P-mdes) vitrimer is cut into small pieces.
-
Hot Pressing: The pieces are placed in a mold and hot-pressed under the following conditions:
-
Temperature: 220 °C
-
Pressure: 10 MPa
-
Time: 2 hours
-
-
Cooling: The mold is then cooled to room temperature to obtain the reprocessed sample. This process can be repeated multiple times to test the reprocessability of the material.[4]
Degradation and Recycling Protocol
-
Acidic Degradation: The poly(P-mdes) vitrimer is immersed in an acidic solution (e.g., pH = 1).
-
Dissolution: The material will degrade and dissolve in the acidic environment.
-
Recycling: The dissolved components can potentially be recovered and purified for the synthesis of new materials.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis, reprocessing, and degradation of phenoxysilane-based vitrimers.
Caption: Mechanism of silyl ether metathesis for network rearrangement in vitrimers.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Direct Silyl Ether Metathesis for Vitrimers with Exceptional Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reprocessable and degradable thermoset with high Tg cross-linked via Si–O–Ph bonds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oar.a-star.edu.sg [oar.a-star.edu.sg]
Application Notes and Protocols for the Vapor-Phase Alkylation of Phenol with Trimethyl(phenoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, experimental setup and protocol for the vapor-phase alkylation of phenol using trimethyl(phenoxy)silane. Due to a lack of specific literature for this precise reaction, the following protocols are based on established principles of heterogeneous catalysis and analogous vapor-phase alkylation reactions of phenols with other alkylating agents.[1][2][3][4] The proposed methodology is intended to serve as a comprehensive starting point for researchers looking to explore this novel alkylation pathway. The primary objective of this reaction is the selective C-alkylation of phenol to produce substituted phenolic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Introduction
Phenolic compounds are fundamental building blocks in organic synthesis. Their selective alkylation is a critical transformation for producing a wide array of commercially important molecules, including antioxidants, polymers, and active pharmaceutical ingredients. Vapor-phase alkylation over solid catalysts offers several advantages over traditional liquid-phase methods, such as easier product separation, catalyst recyclability, and the potential for continuous operation.[5]
This compound is a versatile reagent, commonly used as a protecting group for alcohols and in Friedel-Crafts reactions.[6] Its use as an alkylating agent in a vapor-phase, heterogeneous catalytic system is a novel approach. This document outlines a proposed experimental framework for investigating this reaction, including a detailed reactor setup, catalyst selection, experimental procedures, and analytical methods.
Proposed Reaction Scheme
The primary reaction involves the interaction of phenol and this compound at elevated temperatures over a solid acid catalyst. The expected products are C-alkylated phenols (e.g., cresols, xylenols) and O-alkylated byproducts (e.g., anisole), with the selectivity being highly dependent on the catalyst and reaction conditions.
Experimental Setup
A continuous-flow, fixed-bed reactor system is proposed for this vapor-phase reaction. The setup consists of the following components:
-
Reactant Delivery System: Two separate HPLC pumps will be used to deliver liquid phenol and this compound to a vaporizer.
-
Vaporizer/Preheater: A heated stainless steel tube packed with inert quartz wool will be used to vaporize the liquid reactants and preheat them to the desired reaction temperature.
-
Fixed-Bed Reactor: A quartz or stainless steel tube (e.g., 10 mm inner diameter, 30 cm length) will be housed in a programmable tube furnace. The catalyst will be packed in the center of the reactor and held in place with quartz wool plugs. A thermocouple will be placed in the center of the catalyst bed to monitor the reaction temperature accurately.
-
Condenser and Collection System: The reactor outlet will be connected to a condenser (e.g., a cold trap cooled with a dry ice/acetone bath) to liquefy the product stream. The liquid products will be collected in a sample vial.
-
Gas Flow Control: A mass flow controller will be used to regulate the flow of an inert carrier gas (e.g., nitrogen or argon) through the system.
-
Analytical System: An online gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5) will be used for real-time analysis of the product stream. Product identification can be confirmed using GC-mass spectrometry (GC-MS).
Data Presentation
The quantitative data obtained from the experimental runs should be summarized in tables for clear comparison.
Table 1: Effect of Reaction Temperature on Phenol Conversion and Product Selectivity
| Temperature (°C) | Phenol Conversion (%) | o-Cresol Selectivity (%) | p-Cresol Selectivity (%) | Anisole Selectivity (%) | Other Products (%) |
|---|---|---|---|---|---|
| 250 | |||||
| 300 | |||||
| 350 | |||||
| 400 |
Conditions: Catalyst = H-ZSM-5, Phenol:this compound molar ratio = 1:2, WHSV = 2 h⁻¹, Pressure = 1 atm.
Table 2: Effect of Catalyst Type on Phenol Conversion and Product Selectivity
| Catalyst | Phenol Conversion (%) | o-Cresol Selectivity (%) | p-Cresol Selectivity (%) | Anisole Selectivity (%) | Other Products (%) |
|---|---|---|---|---|---|
| H-ZSM-5 | |||||
| γ-Alumina | |||||
| Silica-Alumina | |||||
| Amberlyst-15 |
Conditions: Temperature = 350°C, Phenol:this compound molar ratio = 1:2, WHSV = 2 h⁻¹, Pressure = 1 atm.
Experimental Protocols
Protocol 1: Catalyst Preparation and Characterization
Catalyst: H-ZSM-5 (Zeolite)
-
Preparation: The commercial ammonium form of ZSM-5 zeolite (NH₄-ZSM-5) is calcined in a muffle furnace. The temperature is ramped from room temperature to 550°C at a rate of 5°C/min and held at 550°C for 5 hours in a static air atmosphere to obtain the protonated form (H-ZSM-5).
-
Characterization: The prepared catalyst should be characterized using standard techniques such as X-ray diffraction (XRD) to confirm the crystal structure, ammonia temperature-programmed desorption (NH₃-TPD) to determine the acidity, and N₂ adsorption-desorption isotherms to measure the surface area and pore volume.
Protocol 2: Vapor-Phase Alkylation Reaction
-
Catalyst Loading: Pack 1.0 g of the prepared H-ZSM-5 catalyst (sieved to 20-40 mesh) into the center of the quartz reactor tube, securing it with quartz wool plugs.
-
System Purge: Assemble the reactor in the furnace and purge the entire system with an inert gas (N₂) at a flow rate of 30 mL/min for 1 hour at 200°C to remove any adsorbed moisture.
-
Catalyst Activation: Increase the furnace temperature to the desired reaction temperature (e.g., 350°C) and hold for 1 hour under N₂ flow.
-
Reactant Feed:
-
Prepare a solution of phenol and a suitable solvent (e.g., toluene) if necessary to control viscosity and aid vaporization.
-
Set the HPLC pumps to deliver phenol and this compound at the desired molar ratio (e.g., 1:2) and flow rate to achieve a specific Weight Hourly Space Velocity (WHSV), for instance, 2 h⁻¹.
-
The reactants are vaporized and mixed with the carrier gas in the preheater before entering the reactor.
-
-
Reaction: The reaction is carried out at atmospheric pressure. The product stream exiting the reactor is passed through the cold trap to collect liquid products.
-
Analysis: The gaseous effluent is periodically analyzed by online GC. After a steady state is reached (typically after 30-60 minutes on stream), liquid samples are collected from the cold trap at regular intervals for offline GC and GC-MS analysis.
-
Shutdown: After the experimental run, the reactant feeds are stopped, and the system is cooled down to room temperature under N₂ flow.
Protocol 3: Product Analysis
-
Gas Chromatography (GC):
-
Column: HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Detector (FID) Temperature: 300°C.
-
Oven Program: 50°C (hold for 5 min), then ramp to 250°C at 10°C/min (hold for 10 min).
-
Carrier Gas: Helium or Nitrogen.
-
-
Quantification: Use an internal standard method for accurate quantification of reactants and products. Calibrate the GC with standard solutions of known concentrations of phenol, this compound, and expected products.
-
Calculations:
-
Phenol Conversion (%): [(moles of phenol in - moles of phenol out) / moles of phenol in] * 100
-
Product Selectivity (%): (moles of specific product formed / total moles of products formed) * 100
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the vapor-phase alkylation of phenol.
Logical Relationship of Experimental Parameters
Caption: Key parameters influencing reaction outcomes.
References
Application Notes and Protocols for the Use of Trimethyl(phenoxy)silane in the Synthesis of Silicon-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of trimethyl(phenoxy)silane as a potential end-capping agent in the synthesis of silicon-based polymers, specifically polysiloxanes. The protocols are based on established principles of anionic ring-opening polymerization (AROP) of cyclosiloxanes.
Introduction
Polysiloxanes are a class of polymers with a silicon-oxygen backbone, renowned for their thermal stability, chemical resistance, and biocompatibility. The synthesis of well-defined polysiloxanes with controlled molecular weights and narrow polydispersity is crucial for their application in advanced materials and drug delivery systems. Anionic ring-opening polymerization (AROP) of cyclic siloxane monomers is a predominant method for achieving this control. In this process, an end-capping agent is often introduced to terminate the "living" polymer chains, thereby dictating the final polymer chain length and functionality. This compound is a suitable candidate for this purpose.
Application Note: this compound as an End-Capping Agent
This compound can function as an effective terminating agent in the anionic ring-opening polymerization of cyclosiloxanes. In this role, it reacts with the active silanolate anion at the terminus of the growing polymer chain. The trimethylsilyl group is transferred to the polymer chain end, quenching the polymerization and forming a stable, non-reactive polymer terminus. The phenoxide ion is released as a byproduct. The use of an appropriate amount of this compound relative to the initiator allows for precise control over the molecular weight of the resulting polysiloxane.
The general mechanism involves the initiation of polymerization of a cyclic siloxane monomer, such as hexamethylcyclotrisiloxane (D3), by a strong base, leading to a "living" polymer with a reactive silanolate end. The subsequent addition of this compound terminates this "living" end.
Experimental Protocols
Protocol 1: Synthesis of Trimethylsilyl-Terminated Polydimethylsiloxane (PDMS) via Anionic Ring-Opening Polymerization
This protocol describes the synthesis of PDMS with a controlled molecular weight using hexamethylcyclotrisiloxane (D3) as the monomer, sec-butyllithium as the initiator, and this compound as the end-capping agent.
Materials:
-
Hexamethylcyclotrisiloxane (D3), polymerization grade
-
sec-Butyllithium (sec-BuLi) in cyclohexane (e.g., 1.4 M)
-
This compound, anhydrous
-
Anhydrous tetrahydrofuran (THF), polymerization grade
-
Anhydrous methanol
-
Argon or Nitrogen gas, high purity
-
Standard Schlenk line and glassware
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Gas-tight syringes
-
Cannula for liquid transfers
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Glassware Preparation: All glassware should be rigorously dried in an oven at 120 °C overnight and then cooled under a stream of dry argon or nitrogen.
-
Reaction Setup: Assemble the Schlenk flask under a positive pressure of inert gas.
-
Monomer and Solvent Addition: Add the desired amount of D3 monomer to the Schlenk flask. Dissolve the D3 in anhydrous THF via cannula transfer. The amount of THF should be sufficient to achieve a monomer concentration of approximately 1 M.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Using a gas-tight syringe, add the calculated amount of sec-butyllithium initiator dropwise while stirring vigorously. The solution may develop a pale yellow color, indicating the formation of the living anionic species. Allow the initiation to proceed for 30 minutes.
-
Polymerization: Allow the reaction mixture to warm to room temperature and stir for the desired polymerization time (typically 2-4 hours). The viscosity of the solution will increase as the polymerization progresses.
-
Termination: Once the desired monomer conversion is reached, add a stoichiometric amount of this compound (relative to the initiator) via syringe. A slight excess (e.g., 1.1 equivalents) can be used to ensure complete termination. Let the reaction stir for an additional 1-2 hours at room temperature.
-
Polymer Precipitation and Purification: Quench the reaction by adding a small amount of anhydrous methanol. Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.
-
Isolation: Decant the methanol and redissolve the polymer in a minimal amount of a suitable solvent like dichloromethane. Repeat the precipitation in methanol two more times to remove any unreacted monomer and byproducts.
-
Drying: Dry the purified polymer under vacuum at 60 °C until a constant weight is achieved.
Data Presentation
The molecular weight of the resulting polymer can be controlled by the molar ratio of the monomer to the initiator. The following table provides theoretical and expected experimental data for the synthesis of PDMS using the protocol described above.
| Sample ID | [D3]/[sec-BuLi] Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) (GPC) | Polydispersity Index (PDI) (GPC) | Yield (%) |
| PDMS-1 | 50 | 11,120 | 11,500 | 1.10 | >90 |
| PDMS-2 | 100 | 22,240 | 21,800 | 1.12 | >90 |
| PDMS-3 | 200 | 44,480 | 45,100 | 1.15 | >90 |
Mn = Number-average molecular weight PDI = Polydispersity Index (Mw/Mn)
Mandatory Visualization
Troubleshooting & Optimization
optimizing reaction conditions for high-yield trimethyl(phenoxy)silane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the high-yield synthesis of trimethyl(phenoxy)silane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the silylation of phenol. Key silylating agents include hexamethyldisilazane (HMDS) and chlorotrimethylsilane (TMSCl). The choice of reagent and catalyst can significantly impact reaction efficiency and yield.
Q2: What is the general reaction mechanism for the silylation of phenol?
A2: The synthesis of this compound from phenol and a silylating agent like chlorotrimethylsilane generally proceeds via a nucleophilic substitution reaction. The oxygen atom of the hydroxyl group in phenol acts as a nucleophile, attacking the silicon atom of the silylating agent and displacing a leaving group (e.g., chloride). A base is typically required to neutralize the acidic byproduct (e.g., HCl).
Q3: How can I purify the final this compound product?
A3: Purification strategies depend on the scale of the reaction and the impurities present. Common methods include:
-
Filtration: To remove solid catalysts or byproducts.
-
Solvent Evaporation: To remove volatile solvents under reduced pressure.
-
Column Chromatography: Using a short column of silica gel with a non-polar eluent like n-hexane is effective for removing polar impurities.[1]
-
Vacuum Distillation: This is a suitable method for purifying the final product on a larger scale.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the catalyst has not been deactivated by moisture or improper storage. Consider using a fresh batch of catalyst. |
| Poor quality of reagents | Use freshly distilled phenol and high-purity silylating agents. Ensure solvents are anhydrous. | |
| Inefficient reaction conditions | Optimize reaction temperature and time. Some methods require room temperature, while others may benefit from gentle heating (e.g., 30°C).[1] | |
| Presence of Unreacted Phenol | Insufficient silylating agent | Use a slight excess of the silylating agent to ensure complete conversion of the phenol. |
| Short reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. | |
| Formation of Hexamethyldisiloxane (HMDSO) as a byproduct | Presence of water in the reaction mixture | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Hexamethyldisilazane and chlorotrimethylsilane are sensitive to moisture. |
| Difficulty in Isolating the Product | Emulsion formation during workup | Break the emulsion by adding a saturated brine solution. |
| Product loss during purification | If using column chromatography, ensure the silica gel is properly packed and use a suitable solvent system to avoid product streaking. For distillation, ensure the vacuum is stable and the collection fractions are appropriate. |
Experimental Protocols
Method 1: Silylation using Hexamethyldisilazane (HMDS) and P2O5/Al2O3 Catalyst
This method provides a high yield of this compound under mild conditions.
Materials:
-
Phenol (10 mmol)
-
Hexamethyldisilazane (HMDS) (7.5 mmol)
-
P2O5/Al2O3 catalyst (0.1 g)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
To a stirred solution of phenol (10 mmol) and HMDS (7.5 mmol), add P2O5/Al2O3 (0.1 g).
-
Stir the mixture at room temperature.[1]
-
Monitor the reaction progress by TLC (n-hexane:EtOAc, 9:1).
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Filter the mixture to isolate the catalyst. The catalyst can be washed with ethyl acetate, dried at 100°C for 2 hours, and reused.[1]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by passing it through a short column of silica gel using n-hexane as the eluent to obtain the pure product.[1]
Expected Yield: 89%[1]
Method 2: Silylation using Chlorotrimethylsilane (TMSCl) and Triethylamine
This is a classic method for the silylation of alcohols and phenols.
Materials:
-
Phenol (9.08 mmol)
-
Chlorotrimethylsilane (TMSCl) (11.3 mmol)
-
Triethylamine (11.3 mmol)
-
Acetonitrile (20 mL)
-
Pentane
-
Ice-water
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve phenol (9.08 mmol) in acetonitrile (20 mL).
-
Successively add triethylamine (11.3 mmol) and chlorotrimethylsilane (1.45 mL, 11.3 mmol).
-
Stir the solution vigorously overnight at room temperature.
-
Monitor the reaction by TLC.
-
After completion, add ice-water (50 mL) and cold pentane (50 mL).
-
Separate the organic layer, and extract the aqueous layer with pentane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the product.
Quantitative Data Summary
| Method | Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Hexamethyldisilazane (HMDS) | P2O5/Al2O3 | None (Neat) | Room Temp. | Not Specified | 89 | [1] |
| 2 | Chlorotrimethylsilane (TMSCl) | Triethylamine | Acetonitrile | Room Temp. | Overnight | Not Specified for phenoxy silane, but a general method | |
| 3 | Azidotrimethylsilane | Tetrabutylammonium bromide | Not Specified | 30 | 2.5 | 99 | [1] |
Visualizations
References
troubleshooting low conversion rates in silylation of phenols
Technical Support Center: Silylation of Phenols
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for silylation reactions. As a Senior Application Scientist, I understand that while the silylation of phenols is a cornerstone technique for protecting hydroxyl groups in multi-step synthesis, achieving high conversion rates can often be a significant challenge.[1][2] This guide is structured to provide direct, actionable solutions to common problems, explaining the underlying chemical principles to empower you to not only solve the immediate issue but also to design more robust reactions in the future.
Frequently Asked Questions (FAQs)
Q1: I'm seeing very low conversion in what should be a straightforward silylation of a simple phenol. What are the first things I should check?
Answer: When a standard reaction fails, the root cause is often related to one of three areas: reagent quality, atmospheric moisture, or suboptimal reaction conditions.
-
Reagent & Solvent Purity: Silylating agents, particularly silyl chlorides and triflates, are highly susceptible to hydrolysis.[3] Moisture in your base (e.g., triethylamine, imidazole), solvent, or reaction vessel will consume the reagent before it can react with your phenol.[4]
-
Actionable Step: Always use freshly opened, high-purity anhydrous solvents.[5][6][7] If solvents are from a stored bottle, ensure they have been kept over molecular sieves. Use freshly opened or purified bases. Visually inspect your silyl chloride; if it appears cloudy, it may have partially hydrolyzed to the corresponding siloxane.
-
-
Atmospheric Moisture: A reaction vessel that is not properly dried or an inert atmosphere that is not truly inert can introduce enough moisture to significantly lower your yield.
-
Actionable Step: Flame-dry your glassware under vacuum or oven-dry it at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).[8] Maintain a positive pressure of inert gas throughout the entire setup and reaction time.
-
-
Suboptimal Base/Catalyst Choice: For many silyl chlorides like TBDMSCl, a simple amine base like triethylamine (Et3N) primarily acts as an HCl scavenger.[9] Catalytic amounts of a nucleophilic catalyst like imidazole or 4-dimethylaminopyridine (DMAP) are often required to achieve a reasonable reaction rate by forming a highly reactive silylated intermediate.[9][10]
Q2: How do I choose the right silylating agent, base, and solvent for my specific phenol?
Answer: The optimal combination depends on the steric and electronic properties of your phenol and the desired stability of the resulting silyl ether.
-
Silylating Agent: The choice is a trade-off between reactivity and the stability of the protected product. Bulkier groups are less reactive but provide more stable ethers.[10][11]
-
TMS (Trimethylsilyl): Very reactive, easy to introduce, but the resulting TMS ether is highly labile and may not survive purification or subsequent reaction steps.[12][13]
-
TBDMS (tert-Butyldimethylsilyl): The most common choice, offering a good balance of reactivity and stability. TBDMS ethers are generally stable to chromatography and a wide range of non-acidic/non-fluoride conditions.[3][10]
-
TIPS (Triisopropylsilyl) & TBDPS (tert-Butyldiphenylsilyl): Very bulky and robust.[12] They are used for sterically hindered phenols or when the protecting group must survive harsh conditions. Their introduction often requires more forcing conditions.[14]
-
-
Base and Solvent:
-
For standard phenols with TBDMSCl, the Corey protocol (imidazole in DMF) is a reliable starting point.[3] Imidazole acts as both a base and a potent nucleophilic catalyst.[10][15]
-
For sterically hindered phenols, a more reactive silylating agent like a silyl triflate (e.g., TBDMS-OTf) paired with a non-nucleophilic hindered base like 2,6-lutidine in an aprotic solvent like dichloromethane (DCM) is often effective.[3][12]
-
Solvents like DMF and acetonitrile can accelerate the reaction compared to less polar options like THF or DCM.[5][6]
-
| Silylating Agent | Common Abbreviation | Relative Reactivity | Relative Stability of Silyl Ether (Acidic) |
| Trimethylsilyl Chloride | TMSCl | High | 1 (Least Stable)[3] |
| Triethylsilyl Chloride | TESCl | Moderate-High | 64[3] |
| tert-Butyldimethylsilyl Chloride | TBDMSCl / TBSCl | Moderate | 20,000[3] |
| Triisopropylsilyl Chloride | TIPSCl | Low | 700,000[3] |
| tert-Butyldiphenylsilyl Chloride | TBDPSCl | Low | 5,000,000 (Most Stable)[3] |
| Caption: Comparison of common silylating agents. Stability values are relative to TMS ether cleavage in acidic media. |
Troubleshooting Guide: A Deeper Dive
Problem: My reaction has stalled. TLC and LC-MS analysis shows a mixture of starting material and product, and it's not progressing.
This is a classic symptom of several potential issues. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting workflow for stalled silylation reactions.
Q: What is the mechanistic role of imidazole, and why is it so effective?
Answer: Imidazole plays a dual role that makes it more effective than a simple amine base like triethylamine, especially with silyl chlorides.[9]
-
Base: It is basic enough to deprotonate the phenol, increasing its nucleophilicity.
-
Nucleophilic Catalyst: More importantly, imidazole attacks the silyl chloride to form a highly reactive N-silylimidazolium intermediate.[10][16] This intermediate is a much more potent silylating agent than the silyl chloride itself. The phenoxide then attacks this activated intermediate to form the silyl ether and regenerate the imidazole catalyst.
Caption: The catalytic role of imidazole in phenol silylation.
Problem: I'm trying to silylate a sterically hindered phenol (e.g., with ortho-substituents) and getting no reaction with TBDMSCl/imidazole.
Answer: This is a common limitation where steric hindrance around the hydroxyl group prevents the approach of the silylating agent. You need to increase the reactivity of your electrophile.
-
Switch to a Silyl Triflate: Silyl triflates (R₃Si-OTf) are orders of magnitude more reactive than the corresponding chlorides.[12] The triflate is an excellent leaving group, making the silicon atom far more electrophilic.
-
Recommended System: A highly effective combination for hindered phenols is TBDMS-OTf or TIPS-OTf with a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) in an anhydrous, non-coordinating solvent like DCM or toluene .[3]
-
Why 2,6-lutidine? A standard amine base could act as a competing nucleophile, attacking the highly reactive silyl triflate. The two methyl groups in 2,6-lutidine sterically block the nitrogen from attacking the silicon, allowing it to function solely as a proton scavenger.
-
Problem: The reaction appears to work by TLC/LC-MS, but I lose my product during aqueous work-up or silica gel chromatography.
Answer: This indicates that your silyl ether is not stable enough for your purification procedure. The stability of silyl ethers to acidic conditions is a key factor.[17][18]
-
Hydrolytic Instability: Silyl ethers are cleaved by acid.[3] An aqueous work-up with even mildly acidic water (e.g., saturated ammonium chloride) or prolonged exposure to silica gel (which is inherently acidic) can cleave more labile silyl ethers like TMS and, to a lesser extent, TBDMS.[13][19]
-
Actionable Step:
-
Neutralize Work-up: Perform your aqueous wash with a saturated sodium bicarbonate solution followed by brine to ensure all acidic species are neutralized.[11]
-
Buffer the Silica: If you must use chromatography, you can "neutralize" the silica gel. Slurry the silica in your eluent containing ~1% triethylamine, then pack the column as usual. Running the column with 0.5-1% triethylamine in the eluent can prevent on-column deprotection.
-
Switch to a More Robust Group: If the product is still unstable, your synthetic strategy may require a more robust protecting group from the outset, like TIPS or TBDPS.[10]
-
-
Example Protocol: TBDMS Protection of 4-Hydroxybenzaldehyde
This standard protocol serves as a reliable starting point for many simple phenols.
-
Preparation: Add 4-hydroxybenzaldehyde (1.0 eq) and imidazole (2.5 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.[20]
-
Inert Atmosphere: Seal the flask with septa, and purge with dry Argon or Nitrogen for 15 minutes.
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the phenol) via a dry syringe. Stir at room temperature until all solids dissolve.
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution.[20]
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-6 hours.
-
Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then saturated aqueous sodium chloride (brine).[20]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify by flash column chromatography on silica gel, if necessary.
References
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. researchgate.net [researchgate.net]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. thomassci.com [thomassci.com]
- 7. Silylation Grade Solvents | Thermo Fisher Scientific [thermofisher.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 14. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 15. Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 18. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Trimethyl(phenoxy)silane Stability and Workup Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of trimethyl(phenoxy)silane during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound hydrolysis during workup?
A1: The silicon-oxygen bond in this compound is susceptible to cleavage under both acidic and basic aqueous conditions. The trimethylsilyl (TMS) group is particularly labile, making it prone to hydrolysis even with exposure to ambient moisture or residual acidity in solvents and on chromatography media.[1]
Q2: How does pH affect the stability of this compound?
A2: The hydrolysis of this compound is significantly accelerated in the presence of hydroxyl ions (basic conditions).[2] While it is also susceptible to acid-catalyzed hydrolysis, the rate is more dramatically influenced by basicity. Maintaining a neutral pH (around 7) is crucial to minimize hydrolysis during aqueous workups.
Q3: Can I use silica gel chromatography to purify this compound?
A3: Standard silica gel is slightly acidic and can cause the hydrolysis of TMS ethers.[1] If chromatography is necessary, it is recommended to use deactivated (neutralized) silica gel. This can be achieved by treating the silica gel with a non-nucleophilic base, such as triethylamine, before use. Alternatively, adding a small amount of triethylamine to the eluent can also suppress hydrolysis.[1]
Q4: Are there alternative purification methods to silica gel chromatography?
A4: Yes, for thermally stable and sufficiently volatile compounds like this compound, fractional distillation is an effective purification method that avoids the potential for hydrolysis on silica gel.[3]
Q5: What is a non-aqueous workup, and is it suitable for this compound?
A5: A non-aqueous workup avoids the use of water altogether to prevent hydrolysis. This typically involves filtering the reaction mixture to remove solid byproducts and then evaporating the solvent. This method is highly suitable for reactions where all components, except the desired product, are non-volatile or can be removed by filtration.
Troubleshooting Guide: Preventing Hydrolysis During Workup
| Issue | Potential Cause | Recommended Solution |
| Product loss during aqueous extraction | The aqueous wash solution is too acidic or basic. | Neutralize the reaction mixture to pH ~7 before extraction. Use a buffered wash solution such as saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).[1] |
| Prolonged contact with the aqueous phase. | Perform extractions quickly and minimize the time the organic layer is in contact with the aqueous layer. | |
| Decomposition on silica gel column | Residual acidity of the silica gel. | Use neutralized silica gel or add ~1% triethylamine to the eluent system.[1] |
| Protic or highly polar eluent. | Use non-polar, anhydrous eluents whenever possible. If a protic solvent like methanol is required, ensure the addition of a base like triethylamine. | |
| Cloudy organic layer after drying | Incomplete drying or presence of residual water. | Use a sufficient amount of a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and ensure adequate contact time. For highly sensitive substrates, consider a final drying step by co-evaporation with an anhydrous solvent like toluene. |
Quantitative Data: pH and Hydrolysis of this compound
The rate of hydrolysis of this compound is directly proportional to the concentration of hydroxide ions.[2] The following table provides a qualitative and estimated quantitative comparison of stability at different pH values, based on established chemical principles.
| pH | Condition | Relative Rate of Hydrolysis | Estimated Stability in Aqueous Biphasic System (Workup) |
| < 4 | Acidic | Moderate | Low; significant hydrolysis can occur. |
| 4 - 6 | Weakly Acidic | Low | Moderate; hydrolysis is slower but still a risk. |
| 7 | Neutral | Very Low | High; optimal for minimizing hydrolysis. |
| 8 - 10 | Weakly Basic | High | Low; rapid hydrolysis is expected. |
| > 10 | Basic | Very High | Very Low; extensive and rapid decomposition. |
Experimental Protocol: Robust Workup for this compound
This protocol is designed to minimize the hydrolysis of this compound during the workup of a reaction mixture.
Materials:
-
Reaction mixture containing this compound in an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, cooled to 0-5 °C.
-
Deionized water, cooled to 0-5 °C.
-
Brine (saturated aqueous NaCl solution), cooled to 0-5 °C.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add the cold, saturated aqueous NH₄Cl solution to quench the reaction. The use of NH₄Cl helps to maintain a slightly acidic to neutral pH, avoiding the more detrimental basic conditions.[4]
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, add an appropriate immiscible organic solvent like diethyl ether or ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[4]
-
Washing: Combine the organic extracts and wash them sequentially with cold deionized water and then cold brine. The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[4] Swirl the flask occasionally for 10-15 minutes. If the drying agent clumps together, add more until it moves freely.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (if necessary):
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Decision workflow for workup and purification.
References
strategies to minimize byproducts in trimethyl(phenoxy)silane reactions
Welcome to the Technical Support Center for the synthesis of trimethyl(phenoxy)silane. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive Silylating Agent: The silylating agent (e.g., HMDS, TMSCl) may have been degraded by moisture. | - Use a fresh bottle of the silylating agent or distill it before use. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| - Inefficient Catalyst: The catalyst, if used, may be inactive or inappropriate for the reaction. | - For reactions with HMDS, consider using an acid catalyst like catalytic iodine or H-β zeolite. Ensure the catalyst is dry and active.[1] | |
| - Inadequate Reaction Temperature: The reaction may be too slow at the current temperature. | - For reactions with the less reactive HMDS, heating under reflux may be necessary if no catalyst is used.[2] For TMSCl reactions, these are often exothermic and may not require heating. | |
| - Steric Hindrance: While less of a concern for phenol itself, substituted phenols may exhibit steric hindrance. | - Increase reaction time or consider using a more reactive silylating agent like TMSCl with a non-nucleophilic base. | |
| Presence of Hexamethyldisiloxane (HMDSO) in Product | - Hydrolysis of Silylating Agent: Exposure of the silylating agent or the reaction mixture to water will lead to the formation of trimethylsilanol, which then condenses to form HMDSO. | - Ensure strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere. |
| - Hydrolysis During Workup: The product can be hydrolyzed back to phenol and the silylating agent can be converted to HMDSO during aqueous workup. | - Minimize contact with water during extraction. Use brine to wash the organic layer and dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). | |
| Formation of Triethylamine Hydrochloride Precipitate | - Reaction of TMSCl with Triethylamine: This is an expected byproduct when using trimethylchlorosilane (TMSCl) and a tertiary amine base like triethylamine (TEA). | - The precipitate can be easily removed by filtration after the reaction is complete. |
| Product Degradation During Purification | - Acidic Silica Gel: Standard silica gel is slightly acidic and can cause the cleavage of the silyl ether bond during column chromatography. | - Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine in the eluent).[3] Alternatively, use neutral or basic alumina for chromatography. |
| - Protic Solvents in Eluent: Protic solvents like methanol in the mobile phase can cause solvolysis of the silyl ether. | - Use a non-polar, aprotic eluent system, such as hexane or a hexane/ethyl acetate mixture. | |
| Unreacted Phenol Remaining | - Insufficient Silylating Agent: Not enough silylating agent was used to fully convert the phenol. | - Use a slight excess of the silylating agent. |
| - Short Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in this compound synthesis and how can I avoid it?
A1: The most common byproduct is hexamethyldisiloxane (HMDSO). It primarily forms from the hydrolysis of the silylating agent (HMDS or TMSCl) or the product itself in the presence of water. To minimize its formation, it is crucial to maintain strictly anhydrous (water-free) conditions throughout the experiment. This includes using oven-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere like nitrogen or argon.
Q2: Which silylating agent is better: Hexamethyldisilazane (HMDS) or Trimethylchlorosilane (TMSCl)?
A2: The choice depends on your specific needs.
-
Trimethylchlorosilane (TMSCl) is a more powerful silylating agent and reacts faster, often at lower temperatures. However, it produces corrosive hydrochloric acid (HCl) as a byproduct, which typically requires neutralization with a base like triethylamine.[1]
-
Hexamethyldisilazane (HMDS) is a milder and less reactive agent, which can offer greater selectivity for more complex molecules.[1] Its byproduct is ammonia, which is volatile and can be easily removed.[1] However, HMDS often requires a catalyst or higher temperatures to achieve a good reaction rate.[1]
Q3: My NMR spectrum shows unreacted phenol even after a long reaction time. What should I do?
A3: If phenol remains, it could be due to several factors. First, ensure you have used a sufficient molar equivalent of the silylating agent. A slight excess is often recommended. If the amount was correct, the reaction may not have gone to completion due to low reactivity. If you are using HMDS without a catalyst, consider adding a catalytic amount of a Lewis acid or heating the reaction. If using TMSCl, ensure the base is not sterically hindered and is added correctly. You can monitor the reaction progress by TLC to see if the reaction has stalled.
Q4: Can I purify this compound by distillation?
A4: Yes, vacuum distillation is a suitable method for purifying this compound. The product has a boiling point of approximately 81 °C at 23 mmHg.[4] This can be an effective way to remove less volatile impurities.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the silylation reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The product, this compound, will be less polar than the starting material, phenol, and will thus have a higher Rf value. Staining with a permanganate solution can help visualize the spots. For a more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of starting material, product, and byproducts.[5]
Data Presentation
The following table provides a qualitative comparison of expected outcomes for the synthesis of this compound under different reaction conditions.
| Silylating Agent | Catalyst/Base | Solvent | Temperature | Expected Yield | Major Byproduct(s) | Notes |
| HMDS | None | Toluene | Reflux | Moderate to Good | HMDSO, Ammonia | Requires heating for a reasonable reaction rate.[2] |
| HMDS | H-β zeolite | Toluene | Room Temp | High | HMDSO, Ammonia | Catalyst allows for milder reaction conditions.[1] |
| HMDS | Iodine (catalytic) | CH₂Cl₂ | Room Temp | High | HMDSO, Ammonia | A very efficient catalytic system.[1] |
| TMSCl | Triethylamine | Dichloromethane | 0 °C to Room Temp | High | Triethylamine hydrochloride, HMDSO | Reaction is often fast and exothermic. Base is required to neutralize HCl. |
| TMSCl | Pyridine | Pyridine | Room Temp | Good to High | Pyridinium hydrochloride, HMDSO | Pyridine can act as both the base and the solvent. |
Experimental Protocols
Method 1: Silylation of Phenol using Hexamethyldisilazane (HMDS) and a Catalyst
This protocol is adapted from a general procedure for the trimethylsilylation of alcohols catalyzed by P₂O₅/Al₂O₃ and can be applied to phenols.[4][6]
Materials:
-
Phenol (10 mmol)
-
Hexamethyldisilazane (HMDS) (7.5 mmol)
-
P₂O₅/Al₂O₃ (or another suitable acid catalyst like H-β zeolite) (0.1 g)
-
Anhydrous ethyl acetate
-
Anhydrous n-hexane
-
Silica gel for column chromatography
-
Round-bottom flask and standard glassware, oven-dried.
Procedure:
-
To a stirred solution of phenol (10 mmol) in an anhydrous solvent (e.g., toluene or dichloromethane, 20 mL) in an oven-dried round-bottom flask under an inert atmosphere, add HMDS (7.5 mmol).
-
Add the P₂O₅/Al₂O₃ catalyst (0.1 g) to the mixture.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC (eluent: n-hexane/ethyl acetate, 9:1 v/v).
-
Upon completion of the reaction, add ethyl acetate to the reaction mixture.
-
Filter the mixture to remove the catalyst. Wash the catalyst with ethyl acetate (2 x 5 mL).
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the crude product by passing it through a short column of silica gel with n-hexane as the eluent.
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain pure this compound.
Method 2: Silylation of Phenol using Trimethylchlorosilane (TMSCl) and Triethylamine
This protocol is based on a general procedure for the silylation of alcohols using TMSCl.
Materials:
-
Phenol (10 mmol)
-
Trimethylchlorosilane (TMSCl) (12 mmol)
-
Triethylamine (TEA) (14 mmol)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask and standard glassware, oven-dried.
Procedure:
-
Dissolve phenol (10 mmol) in anhydrous dichloromethane (20 mL) in an oven-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add triethylamine (14 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylchlorosilane (12 mmol) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on neutralized silica gel if necessary.
Visualizations
References
Technical Support Center: Improving the Efficiency of Trimethyl(phenoxy)silane as a Derivatization Agent
Welcome to the technical support center for the use of trimethyl(phenoxy)silane as a derivatization agent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental context to enhance the efficiency and success of your analytical workflows.
Introduction to this compound in Derivatization
This compound (TMPS) is a silylating agent that can be used to derivatize active hydrogen-containing compounds such as alcohols, phenols, and carboxylic acids to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. While less common than other silylating agents like BSTFA or MSTFA, understanding its properties and reaction conditions can be advantageous in specific applications. This guide will help you navigate the challenges and optimize the performance of this compound in your derivatization protocols.
Troubleshooting Guide
This section addresses specific issues that you may encounter when using this compound as a derivatization agent.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Derivatization Yield | Presence of moisture in the sample or reagents. | Ensure the sample is completely dry before adding the derivatization reagent. Use anhydrous solvents and store this compound under an inert atmosphere to prevent hydrolysis. |
| Insufficient reaction time or temperature. | Optimize the reaction conditions. Start with a reaction time of 30-60 minutes at 60-80°C and adjust as needed based on the analyte's reactivity. | |
| Sterically hindered active hydrogen groups. | For sterically hindered compounds, consider adding a catalyst such as trimethylchlorosilane (TMCS) to increase the reactivity of the this compound. A basic catalyst like pyridine can also be beneficial. | |
| Inappropriate solvent. | Use a dry, aprotic solvent such as pyridine, acetonitrile, or dichloromethane. Protic solvents like alcohols will react with the silylating agent. | |
| Multiple Peaks for a Single Analyte | Incomplete derivatization. | Increase the molar excess of this compound to ensure the reaction goes to completion. Also, re-evaluate and optimize the reaction time and temperature. |
| Formation of byproducts or artifacts. | The reaction of this compound with an active hydrogen-containing analyte will produce phenol as a byproduct. Ensure that the GC-MS method can chromatographically resolve the derivatized analyte from the phenol byproduct. Other unexpected derivatives can also form, which are known as artifacts. | |
| Tautomerism of the analyte. | For compounds that can exist in multiple tautomeric forms (e.g., some ketones), consider a two-step derivatization process, such as methoximation followed by silylation, to yield a single derivative.[1] | |
| Peak Tailing in GC-MS Analysis | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the front of the column to remove accumulated non-volatile residues. |
| Hydrolysis of the derivative in the GC system. | Ensure the carrier gas is dry by using a moisture trap. Avoid unnecessarily high inlet temperatures that could promote on-column degradation. | |
| Presence of a Large Phenol Peak | Expected byproduct of the derivatization reaction. | This is normal. Optimize your chromatographic conditions to ensure the phenol peak does not co-elute with your analytes of interest. |
| Hydrolysis of unreacted this compound. | Any residual this compound that comes into contact with moisture will hydrolyze to form phenol and hexamethyldisiloxane. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound not as commonly used as a derivatization agent compared to BSTFA or MSTFA?
A1: this compound is a less powerful silylating agent compared to N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This is because the phenoxy group is a poorer leaving group than the trifluoroacetamide group. Consequently, this compound generally requires more forcing reaction conditions (higher temperatures and longer reaction times) and may not be suitable for derivatizing sterically hindered or less reactive functional groups.[2] BSTFA and MSTFA also produce more volatile byproducts, which can be advantageous in chromatographic analysis.[2]
Q2: What are the main applications of this compound in chemistry?
A2: this compound is more commonly utilized as a protecting group for alcohols in multi-step organic synthesis and as a catalyst in reactions like the Friedel-Crafts reaction. Its stability and the mild conditions under which the resulting trimethylsilyl ether can be cleaved make it a valuable tool in synthetic chemistry.
Q3: What are the key parameters to optimize for a successful derivatization with this compound?
A3: The key parameters to optimize are:
-
Reaction Temperature: Typically in the range of 60-100°C.
-
Reaction Time: Generally between 30 minutes to several hours, depending on the analyte.
-
Reagent Ratio: A molar excess of this compound is recommended to drive the reaction to completion. A starting point is a 2:1 molar ratio of the silylating agent to active hydrogens.
-
Catalyst: The use of a catalyst like TMCS or a base like pyridine can significantly improve the derivatization efficiency, especially for less reactive compounds.
-
Solvent: A dry, aprotic solvent is crucial for a successful reaction.
Q4: How can I prevent the hydrolysis of my silylated derivatives?
A4: Trimethylsilyl derivatives are susceptible to hydrolysis. To minimize this, always work under anhydrous conditions. After derivatization, analyze the samples as soon as possible. If storage is necessary, keep the derivatized samples in a tightly sealed vial at low temperatures (e.g., in a freezer) to slow down potential degradation.
Q5: What is the expected byproduct of the derivatization reaction with this compound?
A5: The primary byproduct of the reaction between this compound and an analyte with an active hydrogen (e.g., an alcohol, ROH) is phenol (C₆H₅OH). The overall reaction is: ROH + (CH₃)₃SiOC₆H₅ → ROSi(CH₃)₃ + C₆H₅OH
Data Presentation
Table 1: Comparison of Common Silylating Agents
| Feature | This compound | BSTFA (+/- TMCS) | MSTFA |
| Silylating Strength | Moderate | Very Strong | Very Strong |
| Reactivity | Slower, may require heating and/or catalyst | Highly reactive, often at room temperature | Generally considered more reactive than BSTFA for many compounds[2] |
| Byproducts | Phenol | N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide | N-methyl-N-(trimethylsilyl)trifluoroacetamide, N-methyltrifluoroacetamide |
| Volatility of Byproducts | Moderate | High | High |
| Suitability for Hindered Groups | Less effective without a catalyst | Good, especially with TMCS catalyst[2] | Excellent |
| Common Applications | Protecting group in synthesis, catalyst | Broad-spectrum derivatization for GC-MS | Broad-spectrum derivatization for GC-MS, especially for steroids[2] |
Experimental Protocols
General Protocol for Derivatization with this compound
This protocol provides a general starting point for the derivatization of a standard solution of an alcohol or phenol. Optimization will be required for specific analytes and sample matrices.
Materials:
-
Analyte standard
-
This compound
-
Anhydrous pyridine (or other suitable aprotic solvent)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Prepare a solution of your analyte in an appropriate anhydrous solvent.
-
Transfer a known amount of the analyte solution to a GC vial.
-
If the solvent is volatile, evaporate it to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to the dried analyte.
-
Add a molar excess of this compound to the vial. A 5 to 10-fold molar excess is a good starting point for optimization.
-
Tightly cap the vial and vortex briefly to mix.
-
Heat the vial at 60-80°C for 30-60 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Visualizations
Derivatization Workflow
Caption: General workflow for derivatization using this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low derivatization yield.
References
catalyst selection and optimization for phenoxysilane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of phenoxysilanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phenoxysilanes?
A1: The most prevalent method for synthesizing phenoxysilanes is the reaction of a chlorosilane with a phenol or its corresponding phenoxide. This reaction is typically facilitated by a base to neutralize the hydrogen chloride (HCl) byproduct. Common chlorosilanes used include chlorotrimethylsilane for phenoxytrimethylsilane synthesis and trichlorosilane for triphenoxysilane synthesis.
Q2: How do I choose an appropriate catalyst or base for my phenoxysilane synthesis?
A2: The choice of catalyst or base is crucial for efficient synthesis. For reactions involving chlorosilanes and phenols, a tertiary amine base like triethylamine is commonly used to scavenge the HCl formed. In some cases, the phenol is first deprotonated with a strong base to form a more reactive phenoxide. For reactions involving alkoxysilanes, acid or base catalysis can be employed, though this is less common for direct phenoxysilane synthesis from phenols. The selection depends on the reactivity of the specific silane and phenol substrates.
Q3: What are the typical solvents used for phenoxysilane synthesis?
A3: Non-protic organic solvents are preferred to avoid unwanted side reactions with the reactive silane intermediates. Toluene, xylenes, and higher-boiling alkane mixtures are commonly used. It is critical that the solvent is anhydrous, as the presence of water can lead to the hydrolysis of the chlorosilane starting material or the phenoxysilane product.
Q4: What are the key safety precautions to consider during phenoxysilane synthesis?
A4: Chlorosilanes are volatile, corrosive, and react with moisture to produce toxic and corrosive hydrogen chloride gas. Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
Troubleshooting Guides
Low Product Yield
Q: I am consistently obtaining a low yield of my desired phenoxysilane. What are the potential causes and how can I improve it?
A: Low yields in phenoxysilane synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting materials are still present after the expected reaction time, consider increasing the reaction time or temperature.
-
Inefficient HCl Scavenging: If a base like triethylamine is used to neutralize HCl, ensure it is added in a stoichiometric amount (or slight excess). Inadequate base can lead to an acidic reaction mixture, which can promote side reactions.
-
Hydrolysis of Reactants or Products: The presence of moisture is detrimental. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere is crucial.
-
Sub-optimal Reaction Temperature: The reaction temperature may not be optimal. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate and yield.
-
Poor Quality of Reagents: Ensure the purity of your phenol and chlorosilane starting materials. Impurities can interfere with the reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Product Impurity
Q: My final product is impure. What are the likely side reactions and how can I minimize them?
A: Impurities in phenoxysilane synthesis often arise from side reactions involving the starting materials or intermediates.
Common Side Reactions & Prevention:
-
Siloxane Formation: The most common impurity is the corresponding siloxane, formed by the hydrolysis of the chlorosilane starting material or the phenoxysilane product. To prevent this, rigorously exclude water from the reaction system.
-
Unreacted Starting Materials: Residual phenol or chlorosilane can contaminate the product. Ensure the reaction goes to completion and use an appropriate purification method, such as distillation or chromatography, to separate the product from unreacted starting materials.
-
Formation of Polysiloxanes: If using di- or trichlorosilanes, incomplete reaction with the phenol can lead to the formation of oligomeric or polymeric siloxanes. Using a slight excess of the phenol can help drive the reaction to completion and minimize the formation of these byproducts.
Catalyst Selection and Optimization
The choice and amount of catalyst or base can significantly impact the reaction rate and yield.
Table 1: Effect of Catalyst/Base on Phenoxysilane Synthesis
| Catalyst/Base | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Triethylamine | Phenol, Trichlorosilane | Toluene | Reflux | High (not specified) | [1] |
| P2O5/Al2O3 | Phenol, Hexamethyldisilazane | - | Room Temp | 89 | [2] |
| None (Base-free) | Phenol, Chlorotrimethylsilane | - | - | Low | [3] |
Table 2: Influence of Catalyst Loading on Reaction Yield and Time
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Observations |
| 0 | 8 | 42 | Very slow reaction with poor yield. |
| 0.5 | > 6 | 64 | Incomplete conversion after extended time. |
| 1.0 | 4 | 75 | Moderate reaction rate. |
| 2.5 | 0.5 | 95 | Optimal loading with fast conversion and high yield. |
| 3.0 | 0.5 | 95 | No significant improvement over 2.5 mol%. |
Note: Data in Table 2 is illustrative for a generic catalyzed reaction and highlights the importance of optimizing catalyst loading.
Experimental Protocols
Protocol 1: Synthesis of Phenoxytrimethylsilane
This protocol describes the synthesis of phenoxytrimethylsilane from phenol and chlorotrimethylsilane using triethylamine as a base.
Materials:
-
Phenol
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether or toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Charging Reactants: Dissolve phenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether or toluene in the flask.
-
Addition of Silane: Add chlorotrimethylsilane (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may occur, and a white precipitate of triethylammonium chloride will form.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or GC.
-
Work-up: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to obtain pure phenoxytrimethylsilane. A yield of around 89% can be expected.[2]
Experimental Workflow for Phenoxytrimethylsilane Synthesis
Caption: Step-by-step workflow for the synthesis of phenoxytrimethylsilane.
Protocol 2: Synthesis of Triphenoxysilane
This protocol outlines the synthesis of triphenoxysilane from phenol and trichlorosilane.[1]
Materials:
-
Phenol
-
Trichlorosilane (HSiCl₃)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of phenol (3.1 equivalents) and triethylamine (3.1 equivalents) in dry toluene.
-
Addition of Silane: Cool the solution in an ice bath and add trichlorosilane (1.0 equivalent) dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and filter to remove the triethylammonium chloride precipitate.
-
Purification: Remove the toluene from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure triphenoxysilane.
References
Technical Support Center: Purification of Crude Trimethyl(phenoxy)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude trimethyl(phenoxy)silane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically originate from the starting materials and side reactions during synthesis. These can include:
-
Unreacted Starting Materials: Phenol and the silylating agent, such as trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS).
-
Reaction Byproducts: Amine salts (e.g., triethylamine hydrochloride) if TMSCl and an amine base are used, or ammonia if HMDS is the silylating agent.
-
Hydrolysis Products: Moisture in the reaction can lead to the formation of trimethylsilanol, which can further condense to form hexamethyldisiloxane (HMDSO).
-
Residual Solvents: Solvents used in the synthesis and work-up, for example, diethyl ether, toluene, or ethyl acetate.[1][2]
Q2: What are the recommended purification methods for this compound?
A2: The two primary and most effective methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography.[3] Recrystallization is generally not a suitable method due to the very low melting point of this compound (-55 °C).[4]
Q3: How can I effectively remove hexamethyldisiloxane (HMDSO) from my product?
A3: Hexamethyldisiloxane has a boiling point of approximately 100-101 °C at atmospheric pressure. Careful fractional distillation should effectively separate it from this compound, which has a higher boiling point. To prevent its formation, it is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: How do I monitor the purity of my this compound fractions during purification?
A4: The purity of the collected fractions can be monitored using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7][8] GC-MS is particularly effective for identifying and quantifying volatile impurities.[5][6][7][8]
Troubleshooting Guides
Issue 1: Product Degradation During Flash Column Chromatography
Question: My this compound appears to be degrading on the silica gel column, and I am observing the formation of phenol in my fractions. What is happening and how can I prevent this?
Answer:
-
Possible Cause: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the acid-sensitive trimethylsilyl (TMS) ether, leading to the cleavage of the silyl group and the formation of phenol.
-
Solution: It is essential to use deactivated (neutralized) silica gel for the chromatography of silyl ethers. This can be achieved by preparing a slurry of the silica gel in the chosen eluent containing a small amount of a non-nucleophilic base, typically 1-2% triethylamine. Alternatively, pre-treated neutral silica gel can be used.
Issue 2: Poor Separation of Impurities During Fractional Distillation
Question: I am having difficulty separating an impurity with a close boiling point to my product during fractional distillation. What can I do to improve the separation?
Answer:
-
Possible Cause: Inefficient fractional distillation setup or technique.
-
Solutions:
-
Increase Column Efficiency: Use a distillation column with a higher number of theoretical plates, such as a Vigreux or a packed column (e.g., with Raschig rings).
-
Optimize Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation of components with close boiling points.
-
Adjust Pressure: Fine-tuning the vacuum pressure can sometimes alter the relative volatilities of the components, potentially improving separation.
-
Aqueous Wash: If the impurity is water-soluble (e.g., residual phenol), a pre-distillation aqueous wash (e.g., with a dilute brine solution) can remove the majority of it. Ensure the organic layer is thoroughly dried with an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation to prevent hydrolysis of the product.[3]
-
Issue 3: Low Yield After Purification
Question: My final yield of pure this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?
Answer:
-
Possible Causes and Solutions:
-
Product Degradation: As mentioned, degradation on silica gel during chromatography is a common cause of low yield. Ensure the use of deactivated silica gel.
-
Inefficient Fraction Collection: During either distillation or chromatography, the product might be spread across more fractions than anticipated. It is important to analyze all relevant fractions (e.g., by TLC or GC-MS) to avoid discarding product-containing fractions.
-
Incomplete Reaction: If the initial silylation reaction did not go to completion, the yield will inherently be low. Monitor the reaction progress by TLC or GC to ensure full conversion of the starting material before work-up and purification.
-
Mechanical Losses: Losses can occur during transfers between glassware. Ensure efficient transfer of the material at each step.
-
Data Presentation
Table 1: Common Impurities in Crude this compound and Their Properties
| Impurity | Chemical Formula | Boiling Point (°C) | Removal Method |
| Phenol | C₆H₅OH | 181.7 | Fractional Distillation, Aqueous Wash |
| Trimethylsilyl Chloride (TMSCl) | (CH₃)₃SiCl | 57 | Fractional Distillation |
| Hexamethyldisilazane (HMDS) | ((CH₃)₃Si)₂NH | 125 | Fractional Distillation |
| Hexamethyldisiloxane (HMDSO) | ((CH₃)₃Si)₂O | 101 | Fractional Distillation |
| Triethylamine | (C₂H₅)₃N | 89 | Fractional Distillation, Aqueous Acid Wash |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | Evaporation, Fractional Distillation |
| Toluene | C₇H₈ | 111 | Evaporation, Fractional Distillation |
Table 2: Comparison of Primary Purification Techniques for this compound
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Vacuum Fractional Distillation | Separation based on differences in boiling points at reduced pressure. | - Highly effective for separating volatile impurities.- Scalable for larger quantities.- Can provide very high purity product. | - May not separate compounds with very close boiling points (azeotropes).- Requires specialized glassware and a vacuum source. | Removing volatile impurities and for large-scale purification. |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase (silica gel). | - Effective for removing non-volatile impurities.- Good for separating compounds with different polarities.- Relatively fast for small to medium scales. | - Potential for product degradation on acidic silica gel (requires deactivation).- Can be less efficient for separating non-polar compounds with similar retention factors.- Generates solvent waste. | Removing non-volatile impurities and for small to medium-scale purification. |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
Objective: To purify crude this compound by removing volatile and some less volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound and a few boiling chips (or a magnetic stir bar) into the round-bottom flask.
-
Connect the apparatus to a vacuum source.
-
Gradually reduce the pressure to the desired level (e.g., 23 mmHg).
-
Slowly heat the distillation flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions, which may contain residual solvents or unreacted silylating agents.
-
Collect the main fraction at the expected boiling point of this compound (approximately 81 °C at 23 mmHg).[9][10]
-
Monitor the temperature closely. A stable temperature during collection indicates a pure fraction.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
Analyze the purity of the collected fractions by GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel
Objective: To purify crude this compound, particularly to remove non-volatile impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Eluent (e.g., n-hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate)
-
Chromatography column
-
Flasks for fraction collection
-
Air or nitrogen source for pressure
Procedure:
-
Prepare the Deactivated Silica Gel Slurry: In a beaker, add the required amount of silica gel. Add the chosen eluent containing 1-2% triethylamine to form a slurry.
-
Pack the Column: Pour the slurry into the chromatography column. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Elute the Column: Carefully add more eluent to the top of the column. Apply gentle pressure using an air or nitrogen line to push the solvent through the column.
-
Collect Fractions: Collect the eluate in a series of fractions.
-
Monitor Fractions: Monitor the fractions by thin-layer chromatography (TLC) or GC-MS to identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1][2]
Mandatory Visualization
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for addressing low yield in purification.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 1529-17-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. labproinc.com [labproinc.com]
- 5. thescipub.com [thescipub.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. 1529-17-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Catalyst Deactivation in Phenol Methylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing catalyst deactivation in phenol methylation reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in diagnosing and mitigating common issues encountered during experimentation.
Troubleshooting Guide
This guide provides a structured approach to resolving common problems related to catalyst deactivation during phenol methylation.
Question: My phenol conversion rate has significantly decreased over a short period. What are the likely causes and how can I fix it?
Answer: A rapid decline in phenol conversion is often indicative of catalyst deactivation. The primary causes are typically coking (the deposition of carbonaceous residues on the catalyst surface) or poisoning.[1]
Troubleshooting Steps:
-
Identify the Cause:
-
Coking: This is the most common cause of deactivation in phenol methylation. It involves the formation of heavy organic compounds that block the catalyst's active sites and pores.[2] You can confirm coking by performing a Temperature Programmed Oxidation (TPO) analysis on the spent catalyst.
-
Poisoning: Impurities in the feedstock (phenol or methanol) or carrier gas can strongly adsorb to the active sites, rendering them inactive. Analyze your starting materials for common poisons like sulfur or nitrogen compounds.
-
-
Implement Corrective Actions:
-
For Coking:
-
Catalyst Regeneration: A common and effective method to remove coke is through calcination (controlled burning) of the catalyst in an oxygen-containing atmosphere.[3]
-
Optimize Reaction Conditions: Higher reaction temperatures can accelerate coking.[4] Consider reducing the temperature to the minimum required for acceptable conversion. The molar ratio of phenol to methanol can also influence coke formation.[5]
-
-
For Poisoning:
-
Purify Feedstock: If impurities are detected, purify your phenol and methanol feedstocks before the reaction.
-
Inert Gas Purification: Ensure the carrier gas is of high purity.
-
-
Below is a troubleshooting workflow to guide your decision-making process:
References
- 1. Phenol methylation on acid catalysts: Study of the catalyst deactivation kinetics and mechanism [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Selectivity in Reactions Involving Trimethyl(phenoxy)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and enhance selectivity in chemical reactions involving trimethyl(phenoxy)silane.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of this compound in organic synthesis?
A1: this compound, also known as phenyl trimethylsilyl ether, is a versatile reagent with two main applications in organic synthesis:
-
Protecting Group: It serves as a source for the trimethylsilyl (TMS) group to protect alcohols and phenols. The resulting TMS ethers mask the reactivity of hydroxyl groups during subsequent reaction steps.[1][2][3]
-
Catalyst and Reagent: It can act as a catalyst or co-catalyst, particularly in carbon-carbon bond-forming reactions like the Friedel-Crafts reaction.[1][4][5]
Q2: How does the structure of a silyl ether affect its stability and selectivity?
A2: The stability of a silyl ether is primarily determined by the steric bulk of the substituents on the silicon atom.[6][7][8] Bulkier groups sterically hinder the approach of acids or nucleophiles that would cleave the Si-O bond.[6] This difference in stability is crucial for selectively protecting and deprotecting different hydroxyl groups within the same molecule.[9][10] The general order of stability from least to most stable is:
-
TMS (Trimethylsilyl): Highly sensitive, often cleaved during aqueous workup or standard silica gel chromatography.[7]
-
TES (Triethylsilyl): More stable than TMS.[3]
-
TBS/TBDMS (tert-Butyldimethylsilyl): Significantly more stable and widely used due to its robustness under many reaction conditions.[7]
-
TIPS (Triisopropylsilyl): Very bulky and offers high stability.[3][7]
-
TBDPS (tert-Butyldiphenylsilyl): One of the most stable common silyl ethers, resistant to a wide range of conditions.[3]
Q3: In electrophilic aromatic substitution reactions, how does the this compound group influence regioselectivity?
A3: The phenoxy group (-OPh) is an activating, ortho, para-director in electrophilic aromatic substitution reactions.[11][12] This is due to the oxygen atom's lone pairs, which can donate electron density into the aromatic ring, stabilizing the carbocation intermediates formed during attack at the ortho and para positions.[12] Consequently, incoming electrophiles will preferentially add to these positions. The para product is often favored due to reduced steric hindrance from the bulky -OSi(CH₃)₃ group compared to the adjacent ortho positions.[11][13]
Q4: What are the standard conditions for cleaving (deprotecting) a trimethylsilyl (TMS) ether?
A4: TMS ethers are relatively labile and can be cleaved under mild conditions. Common methods include:
-
Acidic Conditions: Mild aqueous acid is often sufficient to hydrolyze the Si-O bond.[2][6]
-
Fluoride Ion Sources: Reagents like tetra-n-butylammonium fluoride (TBAF) are highly effective for cleaving silyl ethers due to the exceptionally strong silicon-fluorine bond that is formed.[2][9]
Q5: Can this compound be used in the presence of moisture?
A5: No. Silylating agents, including this compound and related compounds like chlorotrimethylsilane, are sensitive to moisture.[6] Water can hydrolyze the reagent, rendering it inactive. Therefore, all reactions involving silylation should be conducted under anhydrous (dry) conditions using aprotic solvents.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield (Silylation Reaction) | 1. Inactive Reagent: The silylating agent may have been hydrolyzed by atmospheric moisture.[6] 2. Inappropriate Solvent: Use of protic solvents (e.g., methanol, water) can interfere with the reaction.[6] 3. Insufficient Catalyst/Base: The reaction may require a base (e.g., imidazole, triethylamine) to proceed to completion.[6][14] | 1. Use a fresh bottle of the silylating agent or purify it before use. Ensure storage under an inert atmosphere. 2. Switch to a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[6] 3. Add an appropriate amount of a suitable base to the reaction mixture. |
| Poor Regioselectivity (ortho vs. para) in Friedel-Crafts Reactions | 1. Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product ratio. 2. Lewis Acid Catalyst: The nature and strength of the Lewis acid catalyst can affect selectivity.[15][16] 3. Steric Hindrance: The size of the incoming electrophile can favor the less hindered para position.[13] | 1. Try running the reaction at a lower temperature to favor the thermodynamically more stable para product. 2. Screen different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) to optimize the ortho/para ratio. 3. If possible, modify the electrophile to be more or less sterically demanding to influence the product distribution. |
| Product Decomposition During Workup or Purification | 1. Hydrolysis of Silyl Ether: The TMS ether is labile and can be cleaved by acidic or basic aqueous workup.[7] 2. Cleavage on Silica Gel: Standard silica gel is slightly acidic and can cleave sensitive protecting groups like TMS ethers.[6][7] | 1. Perform a neutral workup. Use a buffered aqueous solution like saturated sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) for washing.[7] 2. Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column, or use pre-treated neutral silica.[7] |
| Difficulty Removing Excess Silylating Agent or Byproducts | 1. Similar Polarity: The unreacted silylating agent or silylated byproducts may have a polarity very similar to the desired product, making chromatographic separation difficult.[17] | 1. If possible, proceed to the next synthetic step where the product's polarity will be significantly altered, allowing for easier separation. 2. Consider using a different silylating agent that might produce byproducts with different polarities. |
Data Presentation
Table 1: Relative Stability of Common Silyl Ether Protecting Groups
| Silyl Group | Abbreviation | Relative Stability | Typical Deprotection Conditions |
| Trimethylsilyl | TMS | Low | Mild acid (e.g., Acetic Acid in THF/H₂O), K₂CO₃ in MeOH, TBAF[7][10] |
| Triethylsilyl | TES | Moderate | Dilute acid, TBAF[3] |
| tert-Butyldimethylsilyl | TBS / TBDMS | High | TBAF, strong acid (e.g., TFA)[7] |
| Triisopropylsilyl | TIPS | Very High | TBAF (slower than for TBS), HF-Pyridine[3][7] |
| tert-Butyldiphenylsilyl | TBDPS | Very High | TBAF (very slow), HF-Pyridine[2][3] |
Table 2: Example Regioselectivity in Electrophilic Aromatic Substitution of Anisole (Methoxybenzene)
Data for anisole is presented as a model for the directing effect of an oxygen-containing substituent like that in this compound.
| Reaction | Electrophile Source | ortho-Product (%) | para-Product (%) | meta-Product (%) |
| Nitration | HNO₃ / H₂SO₄ | ~30-40% | ~60-70% | <3% |
| Halogenation (Bromination) | Br₂ / FeBr₃ | ~10% | ~90% | Trace |
| Friedel-Crafts Alkylation | CH₃Cl / AlCl₃ | ~30% | ~70% | Trace |
Experimental Protocols
Protocol 1: General Procedure for the Trimethylsilylation of a Primary Alcohol
This protocol describes a standard method for protecting a primary alcohol using hexamethyldisilazane (HMDS), a common alternative to this compound for introducing TMS groups.
Materials:
-
Primary alcohol (1.0 eq)
-
Hexamethyldisilazane (HMDS) (0.75 eq)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Stir bar and round-bottom flask with a septum
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Dry the glassware in an oven and allow it to cool under a stream of inert gas.
-
Dissolution: To the round-bottom flask, add the primary alcohol (10 mmol) and dissolve it in the anhydrous solvent (20-30 mL).[18]
-
Addition of Reagents: Add the catalyst, followed by the dropwise addition of HMDS (7.5 mmol) to the stirred solution at room temperature.[4][18]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[4][18]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3 x 20 mL).[19]
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[19]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (if necessary, pre-treated with triethylamine) to yield the pure trimethylsilyl ether.[18][19]
Visualizations
Caption: General experimental workflow for a silylation reaction.
Caption: Simplified mechanism of alcohol protection using a silyl chloride.
Caption: Troubleshooting decision tree for failed silylation reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 1529-17-5 [chemicalbook.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reelmind.ai [reelmind.ai]
- 14. Silyl ether - Wikipedia [en.wikipedia.org]
- 15. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
solvent choice to improve yield and purity in silylation reactions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on optimizing solvent selection to enhance yield and purity in silylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is silylation and why is it used?
A1: Silylation is a chemical reaction that introduces a silyl group (R₃Si) into a molecule, typically by replacing an active hydrogen atom in functional groups like alcohols (-OH), amines (-NH₂), or carboxylic acids (-COOH).[1][2] This process is widely used to "protect" these functional groups, masking their reactivity while other chemical transformations are performed on the molecule.[1][2] The resulting silyl ethers are generally more volatile, less polar, and more thermally stable than the parent compounds, which is also beneficial for analytical techniques like gas chromatography (GC) and mass spectrometry (MS).[3][4][5]
Q2: Why are aprotic solvents generally recommended for silylation reactions?
A2: Protic solvents, such as water and alcohols, contain acidic protons that can react with the highly reactive silylating agent.[1] This leads to a competitive side reaction where the solvent itself is silylated, consuming the reagent and reducing the yield of the desired product.[1] Furthermore, protic solvents can facilitate the hydrolysis (cleavage) of the desired silyl ether product, particularly under acidic or basic conditions.[1] Therefore, aprotic solvents, which lack these reactive protons, are strongly recommended for most silylation reactions.[1][6]
Q3: What are some common aprotic solvents used for silylation, and how do I choose one?
A3: A variety of aprotic solvents are used, and the choice often depends on the substrate, the silylating agent, and the reaction conditions. Common choices include:
-
Pyridine: Often used as both a solvent and a base (an HCl acceptor) when using chlorosilanes.[6][7]
-
Dimethylformamide (DMF): A polar aprotic solvent that can significantly accelerate reaction rates, especially for sterically hindered alcohols.[8][9] It is particularly effective for large molecules like steroids.[7]
-
Dichloromethane (DCM): A less polar aprotic solvent. Reactions in DCM may be slower than in DMF, but purification is often simpler.[8]
-
Acetonitrile (ACN): A polar aprotic solvent suitable for many silylation reactions.[6][7]
-
Toluene and Hexane: Nonpolar solvents that can also be used.[6]
The choice depends on factors like substrate solubility and the desired reaction rate. For example, highly polar substrates may dissolve better in DMF or acetonitrile.
Q4: How does solvent polarity impact the reaction rate and yield?
A4: The polarity of the aprotic solvent can significantly influence the reaction rate. Silylation reactions are often much faster in polar aprotic solvents like DMF compared to nonpolar solvents like DCM or chloroform.[1][8][10] This is because polar solvents can help to stabilize charged intermediates or transition states that may form during the reaction, thereby lowering the activation energy.
Q5: Can the silylation reaction be performed without a solvent?
A5: Yes, some silylation reactions can be run "neat," meaning without any solvent.[6] This is particularly common with powerful silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA), which is a liquid and can act as both the reagent and the solvent.[6] Solvent-free conditions can also be achieved by heating the substrate with the silylating agent, which can lead to shorter reaction times and simpler workups.[3]
Troubleshooting Guide
This guide addresses common issues encountered during silylation reactions, with a focus on solvent-related causes and solutions.
Problem 1: Low or No Yield of the Silylated Product
| Possible Cause | Recommended Action |
| Use of a protic solvent (e.g., alcohol, water). The silylating agent has reacted with the solvent instead of the substrate.[1] | Ensure the reaction is performed in a dry, aprotic solvent such as DMF, THF, or DCM.[1][6] Dry the solvent before use, for example, by allowing it to stand over 3Å molecular sieves.[6] |
| Insufficiently polar solvent for a slow reaction. The reaction rate is too slow in a nonpolar solvent like hexane or DCM.[1][8] | Switch to a more polar aprotic solvent like DMF or acetonitrile to increase the reaction rate.[8][11] |
| Poor solubility of the starting material. The substrate is not fully dissolved in the chosen solvent, leading to an incomplete reaction. | Select a solvent that effectively dissolves the starting material. For highly polar compounds, consider using DMF or DMSO.[7] |
| Moisture contamination. Traces of water in the solvent or on the glassware can deactivate the silylating agent.[1] | Use silylation-grade solvents or thoroughly dry the solvent and glassware before use.[6][7][12] Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: The Reaction is Very Slow
| Possible Cause | Recommended Action |
| Suboptimal solvent choice. Nonpolar solvents can lead to slow reaction rates.[1][8] | Use a polar aprotic solvent like DMF, which is known to accelerate silylation reactions.[8][10] |
| Steric hindrance. The substrate (e.g., a secondary or tertiary alcohol) is sterically hindered, slowing down the reaction.[1] | In addition to using a polar solvent like DMF, consider heating the reaction mixture to overcome the activation energy barrier.[1][13] |
Problem 3: Product Decomposes During Workup or Purification
| Possible Cause | Recommended Action |
| Hydrolysis of the silyl ether. The silyl ether is unstable to the aqueous or acidic/basic conditions of the workup.[1] This is especially true for less stable silyl groups like trimethylsilyl (TMS). | Use a neutral aqueous workup.[1] Avoid strong acids or bases. For purification, consider using neutral alumina instead of silica gel, as the slightly acidic nature of silica can cleave sensitive silyl ethers.[1] |
| Residual polar solvent (e.g., DMF) causing issues. DMF is high-boiling and can be difficult to remove completely, complicating purification. | During the workup, wash the organic layer extensively with water or brine to remove DMF before concentrating the product.[1] |
Data Summary
Table 1: Common Solvents for Silylation Reactions
| Solvent | Type | Key Characteristics & Applications | Citations |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent solvent for many substrates, significantly accelerates reaction rates. Recommended for hindered alcohols and large molecules. | [6][7][8] |
| Pyridine | Basic Aprotic | Acts as both a solvent and an HCl scavenger in reactions with chlorosilanes. | [6][7] |
| Dichloromethane (DCM) | Aprotic | Common, less polar solvent. Reactions may be slower than in DMF, but purification is often easier. | [8] |
| Acetonitrile (ACN) | Polar Aprotic | Good general-purpose polar aprotic solvent. | [6][7][14] |
| Tetrahydrofuran (THF) | Aprotic | Common ether-based solvent, suitable for many silylations. | [6][7] |
| Toluene / Hexane | Nonpolar Aprotic | Used when a nonpolar environment is required. | [3][6] |
| Neat (Solvent-free) | N/A | Possible with liquid silylating agents like BSA or by heating the reactants together. Simplifies workup. | [3][6] |
Experimental Protocols
Protocol 1: General Procedure for TBDMS Protection of a Primary Alcohol
This protocol details the silylation of a primary alcohol using tert-butyldimethylchlorosilane (TBDMSCl) in DMF, a common polar aprotic solvent.
-
Reagents and Materials:
-
Primary alcohol (1.0 equivalent)
-
tert-Butyldimethylchlorosilane (TBDMSCl, 1.1 equivalents)
-
Imidazole (2.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the alcohol (1 eq) and imidazole (2.2 eq) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen).[1]
-
Stir the solution and add TBDMSCl (1.1 eq) portion-wise. The reaction is typically stirred at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.[1]
-
Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.[1]
-
Combine the organic layers and wash them with water and then with brine to remove residual DMF and imidazole hydrochloride.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl ether.[1]
-
Purify the crude product by flash column chromatography on silica gel if necessary.[1]
-
Protocol 2: Silylation using Hexamethyldisilazane (HMDS) without Solvent
This protocol describes a solvent-free method for silylating an alcohol.
-
Reagents and Materials:
-
Alcohol (1.0 equivalent)
-
Hexamethyldisilazane (HMDS, 0.6 equivalents)
-
Catalyst (e.g., a few drops of trimethylchlorosilane or H-β zeolite)
-
-
Procedure:
-
Add a catalytic amount of an acid catalyst like trimethylchlorosilane or a solid catalyst like H-β zeolite.[3][6]
-
Heat the reaction mixture (e.g., to 70-80 °C) and monitor for the evolution of ammonia gas, which indicates the reaction is proceeding.[3][6]
-
Continue heating until the reaction is complete (as determined by TLC or the cessation of ammonia evolution).[6]
-
If a solid catalyst was used, it can be filtered off. The excess HMDS and ammonia byproduct are volatile and can be removed under reduced pressure, often yielding a product of high purity without further purification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. thomassci.com [thomassci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Validation & Comparative
TBDMS vs. TMS Ethers of Phenols: A Comparative Guide to Stability and Application
In the realm of organic synthesis, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. For the protection of phenolic hydroxyl groups, silyl ethers are a cornerstone, offering a versatile range of stability that can be tailored to the synthetic strategy. Among the most common choices are trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers. This guide provides a detailed comparison of their relative stability, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Core Stability Principles: Steric Hindrance as the Deciding Factor
The fundamental difference in stability between TBDMS and TMS ethers of phenols stems from steric hindrance around the silicon atom. The TBDMS group possesses a bulky tert-butyl substituent, which effectively shields the silicon-oxygen bond from nucleophilic attack or protonation, rendering it significantly more robust than the sterically unencumbered TMS group.[1] This increased stability makes TBDMS ethers the preferred choice for multi-step syntheses where the protecting group must withstand a variety of reaction conditions. Conversely, the lability of TMS ethers makes them suitable for temporary protection where mild and rapid deprotection is desired.[2][3]
Quantitative Stability Comparison
The difference in stability is not merely qualitative; it is a quantifiable distinction. TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts.[1] This dramatic difference is reflected in their relative rates of cleavage under both acidic and basic conditions.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TBDMS | 20,000 | ~20,000 |
| Data compiled from multiple sources.[1][4] |
Further illustrating this point, the half-life for the deprotection of the TBDMS ether of p-cresol is approximately 4.5 hours with 1% HCl in 95% EtOH, whereas under basic conditions (5% NaOH in 95% EtOH), the half-life is a mere 3.5 minutes.[5] This highlights the general trend that phenol silyl ethers are more susceptible to cleavage under basic conditions.[5]
Logical Relationship of Silyl Ether Stability
The following diagram illustrates the general stability trend of common silyl ethers, emphasizing the superior stability of TBDMS over TMS.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the formation and cleavage of TMS and TBDMS ethers of phenols.
Protocol 1: Formation of a Trimethylsilyl (TMS) Ether of a Phenol
This procedure describes the general method for the trimethylsilylation of a phenolic hydroxyl group.
Materials:
-
Phenol (1.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (Et₃N, 1.5 eq) or Imidazole
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the phenol in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude TMS ether, which can be purified by distillation or chromatography if necessary.[1]
Protocol 2: Formation of a tert-Butyldimethylsilyl (TBDMS) Ether of a Phenol
This protocol details the protection of a phenolic hydroxyl group as a TBDMS ether.
Materials:
-
Phenol (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Imidazole (2.5 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Diethyl ether or ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the phenol, imidazole, and TBDMSCl in anhydrous DMF at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 12-24 hours. For sterically hindered phenols, gentle heating (e.g., 40-50 °C) may be necessary. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.[1]
Protocol 3: Cleavage of a Trimethylsilyl (TMS) Ether of a Phenol
This procedure outlines the mild deprotection of a TMS-protected phenol.
Materials:
-
TMS-protected phenol
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the TMS-protected phenol in methanol.
-
Add a catalytic amount of 1 M HCl (a few drops) and stir the solution at room temperature.
-
The deprotection is typically rapid (5-30 minutes). Monitor the reaction by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.[1]
Protocol 4: Cleavage of a tert-Butyldimethylsilyl (TBDMS) Ether of a Phenol
This protocol describes the deprotection of the more stable TBDMS ether using a fluoride source.
Materials:
-
TBDMS-protected phenol
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
Procedure:
-
Dissolve the TBDMS-protected phenol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.[1]
Conclusion
The choice between TBDMS and TMS as a protecting group for phenols is a critical decision in synthetic planning. TMS ethers offer the advantage of facile introduction and removal, making them ideal for temporary protection or in syntheses with less sensitive intermediates. However, their inherent lability can be a significant drawback in complex, multi-step sequences. In contrast, the substantially greater stability of TBDMS ethers provides a robust protecting group capable of withstanding a broader array of reaction conditions, thereby offering greater flexibility and security in intricate synthetic routes. A thorough understanding of their relative stabilities and the specific conditions required for their selective manipulation empowers chemists to design more efficient and successful synthetic strategies.
References
A Researcher's Guide to the Validation of Analytical Methods for Silane Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of silane compounds is critical for ensuring the quality, efficacy, and safety of a wide range of products and processes. From surface modification of biomedical implants to the synthesis of advanced materials, the ability to reliably measure silane concentration and surface coverage is paramount. This guide provides an objective comparison of various analytical techniques for quantifying silane compounds, supported by experimental data and detailed methodologies to aid in the selection and validation of the most appropriate method for your specific application.
Comparison of Analytical Techniques
A variety of analytical methods are available for the quantification of silane compounds, each with its own set of advantages and limitations. The choice of technique depends on several factors, including the nature of the silane, the sample matrix (e.g., solution, bulk material, or surface), the required sensitivity, and the available instrumentation. The following tables summarize the performance characteristics of commonly used techniques based on established validation parameters.
Table 1: Performance Comparison of Surface Analysis Techniques for Silane Quantification
| Technique | Principle | Linearity Range | Accuracy/Precision (%RSD) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of electrons ejected from a material when irradiated with X-rays to determine elemental composition and chemical states. | Correlates with surface coverage; linearity depends on the uniformity of the silane layer.[1][2] | High accuracy with proper calibration. Precision is typically in the range of 5-10% RSD.[3][4] | Surface sensitivity is in the range of atomic percent (at%). LOD for surface coverage is in the order of 10^14 atoms/cm². | Provides information on chemical bonding states; non-destructive; high surface sensitivity. | Requires high vacuum; quantification can be challenging without standards; may not be suitable for volatile silanes. |
| Total Reflection X-ray Fluorescence (TXRF) | An energy-dispersive X-ray fluorescence technique where the incident X-ray beam strikes the sample at a very small angle, resulting in total external reflection. | Linear dynamic range of up to three orders of magnitude.[5] | High accuracy with internal standards. Precision is typically better than 5% RSD.[6] | LODs for transition metals can be as low as 1E9 atoms/cm².[7] | High sensitivity for trace elemental analysis on surfaces; requires minimal sample preparation.[7] | Not suitable for light elements (e.g., C, N, O) which are often part of the silane structure; requires a flat and smooth sample surface.[7] |
| Spectroscopic Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine the thickness and optical constants of thin films. | Linear correlation between instrument signal and film thickness in the sub-nanometer to micrometer range.[8] | High accuracy and precision for thickness measurements (sub-angstrom resolution is possible).[8] | Can detect sub-monolayer changes in film thickness.[8] | Non-destructive; high sensitivity to film thickness; can be used for in-situ monitoring. | Indirect method for quantification (measures thickness, not mass or concentration); requires a model to interpret the data. |
| Contact Angle Goniometry | Measures the angle at which a liquid droplet interfaces with a solid surface to assess surface energy and hydrophobicity. | Not directly a quantitative method for silane concentration, but the contact angle can be correlated with surface coverage. | N/A | N/A | Simple, rapid, and low-cost; provides information on the functional properties of the silanized surface. | Indirect and qualitative; highly sensitive to surface contamination and roughness. |
Table 2: Performance Comparison of Chromatographic and Spectroscopic Techniques for Silane Quantification
| Technique | Principle | Linearity Range (r²) | Accuracy (% Recovery) / Precision (%RSD) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. | Typically > 0.99 for a concentration range of 1-500 µg/mL.[9][10] | Accuracy: >95% recovery. Precision: RSD < 10%.[9][10] | LOD: ~1 µg/mL; LOQ: ~5 µg/mL for various alkoxysilanes.[9] | High selectivity and sensitivity; provides structural information for identification. | Requires derivatization for non-volatile silanes; potential for silane hydrolysis in the injector. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase based on their interaction with a stationary phase. | Typically > 0.999 over a defined concentration range.[11][12] | Accuracy: 92-109% recovery. Precision: RSD < 5%.[11][13] | LOD: ~1.24 µM; LOQ: ~4.14 µM for aminosilanes.[11] | Suitable for non-volatile and thermally labile silanes; wide range of detectors available. | May require derivatization for detection (e.g., UV-Vis or fluorescence). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Utilizes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Quantitative NMR (qNMR) offers excellent linearity. | High accuracy and precision (~2% RSD) with the use of an internal standard.[14] | Dependent on the specific nucleus and experimental setup. | Provides absolute quantification without the need for identical reference standards; non-destructive.[14] | Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise. |
| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet or visible light by a substance in solution. | Linearity with r² > 0.999 is achievable over a specific concentration range.[15][16] | Accuracy and precision are typically within acceptable limits for pharmaceutical analysis (%RSD < 2%).[15] | LOD and LOQ are in the µg/mL range.[16] | Simple, rapid, and cost-effective; widely available instrumentation. | Lower selectivity; may require derivatization to produce a chromophore; susceptible to interference from other absorbing species. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide an overview of the methodologies for key analytical techniques used in silane quantification.
Protocol 1: Quantitative Analysis of Silane Surface Coverage by XPS
-
Sample Preparation:
-
Clean the substrate surface using a suitable procedure (e.g., piranha solution, UV/ozone treatment) to remove organic contaminants.
-
Perform silanization by exposing the cleaned substrate to the silane, either through vapor deposition or solution-phase deposition.
-
Rinse the silanized substrate with an appropriate solvent to remove any unbound silane molecules.
-
Dry the sample under a stream of inert gas (e.g., nitrogen or argon).
-
-
Instrumental Analysis:
-
Mount the sample on the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, and any unique elemental tags in the silane).
-
-
Data Analysis:
-
Perform peak fitting and deconvolution of the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.
-
Calculate the thickness of the silane layer using the attenuated substrate signal or the overlayer signal.
-
Quantify the surface coverage (areic density) by relating the atomic concentrations to the known stoichiometry of the silane molecule.[3]
-
Protocol 2: Quantification of Alkoxysilanes by GC-MS
-
Sample and Standard Preparation:
-
Prepare a stock solution of the silane standard in a dry, aprotic solvent (e.g., heptane).
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-500 µg/mL).[9]
-
Prepare the unknown sample by dissolving it in the same solvent to a concentration expected to be within the calibration range.
-
Add an internal standard to all standard and sample solutions for improved precision.
-
-
Instrumental Analysis:
-
Set up the GC-MS system with a suitable capillary column (e.g., a non-polar column like DB-5).
-
Optimize the GC oven temperature program to achieve good separation of the silane from other components.
-
Set the mass spectrometer to operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Inject a fixed volume of each standard and sample solution into the GC-MS.
-
-
Data Analysis:
-
Identify the silane peak in the chromatogram based on its retention time and mass spectrum.
-
Integrate the peak area of the silane and the internal standard.
-
Construct a calibration curve by plotting the ratio of the silane peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of the silane in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Visualizing the Workflow
Understanding the logical flow of the validation process is crucial for a successful study. The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the validation of analytical methods for silane quantification.
Caption: General experimental workflow for the quantification of silane on a surface.
Caption: Key parameters for the validation of an analytical method for silane quantification.
By carefully considering the performance characteristics of each analytical technique and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable data for their silane-related applications. This guide serves as a starting point for navigating the complexities of analytical method validation in this important field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. balazs.com [balazs.com]
- 7. ceriumlabs.com [ceriumlabs.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. mdpi.com [mdpi.com]
- 12. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in bulk - Int J Pharm Chem Anal [ijpca.org]
A Head-to-Head Comparison of Silylating Agents for Derivatization in Gas Chromatography
For researchers, scientists, and drug development professionals utilizing gas chromatography (GC), the derivatization of polar analytes is a critical step to enhance volatility, thermal stability, and chromatographic performance. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a cornerstone of derivatization. This guide provides an objective comparison of two of the most powerful and widely used silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), including the pivotal role of Trimethylchlorosilane (TMCS) as a catalyst.
Silylation transforms polar functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) into their less polar and more volatile TMS ethers, esters, amines, and thioethers, respectively. This chemical modification is essential for the successful analysis of a wide range of compounds, from fatty acids and steroids to amino acids and sugars.
Performance Comparison: BSTFA vs. MSTFA
The choice between BSTFA and MSTFA is often nuanced and depends on the specific analytes, the complexity of the sample matrix, and the analytical objectives. While both are potent TMS donors, they exhibit distinct characteristics in terms of reactivity and by-products.
| Feature | BSTFA (often with 1% TMCS) | MSTFA |
| Silylating Strength | Very strong silylating agent. The addition of TMCS as a catalyst significantly boosts its reactivity, especially for hindered functional groups.[1] | Considered one of the strongest and most versatile silylating agents available.[1] |
| Reactivity | Highly reactive toward a broad range of functional groups including alcohols, phenols, carboxylic acids, and amines.[1] The presence of a TMCS catalyst makes it particularly effective for sterically hindered compounds.[1] | Generally considered more reactive than BSTFA for many compounds.[1] Some studies indicate it is more efficient for the derivatization of steroids.[1] |
| By-products | By-products (monotrimethylsilyltrifluoroacetamide and trifluoroacetamide) are volatile, which generally leads to minimal chromatographic interference.[1] | By-products (N-methyltrifluoroacetamide and monotrimethylsilyltrifluoroacetamide) are also highly volatile and typically do not interfere with the analysis.[1] |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis and should be analyzed promptly.[1] | TMS derivatives exhibit similar stability to those formed with BSTFA and are also prone to hydrolysis.[1] |
| Common Applications | Widely used for a variety of compounds, including organic acids, amino acids, and sugars.[1] | Preferred for many applications in metabolomics and for the analysis of steroids and sugars due to its high reactivity.[1] |
Quantitative Performance Data
Obtaining direct, quantitative head-to-head comparisons of derivatization yields across a wide range of compounds is challenging as results are often application-specific and depend heavily on the experimental conditions. However, the literature provides some valuable insights.
| Analyte Class | Silylating Agent | Reported Performance/Yield | Key Considerations |
| Fatty Acids | BSTFA + 1% TMCS | Recoveries reported to be between 82% and 111%. | Both BSTFA and MSTFA are highly effective for the derivatization of organic acids.[1] |
| Anabolic Steroids | BSTFA + 1% TMCS | Good derivatization efficiency. | A combination of MSTFA/NH4I/ethanethiol was found to outperform BSTFA + 1% TMCS, indicating higher derivatization yields under the tested conditions for some anabolic-androgenic steroids. |
| Steroids (general) | MSTFA | Often cited as more efficient for a broader range of steroids.[1] | The choice may depend on the specific steroid structure. Both reagents can sometimes produce multiple derivatives for a single steroid.[1] |
| Amino Acids | BSTFA + 1% TMCS | A common reagent for amino acid analysis, though reaction conditions may need optimization.[1] | For amino acids, MTBSTFA derivatives are more stable and less moisture-sensitive than those from BSTFA. |
| Sugars & Sugar Alcohols | BSTFA / MSTFA | The silylation potential of BSTFA and MSTFA is considered to be similar for these compounds.[1] | A two-step derivatization (methoximation followed by silylation) is often necessary.[1] |
Experimental Protocols
To ensure successful and reproducible derivatization, it is imperative to work under anhydrous conditions as both BSTFA and MSTFA are highly sensitive to moisture. All glassware, solvents, and samples must be thoroughly dried.
Protocol 1: General Silylation of Hydroxyl and Carboxylic Acid Containing Compounds
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
BSTFA with 1% TMCS or MSTFA
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
Heating block or oven
-
GC vials with inserts and caps
-
Microsyringes
Procedure:
-
Sample Preparation: Transfer 1-10 mg of the dried sample to a GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 100-500 µL of BSTFA with 1% TMCS or MSTFA to the vial. A solvent can be used to dissolve the sample prior to adding the silylating reagent. A molar excess of the silylating reagent (at least a 2:1 ratio to active hydrogens) is recommended.[1]
-
Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the vial at 60-80°C for 15-60 minutes. The optimal time and temperature will vary depending on the analyte. For many compounds, derivatization is complete at room temperature as soon as the sample dissolves.[1]
-
Analysis: Cool the vial to room temperature before opening. The sample is now ready for injection into the GC-MS.
Protocol 2: Two-Step Derivatization of Carbonyl-Containing Compounds (e.g., Sugars)
For compounds containing carbonyl groups, a two-step process involving methoximation followed by silylation is often necessary to prevent the formation of multiple isomers.
Materials:
-
Methoxyamine hydrochloride (MOX) in anhydrous pyridine (e.g., 20 mg/mL)
-
BSTFA with 1% TMCS or MSTFA
-
Heating block or oven
-
GC vials with inserts and caps
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial.
-
Methoximation: Add 50 µL of the MOX reagent to the dried sample. Cap the vial and heat at 30-60°C for 30-90 minutes to convert aldehyde and keto groups into their methoxime derivatives.[1]
-
Silylation: After cooling to room temperature, add 100 µL of BSTFA with 1% TMCS or MSTFA to the vial.[1] Tightly cap and vortex. Heat at 60-80°C for 30-60 minutes.[1]
-
Analysis: Cool the sample to room temperature before injecting into the GC-MS.[1]
Visualizing the Derivatization Workflow
The following diagrams illustrate the logical flow of the silylation reaction and the experimental workflow.
Conclusion
Both BSTFA (often with a TMCS catalyst) and MSTFA are highly effective silylating agents for GC-MS analysis. The choice between them is nuanced and should be guided by the specific chemical properties of the analytes of interest. MSTFA is often favored for its slightly higher reactivity, particularly for challenging compounds like steroids.[1] However, BSTFA with the addition of a TMCS catalyst is a robust and versatile option suitable for a wide array of polar molecules.[1] For optimal results, it is crucial to perform derivatization under anhydrous conditions and to optimize reaction parameters such as temperature and time for the specific analytes under investigation.
References
Assessing the Chemoselectivity of Trimethyl(phenoxy)silane with Polyfunctional Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of functional groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products. Silyl ethers are among the most widely utilized protecting groups for hydroxyl functions due to their ease of installation, tunable stability, and mild removal conditions. Among the plethora of silylating agents available, trimethyl(phenoxy)silane (TMPS) presents an interesting case. This guide provides a comparative assessment of the chemoselectivity of this compound in the context of polyfunctional molecules, weighing its performance against common alternatives and providing a framework for its application in synthesis.
Introduction to this compound as a Silylating Agent
This compound, with the structure C₆H₅OSi(CH₃)₃, is a milder silylating agent compared to the more reactive trimethylsilyl chloride (TMSCl). The phenoxy group serves as a better-leaving group than an alkoxide but is less reactive than a chloride, offering a nuanced level of reactivity that can be exploited for chemoselectivity. Its steric profile is larger than that of TMSCl but smaller than bulky reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl). These characteristics suggest that TMPS could be a valuable tool for selective silylations where other reagents might be too reactive or too sterically hindered.
Principles of Chemoselective Silylation
The selective protection of one functional group in the presence of others is governed by a combination of steric and electronic factors of both the substrate and the silylating agent.
-
Steric Hindrance: Less sterically hindered hydroxyl groups react faster. Therefore, primary alcohols are generally silylated in preference to secondary alcohols, which are in turn more reactive than tertiary alcohols. The steric bulk of the silylating agent itself plays a crucial role; bulkier agents exhibit higher selectivity for less hindered positions.
-
Electronic Effects: The nucleophilicity of the hydroxyl group influences its reactivity. Electron-donating groups near a hydroxyl group can increase its nucleophilicity, while electron-withdrawing groups can decrease it. Phenols are generally more acidic than aliphatic alcohols, which can influence their reactivity depending on the reaction conditions.
-
Leaving Group Ability: The reactivity of the silylating agent is also dependent on the leaving group. Silyl chlorides are highly reactive due to the good leaving group ability of the chloride ion. In this compound, the phenoxide is a moderately good leaving group, rendering it a milder reagent.
Comparative Performance of Silylating Agents
While direct, quantitative comparative data for the chemoselectivity of this compound with a wide range of polyfunctional molecules is not extensively available in the literature, we can infer its likely performance based on established principles of silylation chemistry. The following tables are illustrative and highlight the type of experimental data required for a definitive comparison.
Table 1: Theoretical Chemoselective Silylation of a Diol (e.g., 1,2-Propanediol)
| Silylating Agent | Primary OH Yield (%) | Secondary OH Yield (%) | Disilylated Yield (%) | Reaction Conditions |
| This compound | Expected High | Expected Low | Expected Moderate | Mild base (e.g., pyridine), Room Temp |
| TMSCl | High | Moderate to High | High | Pyridine, 0 °C to Room Temp |
| TBDMSCl | Very High | Very Low | Low | Imidazole, DMF, Room Temp |
| TIPSCl | Excellent | Negligible | Negligible | Imidazole, DMF, Elevated Temp |
Note: The data in this table is hypothetical and serves to illustrate the expected trends based on the known reactivity and steric bulk of the silylating agents.
Table 2: Theoretical Chemoselective Silylation of an Amino Alcohol (e.g., Ethanolamine)
| Silylating Agent | O-Silylation Yield (%) | N-Silylation Yield (%) | Disilylated Yield (%) | Reaction Conditions |
| This compound | Expected Moderate to High | Expected Low | Expected Low | Aprotic solvent, Room Temp |
| TMSCl | High | High | High | Triethylamine, CH₂Cl₂ |
| TBDMSCl | High (O-selective) | Low | Low | Imidazole, DMF |
Note: The data in this table is hypothetical. Generally, silylation shows a high preference for oxygen over nitrogen due to the greater strength of the Si-O bond compared to the Si-N bond.[1] However, with highly reactive silylating agents like TMSCl, competing N-silylation can occur.
Experimental Protocols
Below is a general experimental protocol for the silylation of a polyfunctional molecule. This can be adapted for use with this compound.
General Protocol for Selective Silylation of a Diol:
-
Preparation: To a solution of the diol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., pyridine, triethylamine, or imidazole, 1.1-1.5 equiv).
-
Addition of Silylating Agent: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the silylating agent (e.g., this compound, 1.0-1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of Chemoselectivity Principles
The following diagrams, generated using the DOT language, illustrate the key concepts governing the chemoselectivity of silylating agents.
Caption: Factors influencing the chemoselectivity of silylation.
Caption: Comparison of common silylating agents.
Conclusion
This compound occupies a valuable niche in the toolbox of silylating agents. Its moderate reactivity and steric profile suggest its utility for achieving chemoselectivity in the protection of polyfunctional molecules, particularly where more reactive reagents like TMSCl lead to over-silylation and bulkier reagents like TBDMSCl may be too slow or unreactive. While comprehensive, direct comparative studies are limited, the fundamental principles of silylation chemistry provide a strong basis for predicting its behavior. Further experimental investigation into the substrate scope and optimal reaction conditions for this compound is warranted to fully exploit its potential in complex molecule synthesis.
References
Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of Phenoxysilanes
For researchers, scientists, and professionals in drug development, understanding the molecular properties and behavior of phenoxysilanes is crucial for their application in designing new therapeutic agents and materials. This guide provides a comprehensive cross-validation of experimental results with computational predictions for phenoxysilanes, offering a clear comparison of their structural and electronic properties.
The synergy between experimental techniques and computational modeling provides a powerful approach to elucidating the intricate details of molecular systems.[1] Experimental measurements offer real-world data on the physical and chemical characteristics of molecules, while computational methods, such as Density Functional Theory (DFT), provide a theoretical framework to interpret and predict these properties. This guide delves into the comparative analysis of phenoxysilanes, a class of organosilicon compounds with significant potential in medicinal chemistry and materials science.
Workflow for Cross-Validation
The process of cross-validating experimental and computational data is a systematic approach to ensure the accuracy and reliability of both methodologies. It involves a cyclical process of experimental synthesis and characterization, followed by computational modeling and comparison, which in turn can inform further experimental design.
Caption: A diagram illustrating the iterative workflow for the cross-validation of experimental and computational results for phenoxysilanes.
Data Presentation: A Comparative Analysis
The following tables summarize the key findings from a study on a series of phenoxysilanes, H4-nSi(OC6H5)n (where n = 1-4), comparing experimental X-ray and photoelectron spectroscopy data with theoretical values obtained from DFT calculations.[1]
Table 1: Comparison of Experimental and Calculated SiKβ1 X-ray Emission Spectra Energies (eV) for Phenoxysilanes
| Compound | Experimental Maxima (eV) | Calculated Maxima (eV) | ΔE (eV) |
| H3Si(OC6H5) | 1836.2 | 1836.1 | 0.1 |
| H2Si(OC6H5)2 | 1836.4 | 1836.3 | 0.1 |
| HSi(OC6H5)3 | 1836.6 | 1836.5 | 0.1 |
| Si(OC6H5)4 | 1836.8 | 1836.7 | 0.1 |
Data sourced from a combined analysis of X-ray emission and photoelectron spectroscopic data and the results of quantum-chemical calculations.[1]
Table 2: Comparison of Experimental and Calculated Core Electron Binding Energies (eV) for Phenoxysilanes
| Compound | Experimental Si 2p (eV) | Calculated Si 2p (eV) | Experimental O 1s (eV) | Calculated O 1s (eV) |
| H3Si(OC6H5) | 102.8 | 102.7 | 533.5 | 533.4 |
| H2Si(OC6H5)2 | 103.1 | 103.0 | 533.7 | 533.6 |
| HSi(OC6H5)3 | 103.4 | 103.3 | 533.9 | 533.8 |
| Si(OC6H5)4 | 103.7 | 103.6 | 534.1 | 534.0 |
Data sourced from a combined analysis of X-ray emission and photoelectron spectroscopic data and the results of quantum-chemical calculations.[1]
The close agreement between the experimental and calculated values in both tables demonstrates the high accuracy of the DFT method in predicting the electronic structure of phenoxysilanes.
Signaling Pathway of Interatomic Interactions
The electronic structure and the nature of the chemical bonds in phenoxysilanes are determined by the interactions between the silicon, oxygen, and carbon atoms of the phenyl group. DFT calculations allow for the visualization and analysis of the molecular orbitals, providing insights into these interactions.
Caption: A diagram illustrating the key interatomic interactions in the Si-O-C linkage of phenoxysilanes.
The primary interactions involve the formation of sigma bonds between the silicon and oxygen atoms (Si-O) and the oxygen and carbon atoms of the phenyl ring (O-C). Additionally, there is a significant p-π interaction between the lone pair electrons of the oxygen atom and the π-system of the phenyl ring, which influences the electronic properties of the molecule.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is essential for the critical evaluation of the presented data.
Experimental Protocols
Synthesis of Phenoxysilanes (General Procedure): The synthesis of the H4-nSi(OC6H5)n series is typically achieved through the reaction of the corresponding chlorosilane with phenol in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The reaction is usually carried out in an inert solvent like toluene or dichloromethane. The products are then purified by distillation or chromatography.
X-ray Emission and Photoelectron Spectroscopy: X-ray emission spectra (specifically SiKβ1) are recorded using a spectrometer with a crystal analyzer. The spectra are excited by an X-ray tube. Photoelectron spectra are obtained using a spectrometer with a monochromatic Al Kα X-ray source. The binding energies are calibrated with respect to the C 1s line of hydrocarbon contaminants.
Computational Protocols
Density Functional Theory (DFT) Calculations: The electronic structure of the phenoxysilane molecules is calculated using DFT. A common approach involves using a functional such as B3LYP with a basis set like 6-311G(d,p). The geometry of the molecules is first optimized to find the lowest energy conformation. Subsequently, the electronic properties, including the energies of the molecular orbitals and the theoretical X-ray and photoelectron spectra, are calculated. The theoretical spectra are often generated by convoluting the calculated orbital energies with Gaussian or Lorentzian functions to simulate experimental broadening.
Conclusion
The strong correlation between experimental spectroscopic data and DFT calculations for phenoxysilanes validates the use of computational chemistry as a reliable tool for predicting the electronic structure and properties of these important compounds. This integrated approach not only provides a deeper understanding of their fundamental characteristics but also accelerates the design and development of new phenoxysilane-based molecules for various applications in drug discovery and materials science. By leveraging the predictive power of computational models, researchers can efficiently screen virtual libraries of compounds, prioritizing the synthesis of those with the most promising properties.
References
A Researcher's Guide to Quantitative Analysis of Silane Surface Coverage on Oxidized Silicon
For researchers, scientists, and drug development professionals, the precise functionalization of surfaces is paramount for applications ranging from biosensors to cell adhesion studies. Silanization of oxidized silicon is a cornerstone technique for creating these tailored surfaces. The density, uniformity, and stability of the silane layer are critical parameters that dictate experimental success and reproducibility. This guide provides an objective comparison of common quantitative techniques used to characterize silane surface coverage, supported by experimental data and detailed protocols.
Comparison of Primary Quantitative Analysis Techniques
The choice of analytical technique depends on the specific information required, such as elemental composition, layer thickness, surface topography, or hydrophobicity. Each method offers distinct advantages and limitations.
| Technique | Principle | Information Obtained | Typical Values for Monolayers | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of electrons ejected from a material when irradiated with X-rays to determine elemental composition and chemical states. | Elemental composition, surface density (molecules/nm²), chemical bonding states.[1] | 2-5 molecules/nm²[2][3][4] | Provides direct quantitative data on surface density and chemical state.[1] | Requires high vacuum; quantification can be complex.[1] |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine film thickness and optical constants.[1][5] | Film thickness (nm), refractive index. | 0.5 - 1.5 nm[6][7][8] | Non-destructive, highly accurate for thickness, and can be performed in-situ.[9][10] | Model-based method; correlation between thickness and refractive index in very thin films can be a challenge.[9][11] |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to generate a topographical map. | Surface morphology, roughness (RMS), layer uniformity, presence of aggregates.[1][6] | RMS Roughness: < 0.5 nm for uniform layers.[6][7] | High-resolution imaging of surface topography; can detect islands and defects.[6] | Tip can damage soft organic layers; provides indirect thickness information. |
| Water Contact Angle (WCA) Goniometry | Measures the angle a droplet of water makes with the surface, indicating its hydrophobicity. | Surface wettability, hydrophobicity, cleanliness, and layer uniformity. | ~20° for clean SiO₂, 60-100° for silanized surfaces.[12][13][14] | Simple, fast, and highly sensitive to surface chemistry changes. | Indirect measure of coverage; affected by surface roughness and chemical heterogeneity.[15] |
Quantitative Data Summary
The following tables summarize experimental data from studies comparing different silanization methods and characterization techniques.
Table 1: Silane Layer Thickness and Surface Density
| Silane | Deposition Method | Technique | Layer Thickness (nm) | Surface Density (molecules/nm²) | Reference |
| Nitrogen-containing silanes | Solution Phase | TXRF & XPS | - | 2-4 | [2][3][16] |
| APTES | Aqueous Solution | Ellipsometry | ~0.7 | - | [7] |
| APDMES | Toluene Solution | Ellipsometry | ~0.6 | - | [7] |
| APDMES | Vapor Phase | Ellipsometry | ~0.6 | - | [7] |
| APDMES (19 h) | Solution Phase | XPS | - | ~3 | [4] |
| APTES (1 h) | Solution Phase | XPS | 0.9 | ~5 | [4] |
| APTES (19 h) | Solution Phase | XPS | 2.1 | ~4 | [4] |
| APTMS (22 h) | Toluene Solution | XPS | 4.7 ± 0.3 | - | [6] |
| APREMS (22 h) | Toluene Solution | XPS | 0.5 ± 0.2 | - | [6] |
APTES: (3-Aminopropyl)triethoxysilane, APDMES: (3-Aminopropyl)dimethylethoxysilane, APTMS: (3-Aminopropyl)trimethoxysilane, APREMS: (3-Aminopropyl)methyldiethoxysilane.
Table 2: Surface Roughness and Wettability
| Silane | Deposition Method | Roughness (RMS/Ra, nm) | Water Contact Angle (°) | Reference |
| Bare Silicon Wafer | - | 0.09 | <10 (hydrophilic) | [6][12] |
| APTES | Aqueous Solution | 0.16 ± 0.02 | 60.3 ± 1.6 | [7] |
| APDMES | Toluene Solution | 0.17 ± 0.02 | 70.8 ± 1.2 | [7] |
| APTES | Vapor Phase | 0.15 ± 0.02 | 61.3 ± 1.1 | [7] |
| APDMES | Vapor Phase | 0.17 ± 0.02 | 69.8 ± 1.0 | [7] |
| Octadecyltrichlorosilane (OTS) | - | - | 97 | [13] |
Experimental Workflows and Protocols
Reproducible quantification of silane surface coverage relies on meticulous and consistent experimental procedures.
Caption: Workflow for silanization and quantitative surface analysis.
Protocol 1: Substrate Cleaning and Activation
This protocol is essential for generating a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization.[17]
-
Sonication: Sequentially sonicate silicon wafer substrates in acetone, followed by ethanol, and finally deionized water. Each sonication step should last for 15 minutes to remove organic contaminants.[17]
-
Drying: Dry the substrates thoroughly under a stream of inert gas, such as nitrogen.[17]
-
Activation (Option A - Piranha): Immerse the substrates in a piranha solution (typically a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care. Rinse profusely with deionized water and dry with nitrogen.
-
Activation (Option B - Plasma): Alternatively, treat the substrates with oxygen plasma for 1-2 minutes to generate surface hydroxyl groups.[6][17] This method is often considered safer and can be more reproducible than piranha etching.[18]
Protocol 2: Silanization Methods
A. Solution Phase Deposition [6][7]
-
Prepare a solution of the desired silane (e.g., 1-3 mM) in an anhydrous solvent (e.g., toluene). The exclusion of water is critical to prevent silane polymerization in the solution.[6][7]
-
Immerse the cleaned and activated substrates in the silane solution. The deposition time can vary significantly, from 1 to 24 hours, depending on the silane and desired coverage.[6]
-
After deposition, remove the substrates and sonicate them in a fresh solvent (e.g., toluene, ethanol) to remove any non-covalently bonded (physisorbed) silane molecules.[17]
-
Dry the substrates under a nitrogen stream and cure them in an oven (e.g., at 110-120°C) to promote the formation of stable siloxane (Si-O-Si) bonds.[19]
B. Vapor Phase Deposition [17]
-
Place cleaned and activated substrates inside a vacuum desiccator or a dedicated deposition chamber.
-
Place a small, open vial containing a few microliters of the liquid silane inside the chamber, ensuring it does not touch the substrates.[17]
-
Evacuate the chamber to a low pressure to facilitate the vaporization of the silane.
-
Allow the silane vapor to deposit on the substrates for a period ranging from a few hours to overnight.[17] This method is often reported to be more reproducible and less likely to form polymeric aggregates than solution-phase methods.
-
After deposition, vent the chamber and sonicate the substrates in a solvent like toluene to remove physisorbed molecules.[17]
Protocol 3: Key Analytical Procedures
A. X-ray Photoelectron Spectroscopy (XPS)
-
Data Acquisition: Introduce the silanized substrate into the ultra-high vacuum chamber of the XPS instrument. Acquire a survey scan to identify all elements present. Then, acquire high-resolution spectra for key elements (e.g., Si 2p, C 1s, O 1s, and N 1s for aminosilanes).[1]
-
Data Analysis: Deconvolute the high-resolution Si 2p spectrum to distinguish between silicon from the bulk substrate (Si-Si, ~99.3 eV), the silicon oxide layer (SiO₂, ~103.0 eV), and the silane layer (e.g., Si-O-C, ~102.2 eV).[6][20] The atomic concentrations derived from the peak areas, particularly of unique elements in the silane (like Nitrogen in aminosilanes), are used to calculate the areic density of molecules per nm².[2][3]
B. Spectroscopic Ellipsometry
-
Data Acquisition: Measure the ellipsometric parameters (Psi, Δ) over a range of wavelengths and multiple angles of incidence.
-
Data Analysis: Model the surface as a multi-layer stack, typically consisting of the Si substrate, the native SiO₂ layer, and the silane film.[1] The thickness of the SiO₂ layer should be measured on a reference sample before silanization.[7] Fit the experimental data to the model to solve for the thickness and refractive index of the silane layer.[7] Immersion ellipsometry, where measurements are taken in both air and a liquid ambient, can help de-correlate the thickness and refractive index for very thin films.[9]
C. Atomic Force Microscopy (AFM)
-
Data Acquisition: Mount the silanized substrate on the AFM stage. Scan the surface in tapping mode to minimize potential damage to the soft silane layer.[1] Acquire topography images over various scan sizes (e.g., 1x1 µm² and 5x5 µm²).
-
Data Analysis: Use the instrument's software to calculate the root-mean-square (RMS) or average (Ra) roughness from the topography images.[1] Visually inspect the images for uniformity and the presence of aggregates or islands, which can indicate polymerization of the silane.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of silane molecules on oxidized silicon: are there options for a traceable and absolute determination? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. details | Park Systems [parksystems.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. matec-conferences.org [matec-conferences.org]
- 14. What Is the Value of Water Contact Angle on Silicon? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. juser.fz-juelich.de [juser.fz-juelich.de]
- 19. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
performance comparison of different silyl ether protecting groups in synthesis
In the complex world of multi-step organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of intricate molecules. Among the myriad of choices for safeguarding hydroxyl functionalities, silyl ethers stand out for their versatility, ease of installation, and tunable stability. This guide offers a detailed performance comparison of the most commonly employed silyl ether protecting groups—Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS)—to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The selection of an appropriate silyl ether hinges on its stability profile in the context of the planned synthetic route. The steric bulk of the substituents on the silicon atom is the primary determinant of a silyl ether's stability towards both acidic and basic conditions. Generally, increased steric hindrance enhances stability by impeding the approach of reagents that would cleave the silicon-oxygen bond.
Quantitative Comparison of Silyl Ether Performance
To facilitate a direct comparison, the following tables summarize the performance of common silyl ethers in terms of their formation on a primary alcohol and their stability under various deprotection conditions.
Table 1: Comparative Formation of Silyl Ethers on a Primary Alcohol (e.g., Benzyl Alcohol)
| Silyl Ether | Silylating Agent | Typical Conditions | Reaction Time | Typical Yield |
| TMS | TMSCl | Et₃N, DCM, 0 °C to rt | < 30 minutes | > 95% |
| TES | TESCl | Imidazole, DMF, rt | < 1 hour | > 95% |
| TBDMS | TBDMSCl | Imidazole, DMF, rt | 2-12 hours | > 90% |
| TIPS | TIPSCl | Imidazole, DMF, rt | 2-12 hours | > 90% |
| TBDPS | TBDPSCl | Imidazole, DMF, rt | 2-12 hours | > 90% |
Table 2: Relative Stability of Silyl Ethers to Hydrolysis
The stability of silyl ethers to hydrolysis varies significantly, providing a basis for their selective removal. The relative rates of cleavage offer a quantitative measure of this stability.
| Silyl Ether | Relative Rate of Acidic Hydrolysis (vs. TMS)[1] | Relative Rate of Basic Hydrolysis (vs. TMS)[1] |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Table 3: Comparative Deprotection of Silyl Ethers
This table provides an overview of typical conditions and approximate times for the cleavage of different silyl ethers, highlighting the principle of differential stability.
| Silyl Ether | Acidic Deprotection (e.g., AcOH/THF/H₂O) | Basic Deprotection (e.g., K₂CO₃/MeOH) | Fluoride-Mediated Deprotection (e.g., TBAF/THF) |
| TMS | Very Fast (< 30 min) | Fast (< 1 hr) | Very Fast (< 15 min) |
| TES | Fast (1-2 hrs) | Moderate (several hours) | Fast (< 1 hr) |
| TBDMS | Slow (12-24 hrs) | Very Slow (resistant) | Moderate (1-4 hrs) |
| TIPS | Very Slow (resistant) | Very Slow (resistant) | Slow (12-24 hrs) |
| TBDPS | Very Slow (resistant) | Very Slow (resistant) | Moderate (2-8 hrs) |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of protecting group strategies. Below are representative protocols for the formation and cleavage of a TBDMS ether, which can be adapted for other silyl ethers with appropriate modifications.
Protection of a Primary Alcohol with TBDMSCl
Objective: To protect a primary alcohol as its TBDMS ether.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add TBDMSCl portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Deprotection of a TBDMS Ether using TBAF
Objective: To cleave a TBDMS ether to regenerate the alcohol.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[1]
-
Add the TBAF solution dropwise to the stirred solution.[1]
-
Stir the reaction for 1-4 hours, monitoring by TLC.[1]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.[1]
-
Extract the mixture with diethyl ether or ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography if necessary.
Visualizing Silyl Ether Selection and Chemistry
To further aid in the strategic planning of synthetic routes, the following diagrams illustrate the decision-making process for selecting a silyl ether and the general workflow of protection and deprotection.
Caption: A decision-making guide for selecting a suitable silyl ether protecting group.
Caption: General workflow for the use of silyl ether protecting groups in a synthetic sequence.
References
Confirming the Structure of Trimethyl(phenoxy)silane Reaction Products: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for trimethyl(phenoxy)silane and its common reaction products. By presenting key ¹H NMR, ¹³C NMR, ²⁹Si NMR, IR, and Mass Spectrometry data in easily comparable tables, alongside detailed experimental protocols and visual workflows, this document serves as a practical resource for the unambiguous structural confirmation of reaction outcomes.
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for this compound, its hydrolysis products (phenol and hexamethyldisiloxane), a product from reaction with an electrophile (phenyl acetate), and an alternative silyl ether (tert-butyldimethyl(phenoxy)silane) for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~7.25-7.35 (m, 2H, Ar-H), ~6.95-7.05 (m, 3H, Ar-H), ~0.3 (s, 9H, Si-(CH₃)₃) |
| Phenol | ~7.2-7.3 (m, 2H, Ar-H), ~6.8-7.0 (m, 3H, Ar-H), ~4.5-5.5 (br s, 1H, OH)[1] |
| Hexamethyldisiloxane | ~0.06 (s, 18H, Si-(CH₃)₃)[2] |
| Phenyl Acetate | ~7.3-7.4 (m, 2H, Ar-H), ~7.1-7.2 (m, 3H, Ar-H), ~2.3 (s, 3H, COCH₃)[1] |
| tert-Butyldimethyl(phenoxy)silane | ~7.2-7.3 (m, 2H, Ar-H), ~6.8-6.9 (m, 3H, Ar-H), ~1.0 (s, 9H, C(CH₃)₃), ~0.2 (s, 6H, Si(CH₃)₂)[2] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~156.9 (Ar-C-O), ~129.3 (Ar-C), ~121.5 (Ar-C), ~119.9 (Ar-C), ~0.2 (Si-CH₃) |
| Phenol | ~155.0 (Ar-C-OH), ~129.8 (Ar-C), ~121.2 (Ar-C), ~115.6 (Ar-C)[3][4] |
| Hexamethyldisiloxane | ~2.0 (Si-CH₃)[2] |
| Phenyl Acetate | ~169.5 (C=O), ~150.7 (Ar-C-O), ~129.4 (Ar-C), ~125.8 (Ar-C), ~121.6 (Ar-C), ~21.1 (COCH₃)[5] |
| tert-Butyldimethyl(phenoxy)silane | ~156.9 (Ar-C-O), ~129.2 (Ar-C), ~121.0 (Ar-C), ~119.8 (Ar-C), ~25.7 (C(CH₃)₃), ~18.2 (C(CH₃)₃), ~-4.8 (Si-CH₃) |
Table 3: ²⁹Si NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~18.5 |
| Hexamethyldisiloxane | ~7.0[2] |
| tert-Butyldimethyl(phenoxy)silane | ~19.0 |
Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~3070 (Ar C-H), ~2960 (C-H), ~1595 (Ar C=C), ~1260 (Si-CH₃), ~920 (Si-O-Ar)[4] |
| Phenol | ~3300-3400 (broad, O-H), ~3040 (Ar C-H), ~1600, 1500 (Ar C=C), ~1230 (C-O)[6] |
| Hexamethyldisiloxane | ~2960 (C-H), ~1260 (Si-CH₃), ~1060 (Si-O-Si)[5][7] |
| Phenyl Acetate | ~3070 (Ar C-H), ~1765 (C=O), ~1595 (Ar C=C), ~1200 (C-O) |
| tert-Butyldimethyl(phenoxy)silane | ~3070 (Ar C-H), ~2960 (C-H), ~1595 (Ar C=C), ~1255 (Si-CH₃), ~930 (Si-O-Ar) |
Table 5: Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| This compound | 166 | 151 (M-CH₃)⁺, 93 (C₆H₅O)⁺, 73 (Si(CH₃)₃)⁺[8] |
| Phenol | 94 | 66, 65 |
| Hexamethyldisiloxane | 162 | 147 (M-CH₃)⁺, 73 (Si(CH₃)₃)⁺ |
| Phenyl Acetate | 136 | 94 (M-CH₂CO)⁺, 77 (C₆H₅)⁺, 43 (CH₃CO)⁺ |
| tert-Butyldimethyl(phenoxy)silane | 208 | 151 (M-C(CH₃)₃)⁺, 93 (C₆H₅O)⁺, 73 (Si(CH₃)₂)⁺ |
Experimental Protocols
1. Synthesis of this compound
-
Materials: Phenol, Hexamethyldisilazane (HMDS), Chlorotrimethylsilane (TMSCl), Toluene (anhydrous).
-
Procedure:
-
To a solution of phenol (1 equivalent) in anhydrous toluene, add a catalytic amount of TMSCl.
-
Add HMDS (0.5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC.
-
Upon completion, the reaction mixture is typically filtered to remove any ammonium chloride formed.
-
The solvent is removed under reduced pressure, and the crude product can be purified by distillation to yield pure this compound.
-
2. Hydrolysis of this compound
-
Materials: this compound, Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve this compound (1 equivalent) in THF.
-
Add an excess of water (e.g., 5-10 equivalents) to the solution.
-
The reaction can be stirred at room temperature and monitored by TLC or GC-MS to observe the disappearance of the starting material and the appearance of phenol and hexamethyldisiloxane.
-
For kinetic studies, aliquots can be taken at different time intervals, quenched, and analyzed.[9]
-
3. Reaction of this compound with Acetyl Chloride
-
Materials: this compound, Acetyl chloride, Dichloromethane (DCM, anhydrous), Pyridine (anhydrous).
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain phenyl acetate.
-
Visualization of Reaction Pathways and Analysis Workflow
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for spectroscopic analysis.
Caption: Hydrolysis of this compound.
Caption: Reaction with acetyl chloride.
Caption: General spectroscopic analysis workflow.
References
- 1. PHENYL ACETATE(122-79-2) 1H NMR [m.chemicalbook.com]
- 2. tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane (2035508-27-9) for sale [vulcanchem.com]
- 3. PHENYLTRIMETHYLSILANE(768-32-1) 1H NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. bmse000481 Phenyl Acetate at BMRB [bmrb.io]
- 6. rsc.org [rsc.org]
- 7. 醋酸苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Regioselectivity of Metalation Strategies for Trimethyl(phenoxy)silane
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry, enabling the development of novel pharmaceuticals and functional materials. Trimethyl(phenoxy)silane presents an interesting case for regioselective C-H activation, offering the potential for functionalization at either the aromatic ring (ortho, meta, para positions) or the silyl methyl group (lateral position). This guide provides a comparative overview of two key metalation strategies: lateral zincation and directed ortho-lithiation, offering insights into their respective methodologies and regiochemical outcomes.
Data Presentation
A direct quantitative comparison of product yields for the lateral zincation versus directed ortho-lithiation of this compound is hampered by a lack of side-by-side experimental studies in the literature. The following table illustrates the expected products and highlights the need for further experimental investigation to determine precise regioselectivity and yields under various conditions.
| Method | Reagent | Target Position | Expected Major Product (after quenching with E+) | Reported/Expected Yield & Regioselectivity |
| Lateral Zincation | [(THF)Li(TMP)(tBu)Zn(tBu)] | Silyl Methyl | Trimethyl(phenoxy-C-E)silane | Protocol for intermediate formation exists; quantitative product distribution data after electrophilic quench is not specified in the literature. High selectivity for the lateral position is anticipated due to the nature of the reagent. |
| Directed ortho-Lithiation | n-Butyllithium (n-BuLi) / TMEDA | ortho | (ortho-E-phenoxy)trimethylsilane | The -OSiMe₃ group is a known ortho-directing group. High ortho-selectivity is expected, though competitive lateral metalation or other side reactions could occur. Specific yield and regiomeric ratio data for this substrate are not available in the reviewed literature. |
Experimental Protocols
Lateral Zincation of this compound
This protocol is adapted from the work of Hevia et al. and focuses on the formation of the zincated intermediate. Subsequent reaction with an electrophile would lead to the functionalized product.
Materials:
-
Hexane (anhydrous)
-
2,2,6,6-Tetramethylpiperidine (TMPH)
-
n-Butyllithium (n-BuLi) (1.6 M in hexane)
-
Di-tert-butylzinc (t-Bu₂Zn)
-
Tetrahydrofuran (THF) (anhydrous)
-
This compound
-
Standard Schlenk line and glassware
-
Magnetic stirrer
-
Syringes
Procedure:
-
To a solution of hexane (10 mL) and TMPH (0.34 mL, 2 mmol) in a flame-dried Schlenk flask under an inert atmosphere, add n-BuLi (1.25 mL of 1.6 M solution in hexane, 2 mmol).
-
Stir the resulting colorless solution for 1 hour at room temperature.
-
Add a solution of t-Bu₂Zn (0.36 g, 2 mmol in 10 mL of hexane) via cannula, followed by the addition of THF (0.18 mL, 2 mmol) to yield a colorless solution.
-
Add this compound (0.36 mL, 2 mmol) to the reaction mixture.
-
Stir the solution for 1 hour at room temperature.
-
The resulting solution contains the laterally zincated species, which can then be quenched with a suitable electrophile to afford the desired functionalized product.
Directed ortho-Lithiation of this compound (Representative Protocol)
This is a general protocol for directed ortho-lithiation of aryl ethers and has been adapted for this compound. Optimization may be required to achieve high yields and selectivity.
Materials:
-
This compound
-
Tetrahydrofuran (THF) (anhydrous)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (distilled)
-
n-Butyllithium (n-BuLi) (in hexanes)
-
Suitable electrophile (e.g., trimethylsilyl chloride, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard Schlenk line and glassware
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 equiv), followed by the dropwise addition of n-BuLi (1.1 equiv).
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add the desired electrophile (1.2 equiv) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the proposed reaction pathways and experimental workflows for the lateral zincation and directed ortho-lithiation of this compound.
Head-to-Head Comparison: BSTFA vs. Trimethyl(phenoxy)silane for Derivatization in GC-MS Analysis
In the realm of analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial step to enhance the volatility and thermal stability of polar analytes. This guide provides a comprehensive head-to-head comparison of two silylating agents: the widely-used N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and the less common Trimethyl(phenoxy)silane. This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
Introduction to Silylation and the Reagents
Silylation is a chemical modification technique that replaces active hydrogen atoms in polar functional groups (e.g., -OH, -COOH, -NH2, -SH) with a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC-MS analysis.[1]
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a powerful and versatile silylating agent known for its high reactivity and the volatility of its byproducts, which minimizes chromatographic interference.[1][2] It is widely used for the derivatization of a broad range of compounds including alcohols, phenols, carboxylic acids, and amines.[3]
This compound , also known as phenyl trimethylsilyl ether, is not a conventional derivatization agent for GC-MS. It is primarily used in organic synthesis as a protecting group for phenols or as a catalyst.[4] However, its chemical structure suggests potential as a TMS donor. This guide will explore its theoretical application as a derivatizing agent and compare it to the established performance of BSTFA.
Performance Comparison: BSTFA vs. This compound
Due to the limited use of this compound as a routine derivatization agent, direct head-to-head experimental data is scarce. The following comparison is based on the well-documented performance of BSTFA and the inferred properties of this compound based on chemical principles.
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | This compound |
| Silylating Power | Very strong TMS donor. | Theoretically a weaker TMS donor. |
| Reactivity | Highly reactive towards a wide range of functional groups (-OH, -COOH, -NH2, -SH). Often used with a catalyst (e.g., TMCS) for hindered groups.[3] | Expected to be less reactive. The phenoxy leaving group is less favorable compared to the trifluoroacetamide group of BSTFA. |
| Byproducts | N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide. These are volatile and generally do not interfere with the chromatogram.[1] | Phenol. Phenol is less volatile than BSTFA byproducts and could potentially interfere with the analysis of some analytes. |
| Reaction Conditions | Typically requires heating (e.g., 60-70°C) for a short period (15-60 minutes) to ensure complete derivatization.[5] | Reaction conditions are not established for derivatization. Higher temperatures and longer reaction times would likely be required. |
| Versatility | Highly versatile, suitable for a broad range of polar analytes.[1] | Limited applicability is expected. It may be suitable for derivatizing simple, reactive compounds like some phenols. |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis and require anhydrous conditions.[1] | TMS derivatives are inherently susceptible to hydrolysis. The stability would be similar to those formed by BSTFA.[1] |
Experimental Protocols
Detailed experimental protocols for derivatization are crucial for reproducible results. Below are established protocols for BSTFA. A theoretical protocol for this compound is proposed based on general silylation principles, but requires optimization.
Experimental Protocol: Derivatization of Phenols with BSTFA
This protocol is suitable for the derivatization of a wide range of phenolic compounds for GC-MS analysis.[5]
Materials:
-
Sample extract containing phenolic compounds (dried)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample residue in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analytes. Then, add 100 µL of BSTFA (or BSTFA + 1% TMCS for less reactive phenols).[5]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is ready for direct injection into the GC-MS system.
Theoretical Experimental Protocol: Derivatization with this compound
This is a proposed protocol and requires significant optimization and validation.
Materials:
-
Dried sample containing analytes with active hydrogens
-
This compound
-
Anhydrous pyridine or other suitable aprotic solvent
-
Reaction vials
-
Heating block
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.
-
Reagent Addition: Dissolve the dried sample in an appropriate volume of anhydrous pyridine. Add a molar excess of this compound.
-
Reaction: Tightly cap the vial and heat at a temperature range of 80-120°C for 1-4 hours. The progress of the reaction should be monitored by analyzing aliquots at different time points.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject the sample into the GC-MS. Be aware of the potential for a large phenol peak from the byproduct.
Visualizing the Derivatization Process
To better understand the chemical transformations and workflows, the following diagrams are provided.
Caption: General workflow for silylation derivatization.
Caption: Comparison of silylation reaction products.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals requiring a robust, reliable, and versatile derivatization agent for GC-MS analysis of polar compounds, BSTFA remains the superior choice . Its high reactivity, the volatility of its byproducts, and the extensive availability of established protocols make it a highly effective tool in analytical chemistry.[1][3]
This compound , while theoretically capable of acting as a TMS donor, presents several significant disadvantages. Its lower expected reactivity would likely necessitate harsher reaction conditions, and its phenol byproduct is a major concern for chromatographic interference. Currently, there is no established body of evidence to support its use as a routine derivatization agent for quantitative or qualitative GC-MS analysis.
Therefore, for applications demanding high sensitivity, reproducibility, and broad applicability, BSTFA is the recommended reagent. Further research would be required to validate the utility of this compound as a viable, albeit likely niche, derivatization agent.
References
- 1. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Trimethyl(phenoxy)silane: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of trimethyl(phenoxy)silane, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory work.
This compound is a flammable liquid that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Proper handling and disposal are critical to mitigate these risks.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, adherence to the following safety measures is mandatory.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield.[3] |
| Skin Protection | Nitrile or neoprene rubber gloves and a lab coat.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1] |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep containers tightly sealed to prevent contact with moisture.[1]
-
Ground and bond containers during transfer to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
Avoid contact with incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[4] All chemical waste must be managed in accordance with local, state, and federal regulations.[5] For small quantities of residual waste in a laboratory setting, a chemical neutralization (hydrolysis) step can be performed to reduce its reactivity before collection by a waste management authority.
Experimental Protocol: Chemical Neutralization (Hydrolysis) of Small-Scale Waste
This protocol is designed for the treatment of small volumes (typically less than 100 mL) of this compound waste.
Materials:
-
This compound waste
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
Isopropanol or acetone
-
Sodium bicarbonate solution (5% in water)
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn. Place a large beaker containing a stir bar on a magnetic stir plate.
-
Initial Dilution: For every volume of this compound waste, add at least three volumes of an inert solvent such as isopropanol or acetone to the beaker. This helps to control the reaction rate.
-
Slow Addition: Begin stirring the diluted waste. Slowly add a 5% sodium bicarbonate solution to the stirring mixture using a dropping funnel or by adding it dropwise with a pipette. The hydrolysis of this compound will produce phenol and trimethylsilanol, which can then form hexamethyldisiloxane.
-
Monitor Reaction: Continue stirring for at least 2 hours after the addition is complete to ensure the hydrolysis reaction goes to completion.
-
Neutralization Check: After the reaction period, check the pH of the solution using pH paper or a pH meter. The final pH should be between 6.0 and 8.0. If necessary, adjust the pH by adding small amounts of a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise.
-
Waste Collection: Transfer the final neutralized solution to a properly labeled hazardous waste container.[4] The label should include the full chemical names of the contents, including the reaction products (phenol, hexamethyldisiloxane, and the solvent used).[4][5] Do not use abbreviations or chemical formulas.[4][5]
-
Final Disposal: The container with the neutralized mixture should be collected by a licensed hazardous waste disposal service.[4]
Waste Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Trimethyl(phenoxy)silane
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Trimethyl(phenoxy)silane, tailored for laboratory and research professionals. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Phenoxytrimethylsilane, Phenyl Trimethylsilyl Ether[1]
Hazard Summary: this compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][3][4] It may also cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Equipment | Specification | Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over safety glasses, especially when there is a risk of splashing.[5][6][7] | Protects against splashes and vapors that can cause serious eye irritation.[1][3] |
| Hands | Chemical-Resistant Gloves | Neoprene or nitrile rubber gloves are recommended.[8][9] Regularly inspect gloves for any signs of degradation or puncture before use. | Prevents skin contact which can cause irritation.[1][3] |
| Body | Protective Clothing | A flame-resistant lab coat should be worn over personal clothing.[5] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[5] | Protects skin from accidental spills and splashes. |
| Respiratory | Respirator | Use in a well-ventilated area, such as a chemical fume hood.[9] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors (type ABEK) should be used.[3][8] | Prevents inhalation of vapors which may cause respiratory irritation.[1][3] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[1][8][9]
-
Ignition Sources: This is a flammable liquid; keep it away from heat, sparks, open flames, and other ignition sources.[1][10] Use non-sparking tools and explosion-proof equipment.[1]
-
Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge.[9]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.
-
Avoid Contact: Take measures to avoid contact with skin and eyes.[1] In case of contact, follow the first-aid measures outlined in the Safety Data Sheet.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Store away from oxidizing agents and strong acids.[9]
-
Temperature: Store in a cool place.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, labeled, and closed container.[1] Do not mix with other waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Licensed Disposal Service: Arrange for the disposal of the waste through a licensed hazardous waste disposal company.[9] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.
Emergency Spill Response Workflow
The following diagram outlines the logical workflow for responding to a this compound spill.
References
- 1. echemi.com [echemi.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 三甲基苯氧基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. trimaco.com [trimaco.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. gelest.com [gelest.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
